Product packaging for cis-9-Octadecenal(Cat. No.:CAS No. 2423-10-1)

cis-9-Octadecenal

Cat. No.: B1609423
CAS No.: 2423-10-1
M. Wt: 266.5 g/mol
InChI Key: ZENZJGDPWWLORF-KTKRTIGZSA-N
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Description

cis-9-Octadecenal is a natural product found in Streptomyces griseoincarnatus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O B1609423 cis-9-Octadecenal CAS No. 2423-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-octadec-9-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,18H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENZJGDPWWLORF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016447
Record name 9-Octadecenal, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2423-10-1
Record name 9-Octadecenal, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenal, (9Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-OCTADECENAL, (9Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753Z607472
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Olealdehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of olealdehyde, also known as (Z)-9-Octadecenal. The information is presented to support research, development, and application of this long-chain unsaturated aldehyde.

Core Physical and Chemical Properties

Olealdehyde is an organic compound with the chemical formula C₁₈H₃₄O[1][2][3]. It is the aldehyde derivative of oleic acid. At room temperature, it exists as a clear, colorless to pale yellow liquid with a slightly oily texture and a characteristic aldehyde odor[1].

Table 1: Physical Properties of Olealdehyde

PropertyValueSource
Molecular Formula C₁₈H₃₄O[1][2][3]
Molecular Weight 266.46 g/mol [1][2][3]
Appearance Clear, colorless to pale yellow liquid[1]
Melting Point 15.00 °C (288.00 K)[1]
Boiling Point 137.00 °C (410.00 K)[1] / 352.00 to 367.00 °C @ 760.00 mm Hg[4]
Density 0.8279 g/cm³[1] / 0.8410 g/cm³[2] / 0.84800 to 0.85400 @ 25.00 °C[4]
Refractive Index 1.4558[2] / 1.45500 to 1.46100 @ 20.00 °C[4]
Solubility Insoluble in water; Soluble in nonpolar organic solvents like hexane and heptane.[1]
CAS Number 2423-10-1[1][2][3]

Note on Boiling Point and Density: The significant variation in reported boiling points may be due to decomposition at atmospheric pressure or measurements under different vacuum conditions. Similarly, density can vary with temperature.

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies used to determine the key physical properties of liquid aldehydes like olealdehyde.

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure[5][6].

  • Distillation Method (for >5 mL samples): This method is suitable for purifying the sample while determining the boiling point[5][7]. The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is recorded as the boiling point[5][7].

  • Micro-scale Method (for <0.5 mL samples): A small amount of the liquid is placed in a tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point[5][8][9].

Boiling_Point_Determination cluster_distillation Distillation Method cluster_micro Micro-scale Method A1 Place >5mL sample in distillation flask A2 Heat the flask A1->A2 A3 Vapor rises and condenses A2->A3 A4 Record stable temperature of vapor A3->A4 B1 Place ~0.2mL sample in a small tube with inverted capillary B2 Heat the sample B1->B2 B3 Observe steady stream of bubbles from capillary B2->B3 B4 Cool and record temperature when liquid enters capillary B3->B4

Workflow for Boiling Point Determination Methods.

For substances that may be solid at or near room temperature, the melting point is a key indicator of purity[10][11][12][13].

  • Capillary Method: A small amount of the solid is packed into a capillary tube, which is then heated in a melting point apparatus[10][11][12][13]. The temperature range from which the substance begins to melt until it is completely liquid is recorded as the melting point range[10][11].

Melting_Point_Determination A Pack solid sample into capillary tube B Place in melting point apparatus A->B C Heat slowly (1-2 °C/min) near expected melting point B->C D Record temperature at which melting begins (T1) C->D E Record temperature at which sample is completely liquid (T2) D->E F Melting point range is T1-T2 E->F

Workflow for Melting Point Determination.

Density is the mass per unit volume of a substance[14][15][16].

  • Pycnometer Method: A pycnometer, a flask with a specific calibrated volume, is weighed empty, then filled with the liquid and weighed again[14][17]. The density is calculated from the mass of the liquid and the known volume of the pycnometer[14][17].

  • Hydrometer Method: A hydrometer is floated in the liquid. The density is read directly from the calibrated scale on the hydrometer stem at the point where the liquid surface meets it[15][17][18].

Density_Measurement cluster_pycnometer Pycnometer Method cluster_hydrometer Hydrometer Method P1 Weigh empty pycnometer P2 Fill with sample and weigh again P1->P2 P3 Calculate mass of the liquid P2->P3 P4 Density = Mass / Volume P3->P4 H1 Place hydrometer in the liquid H2 Allow it to float freely H1->H2 H3 Read the density from the scale H2->H3

References

Enzymatic Synthesis of cis-9-Octadecenal: A Technical Guide to the Reduction of Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic formation of cis-9-Octadecenal, a valuable long-chain aldehyde, from the readily available substrate, oleic acid. The core of this biotransformation lies in the catalytic prowess of Carboxylic Acid Reductases (CARs), a class of enzymes that offer a green and highly specific alternative to traditional chemical synthesis. This document provides a comprehensive overview of the enzymatic process, including detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows.

Introduction

The conversion of fatty acids to fatty aldehydes is a critical step in the biosynthesis of various natural products and a key reaction in the production of valuable oleochemicals. This compound, also known as oleyl aldehyde, is a significant long-chain aldehyde with applications in the flavor and fragrance industry, as well as a precursor for the synthesis of other important molecules. Traditional chemical methods for aldehyde production often involve harsh reaction conditions and the use of hazardous reagents. In contrast, enzymatic synthesis using Carboxylic Acid Reductases (CARs) provides a sustainable and highly selective route to these compounds.

CARs are a family of enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes.[1] This guide focuses on the practical application of CARs for the specific conversion of oleic acid to this compound.

The Enzymatic Reaction: A Closer Look

The core of this biotransformation is the reduction of the carboxyl group of oleic acid to an aldehyde. This reaction is catalyzed by a Carboxylic Acid Reductase (CAR).

Enzyme: Carboxylic Acid Reductase (CAR) EC Number: 1.2.1.- Substrate: cis-9-Octadecenoic acid (Oleic Acid) Product: this compound Cofactors: ATP and NADPH[1]

The reaction proceeds through a multi-step mechanism within the enzyme's active site, involving the adenylation of the carboxylic acid, followed by a phosphopantetheine-mediated thioesterification, and finally, the NADPH-dependent reduction of the thioester to the aldehyde.

Suitable Enzymes

Several CARs have been identified and characterized from various microbial sources. Notably, CARs from Mycobacterium marinum and Nocardia iowensis have demonstrated broad substrate specificity, including the ability to reduce long-chain fatty acids.[2][3] The CAR from Mycobacterium marinum (MmCAR) has been shown to efficiently convert a range of aliphatic fatty acids (C6–C18) into their corresponding aldehydes.[2]

Quantitative Data

The efficiency of the enzymatic conversion can be evaluated through various quantitative parameters. Below is a summary of available data for the conversion of oleic acid and other relevant fatty acids by different CARs.

Enzyme SourceSubstrateConversion (%)Notes
Mycobacterium marinum (MmCAR)Oleic AcidHighBroad substrate specificity for C6-C18 fatty acids.[2][4]
Nocardia iowensis (NiCAR)Oleic AcidModerateGenerally shows good activity on a range of fatty acids.[3]
Neurospora crassa (NcCAR)Oleic AcidLowShows lower conversion for long-chain fatty acids compared to shorter chains.[3]
Thermothelomyces thermophila (TtCAR)Oleic AcidLowSimilar to NcCAR, less efficient with long-chain substrates.[3]
Trametes versicolor (TvCAR)Oleic AcidModerateShows moderate activity towards long-chain fatty acids.[3]

Note: The conversion percentages can vary significantly depending on the specific reaction conditions, including enzyme and substrate concentrations, cofactor regeneration systems, and reaction time.

Experimental Protocols

This section provides a general framework for the key experiments involved in the enzymatic formation of this compound from oleic acid.

Enzyme Production and Purification

Objective: To produce and purify active Carboxylic Acid Reductase.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding the desired CAR (e.g., from Mycobacterium marinum) is codon-optimized for expression in a suitable host, typically Escherichia coli, and cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured in a suitable medium (e.g., LB or TB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours) to enhance protein solubility.

  • Cell Lysis: The cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM dithiothreitol (DTT)), and lysed using methods such as sonication or high-pressure homogenization.

  • Purification: The CAR is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). The column is washed with a wash buffer containing a low concentration of imidazole, and the protein is eluted with an elution buffer containing a higher concentration of imidazole.

  • Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, and 1 mM DTT) and stored at -80°C.

Enzymatic Reduction of Oleic Acid

Objective: To convert oleic acid to this compound using the purified CAR.

Methodology:

  • Reaction Setup: A typical reaction mixture contains:

    • Oleic acid (substrate): 1-10 mM (dissolved in a suitable organic co-solvent like DMSO to aid solubility)

    • Purified CAR: 0.1-1 mg/mL

    • ATP: 2-5 mM

    • NADPH: 2-5 mM

    • MgCl₂: 5-10 mM

    • Buffer: 50-100 mM phosphate or HEPES buffer, pH 7.0-8.0

    • (Optional) Cofactor regeneration system: For larger scale reactions, a system to regenerate ATP and NADPH is recommended to improve cost-effectiveness.

  • Reaction Conditions: The reaction is typically incubated at a controlled temperature (e.g., 25-37°C) with gentle agitation for a period ranging from a few hours to 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the consumption of oleic acid and the formation of this compound using HPLC or GC-MS.

Product Extraction and Analysis

Objective: To extract, identify, and quantify the this compound product.

Methodology:

  • Extraction: After the reaction is complete, the product is extracted from the aqueous reaction mixture using an organic solvent such as ethyl acetate or hexane. The organic phase is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • The extracted product can be directly analyzed or derivatized to improve volatility and chromatographic separation. A common derivatization for aldehydes is the formation of O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) derivatives.

    • A typical GC-MS protocol would involve a non-polar capillary column and a temperature program that allows for the separation of C18 compounds. The mass spectrometer is operated in electron ionization (EI) mode, and the product is identified by its characteristic fragmentation pattern.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • This compound can be analyzed by reverse-phase HPLC, often after derivatization to a UV-active compound to enhance detection.

    • A C18 column is typically used with a mobile phase gradient of acetonitrile and water. The product is quantified by comparing its peak area to a standard curve of a known concentration of this compound.

Visualizations

Enzymatic Pathway

Enzymatic_Pathway oleic_acid Oleic Acid (cis-9-Octadecenoic acid) car Carboxylic Acid Reductase (CAR) + ATP, NADPH, Mg2+ oleic_acid->car octadecenal This compound car->octadecenal Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis cloning Gene Cloning expression Heterologous Expression cloning->expression purification Purification (e.g., Ni-NTA) expression->purification reaction_setup Reaction Setup (Oleic Acid, CAR, Cofactors) purification->reaction_setup incubation Incubation (Controlled Temperature & Time) reaction_setup->incubation extraction Solvent Extraction incubation->extraction analysis Analysis (GC-MS / HPLC) extraction->analysis

References

The Enigmatic Role of cis-9-Octadecenal in Streptomyces: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Streptomyces, a genus renowned for its prolific production of clinically vital antibiotics and other secondary metabolites, employs a complex network of signaling molecules to regulate its intricate life cycle, including morphological differentiation and antibiotic biosynthesis. While the functions of well-characterized signaling molecules like γ-butyrolactones are extensively documented, the role of other endogenous compounds remains largely unexplored. This technical guide focuses on cis-9-octadecenal, a long-chain fatty aldehyde identified in Streptomyces griseoincarnatus. Despite its known presence, a comprehensive understanding of its function as a potential signaling molecule in Streptomyces is still in its infancy. This document aims to consolidate the currently available information, highlight significant knowledge gaps, and provide a framework for future research by outlining relevant experimental approaches and data presentation strategies for researchers, scientists, and drug development professionals.

Introduction to Signaling in Streptomyces

The developmental life cycle of Streptomyces is a complex process involving germination of spores, formation of a vegetative substrate mycelium, and the subsequent development of aerial hyphae that differentiate into chains of spores. This morphological transition is often temporally linked with the production of a vast array of secondary metabolites, including many essential antibiotics. This coordination is orchestrated by a sophisticated chemical communication system, where small, diffusible signaling molecules trigger specific developmental and metabolic pathways.

While this compound has been identified within Streptomyces griseoincarnatus[1][2], its specific regulatory functions remain speculative. Drawing parallels from other bacterial signaling systems, it is hypothesized that this compound may play a role in modulating antibiotic production and influencing morphological differentiation.

The Putative Biosynthesis of this compound

The biosynthetic pathway for this compound in Streptomyces has not been explicitly elucidated. However, based on known pathways for fatty aldehyde synthesis in other organisms, a putative pathway can be proposed. Fatty aldehydes are typically synthesized from fatty acyl-CoA or fatty acyl-acyl carrier protein (ACP) precursors. This conversion is catalyzed by enzymes such as fatty acyl-CoA reductases (FARs) or acyl-ACP reductases (AARs).

A proposed biosynthetic workflow for this compound is depicted below:

Oleoyl-CoA Oleoyl-CoA FAR/AAR FAR/AAR Oleoyl-CoA->FAR/AAR Substrate This compound This compound FAR/AAR->this compound Product

Caption: Proposed biosynthesis of this compound in Streptomyces.

Hypothetical Signaling Pathway of this compound

A general model for a signaling pathway involving this compound can be conceptualized based on known bacterial signaling paradigms. In this model, this compound would be synthesized and released, acting as an extracellular signal. This molecule could then be perceived by a specific receptor, either on the cell surface or intracellularly, initiating a signal transduction cascade that ultimately modulates gene expression related to antibiotic production and morphological development.

The following diagram illustrates a hypothetical signaling cascade:

cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade cluster_response Cellular Response Precursor Precursor BiosyntheticEnzyme FAR/AAR Precursor->BiosyntheticEnzyme cis-9-Octadecenal_intra This compound (intracellular) BiosyntheticEnzyme->cis-9-Octadecenal_intra cis-9-Octadecenal_extra This compound (extracellular) cis-9-Octadecenal_intra->cis-9-Octadecenal_extra Export Receptor Receptor cis-9-Octadecenal_extra->Receptor SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction TranscriptionalRegulator TranscriptionalRegulator SignalTransduction->TranscriptionalRegulator TargetGenes Target Genes TranscriptionalRegulator->TargetGenes AntibioticProduction Antibiotic Production TargetGenes->AntibioticProduction MorphologicalDifferentiation Morphological Differentiation TargetGenes->MorphologicalDifferentiation

Caption: Hypothetical signaling pathway for this compound.

Data Presentation: A Call for Quantitative Analysis

To rigorously assess the function of this compound, quantitative data is paramount. Future studies should aim to generate data that can be summarized in clear, comparative tables.

Table 1: Effect of this compound on Antibiotic Production

Streptomyces StrainTreatmentAntibiotic Titer (µg/mL) ± SDFold Change
Wild-TypeControl (Vehicle)Data Needed1.0
Wild-Type1 µM this compoundData NeededData Needed
Wild-Type10 µM this compoundData NeededData Needed
FAR/AAR MutantControl (Vehicle)Data NeededData Needed
FAR/AAR Mutant10 µM this compoundData NeededData Needed

Table 2: Impact of this compound on Morphological Differentiation

Streptomyces StrainTreatmentTime to Aerial Mycelium Formation (hours) ± SDSpore Production (CFU/mL) ± SD
Wild-TypeControl (Vehicle)Data NeededData Needed
Wild-Type10 µM this compoundData NeededData Needed
FAR/AAR MutantControl (Vehicle)Data NeededData Needed

Experimental Protocols for Future Investigations

To elucidate the precise role of this compound, a series of targeted experiments are necessary. The following protocols provide a methodological framework for such studies.

Extraction and Quantification of this compound

This protocol outlines a general approach for the extraction and analysis of fatty aldehydes from Streptomyces cultures.

Experimental Workflow:

Culture Streptomyces Culture (Liquid or Solid) Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Concentration Evaporation under Vacuum Extraction->Concentration Derivatization Derivatization (e.g., PFBHA) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification using Standard Curve GCMS->Quantification

Caption: Workflow for this compound extraction and quantification.

Methodology:

  • Culture Growth: Grow Streptomyces strain of interest in a suitable liquid or solid medium.

  • Extraction: Extract the culture (supernatant and/or mycelium) with an appropriate organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure.

  • Derivatization: To improve volatility and detection, derivatize the aldehyde using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

  • Quantification: Generate a standard curve with authentic this compound to quantify its concentration in the samples.

Genetic Manipulation of the Putative Biosynthetic Pathway

To confirm the role of the proposed biosynthetic enzymes (FARs/AARs), gene knockout experiments are essential.

Experimental Workflow:

IdentifyGene Identify Putative FAR/AAR Gene ConstructVector Construct Gene Knockout Vector IdentifyGene->ConstructVector Transformation Transform into Streptomyces ConstructVector->Transformation SelectMutants Select for Double Crossover Mutants Transformation->SelectMutants VerifyDeletion Verify Gene Deletion by PCR and Sequencing SelectMutants->VerifyDeletion PhenotypicAnalysis Phenotypic Analysis (Metabolite and Morphology) VerifyDeletion->PhenotypicAnalysis

References

Preliminary Studies on the Bioactivity of cis-9-Octadecenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-9-Octadecenal, a monounsaturated fatty aldehyde, is a naturally occurring compound found in various plant-based sources, notably as a significant component of organic extra virgin olive oil. Preliminary research and studies on structurally related molecules suggest a range of bioactive properties, including antimicrobial, antioxidant, and potentially anti-inflammatory effects. This document provides a comprehensive overview of the current understanding of this compound's bioactivity, presenting available quantitative data, detailed experimental protocols for its assessment, and visualizations of implicated signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this fatty aldehyde.

Introduction to this compound

This compound, also known as olealdehyde, is an 18-carbon unsaturated aldehyde derived from the reduction of oleic acid. It is recognized as a pheromone component in several insect species.[1] In recent years, its presence in significant quantities in natural products like extra virgin olive oil has drawn attention to its potential bioactivities.[1] While research on the isolated compound is still emerging, studies on extracts rich in this compound and on structurally similar fatty aldehydes provide a basis for exploring its therapeutic applications.

Reported and Potential Bioactivities

The primary bioactivities associated with this compound are antimicrobial and antioxidant. There is also a strong theoretical basis for potential anti-inflammatory effects based on the known activities of similar lipid molecules.

Antimicrobial Activity

This compound has been identified as a major bioactive compound in organic extra virgin olive oil, contributing to its antimicrobial effects.[1] The aldehyde functional group is reactive and can likely interact with microbial cell components. A related compound, cis-9-hexadecenal, has demonstrated antifungal activity against Aspergillus fumigatus, inhibiting both planktonic growth and biofilm formation.[2][3] This suggests that this compound may possess a broad spectrum of antimicrobial properties.

Antioxidant Activity

Studies have suggested that this compound possesses antioxidant properties.[1] Fatty aldehydes can act as scavengers of free radicals, which are implicated in a wide range of cellular damage and pathological conditions. The antioxidant potential of this compound is an area of active investigation.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of isolated this compound are limited, research on other unsaturated fatty aldehydes and acids indicates a high likelihood of such activity. The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

Quantitative Data

Direct quantitative data for the bioactivity of isolated this compound is not extensively available in the current literature. However, data from studies on natural extracts where this compound is a primary component provide valuable insights.

Extract/OilMajor Component(s)Bioactivity AssayTest Organism/SystemResultReference
Organic Extra Virgin Olive OilZ-9-Octadecenal (32.75%) , Oleic acid (15.78%), Squalene (11.856%)Minimum Inhibitory Concentration (MIC)Listeria innocua12.5% v/v
Minimum Inhibitory Concentration (MIC)Staphylococcus aureus25% v/v
Minimum Inhibitory Concentration (MIC)Escherichia coli25% v/v
Minimum Bactericidal Concentration (MBC)L. innocua, S. aureus, E. coli100% v/v
cis-9-Hexadecenal (related compound)Not ApplicableMinimum Inhibitory Concentration (MIC90)Aspergillus fumigatus (planktonic)0.078 mg/ml[2]
Minimum Biofilm-Eradicating Concentration (MBEC80)Aspergillus fumigatus (pre-formed biofilm)0.156 mg/ml[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the bioactivity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted for testing the antimicrobial activity of lipophilic compounds like this compound.

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Use standardized microbial strains (e.g., from ATCC) and grow them in appropriate broth media to the mid-logarithmic phase. Adjust the inoculum density to approximately 5 x 10^5 CFU/mL.

  • Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the microbial growth medium. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe and medium without the test compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol details a common method for evaluating antioxidant activity.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Test Samples: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with varying concentrations of the this compound solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential toxicity of the compound against a mammalian cell line.

  • Cell Culture: Culture a suitable cell line (e.g., L-132 human lung epithelial cells) in an appropriate medium in a 96-well plate until they reach about 80% confluency.[2]

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert MTT into a purple formazan product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Visualization of Signaling Pathways and Workflows

Based on the bioactivities of related molecules, the following signaling pathways are likely to be modulated by this compound. The experimental workflow for antimicrobial susceptibility testing is also visualized.

experimental_workflow cluster_preparation Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound in DMSO serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbes prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at Optimal Temperature (18-24h) inoculate->incubate read_results Visually Inspect for Growth (Determine MIC) incubate->read_results

Caption: Workflow for Antimicrobial Susceptibility Testing.

nfkb_pathway cluster_nucleus Inside Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88/TRIF receptor->adaptor ikk IKK Complex adaptor->ikk nfkb_ikb NF-κB-IκBα Complex (Inactive) ikk->nfkb_ikb Phosphorylation of IκBα nfkb NF-κB (Active) nfkb_ikb->nfkb IκBα Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nfkb->gene_expression c9o This compound (Hypothesized) c9o->ikk Inhibition?

Caption: Hypothesized NF-κB Signaling Pathway Inhibition.

mapk_pathway stimulus Stress/Mitogens receptor Cell Surface Receptor stimulus->receptor mapkkk MAPKKK (e.g., MEKK, RAF) receptor->mapkkk mapkk MAPKK (e.g., MEK, MKK) mapkkk->mapkk Phosphorylation mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription_factors Activation cellular_response Cellular Response (Inflammation, Proliferation) transcription_factors->cellular_response c9o This compound (Hypothesized) c9o->mapkkk Inhibition?

Caption: Hypothesized MAPK Signaling Pathway Inhibition.

Conclusion and Future Directions

This compound is a promising bioactive compound with potential applications in the pharmaceutical and nutraceutical industries. The available evidence, largely from studies of natural extracts rich in this aldehyde and from structurally related molecules, points towards significant antimicrobial and antioxidant activities, with a strong likelihood of anti-inflammatory effects. However, there is a clear need for further research focused on the isolated compound to definitively establish its bioactivity profile and mechanisms of action. Future studies should aim to:

  • Isolate or synthesize pure this compound for bioactivity screening.

  • Determine the MIC and MBC against a broad panel of pathogenic microorganisms.

  • Quantify its antioxidant capacity using a range of assays (e.g., DPPH, ABTS, ORAC).

  • Investigate its anti-inflammatory effects in relevant cell models (e.g., LPS-stimulated macrophages) and elucidate its impact on the NF-κB and MAPK signaling pathways through techniques such as Western blotting and qPCR.

  • Conduct cytotoxicity studies on various cell lines to assess its safety profile.

A thorough investigation of these areas will be crucial in unlocking the full therapeutic potential of this compound.

References

The Pivotal Role of Fatty Aldehydes in Cellular Function and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty aldehydes, once considered merely as metabolic intermediates, are now recognized as critical signaling molecules and biomarkers implicated in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the multifaceted functions of fatty aldehydes, delving into their metabolic pathways, signaling roles, and association with various diseases. Detailed experimental protocols for their analysis and quantification are provided, alongside a summary of key quantitative data. This document aims to be an essential resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, fostering a deeper understanding of these reactive lipids and paving the way for novel therapeutic strategies.

Introduction to Fatty Aldehydes

Fatty aldehydes are aliphatic aldehydes with a hydrocarbon chain, typically ranging from 14 to 24 carbons. Their structure consists of a fatty acid where the carboxyl group is replaced by an aldehyde group.[1] These molecules are not merely byproducts of lipid metabolism but are active participants in a range of biological processes. They are generated from several key metabolic pathways and can exert profound effects on cellular function due to their high reactivity.

Key Biological Roles:

  • Bioluminescence: In certain bacteria, long-chain fatty aldehydes are essential substrates for the luciferase enzyme, which catalyzes a light-emitting reaction.[2]

  • Ether Lipid Metabolism: Fatty aldehydes are precursors in the biosynthesis of ether lipids, including plasmalogens, which are crucial components of cellular membranes, particularly in nervous tissue.

  • Signaling Molecules: Emerging evidence highlights their role as signaling molecules that can modulate various cellular pathways, including those involved in inflammation, apoptosis, and gene expression.[3]

  • Oxidative Stress Markers: As products of lipid peroxidation, elevated levels of certain fatty aldehydes are considered reliable biomarkers for oxidative stress and are associated with a number of diseases.[4]

  • Disease Pathogenesis: Dysregulation of fatty aldehyde metabolism is directly linked to genetic disorders such as Sjögren-Larsson syndrome and is implicated in the pathology of other conditions including neurodegenerative diseases and cancer.[5][6]

Biosynthesis and Metabolism of Fatty Aldehydes

Fatty aldehydes are produced and metabolized through a network of interconnected enzymatic pathways. Understanding these pathways is crucial for comprehending their physiological roles and the consequences of their dysregulation.

Biosynthesis of Fatty Aldehydes

The primary sources of fatty aldehydes in mammalian cells include:

  • Fatty Acyl-CoA Reductase Pathway: This de novo pathway involves the reduction of fatty acyl-CoAs to fatty aldehydes.

  • Ether Lipid Metabolism: The breakdown of ether lipids, particularly plasmalogens, releases fatty aldehydes.[3]

  • Sphingolipid Metabolism: The degradation of sphingosine-1-phosphate (S1P) by S1P lyase generates hexadecenal.[6]

  • Fatty Alcohol Oxidation: The oxidation of fatty alcohols, catalyzed by the fatty alcohol:NAD+ oxidoreductase (FAO) complex, produces fatty aldehydes as an intermediate.[7][8]

  • Lipid Peroxidation: Non-enzymatic oxidation of polyunsaturated fatty acids by reactive oxygen species (ROS) generates a variety of reactive aldehydes, including fatty aldehydes.

Catabolism of Fatty Aldehydes

The primary route for the detoxification of fatty aldehydes is their oxidation to the corresponding fatty acids, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH) , an enzyme belonging to the aldehyde dehydrogenase (ALDH) superfamily.[5] This NAD+-dependent oxidation is a critical step in maintaining low intracellular concentrations of these reactive molecules.

The metabolism of fatty aldehydes is intricately linked with fatty alcohol metabolism, forming a "fatty alcohol cycle." The fatty alcohol:NAD+ oxidoreductase (FAO) complex is a key player, comprising two enzymatic activities: a fatty alcohol dehydrogenase that converts fatty alcohols to fatty aldehydes, and a fatty aldehyde dehydrogenase (FALDH) that further oxidizes the aldehydes to fatty acids.[7][8]

Quantitative Data on Fatty Aldehydes and Related Enzymes

Precise quantification of fatty aldehydes and the characterization of the enzymes involved in their metabolism are essential for understanding their biological significance. The following tables summarize key quantitative data from the literature.

Table 1: Levels of Fatty Aldehyde Accumulation in Sjögren-Larsson Syndrome (SLS)

Sjögren-Larsson syndrome is an inherited disorder caused by a deficiency in fatty aldehyde dehydrogenase (FALDH), leading to the accumulation of fatty aldehydes and fatty alcohols.

AnalyteSLS Fibroblasts (% of Normal)Reference
Octadecanal8% of mean normal activity[7]
Propionaldehyde62% of mean normal activity[7]
Octadecanol Oxidation<10% of normal rate[7]
Table 2: Kinetic Parameters of Bacterial Luciferase for Fatty Aldehydes

Bacterial luciferase utilizes long-chain fatty aldehydes as substrates for bioluminescence. The kinetic parameters vary depending on the chain length of the aldehyde.

Aldehyde SubstrateApparent Km (µM)Apparent kcat (s-1)Reference
DecanalData not consistently reported in a standardized formatData not consistently reported in a standardized format[9]
DodecanalData not consistently reported in a standardized formatData not consistently reported in a standardized format[10]
TetradecanalData not consistently reported in a standardized formatData not consistently reported in a standardized format[11]

Note: While the importance of different aldehyde chain lengths is acknowledged, consistent, directly comparable kinetic data in a tabular format is scarce in the reviewed literature. Researchers often report relative light units or other non-standardized measures.

Table 3: Kinetic Parameters of Fatty Aldehyde Dehydrogenase (FALDH)

FALDH exhibits broad substrate specificity, oxidizing a range of aliphatic aldehydes.

SubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
OctadecanalSpecific values vary by tissue and speciesSpecific values vary by tissue and species[7]
HexadecanalSpecific values vary by tissue and speciesSpecific values vary by tissue and species[7]
DecanalSpecific values vary by tissue and speciesSpecific values vary by tissue and species[7]

Note: As with luciferase, obtaining a standardized table of kinetic parameters for FALDH across different studies is challenging due to variations in experimental conditions, enzyme source, and substrate purity.

Signaling Pathways of Fatty Aldehydes

Fatty aldehydes are increasingly recognized as signaling molecules that can influence cellular processes by covalently modifying proteins and lipids, and by modulating specific signaling cascades.

TGF-β Signaling Pathway Modulation

Recent studies have shown that aldehydes, including those derived from lipid peroxidation, can alter the Transforming Growth Factor-β (TGF-β) signaling pathway. This can occur through the modification of key signaling components like SMAD proteins or their adaptors, such as SPTBN1 (β2-spectrin).[12] Such alterations can shift the cellular response from a tumor-suppressive to a pro-fibrotic and pro-oncogenic phenotype.[12]

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 TGFbR->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Aberrant_Signaling Aberrant Signaling SMAD_complex->Aberrant_Signaling Gene_expression Target Gene Expression Nucleus->Gene_expression Fatty_Aldehyde Fatty Aldehyde SPTBN1 SPTBN1 Fatty_Aldehyde->SPTBN1 modifies Modified_SPTBN1 Modified SPTBN1 Fatty_Aldehyde->Modified_SPTBN1 Modified_SPTBN1->Aberrant_Signaling promotes

TGF-β signaling pathway and its modulation by fatty aldehydes.
Other Signaling Roles

Fatty aldehydes have also been implicated in:

  • Calcium Homeostasis: Influencing intracellular calcium levels, which is a key second messenger in numerous signaling pathways.

  • Apoptosis: Inducing programmed cell death in various cell types, often through mechanisms involving oxidative stress and mitochondrial dysfunction.

  • Inflammation: Acting as pro-inflammatory mediators, contributing to the inflammatory response in various tissues.

Experimental Protocols

The accurate detection and quantification of fatty aldehydes, as well as the measurement of related enzyme activities, are crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of Fatty Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for fatty aldehyde analysis, often after a derivatization step to improve volatility and ionization efficiency.[4]

Workflow for Fatty Aldehyde Analysis by GC-MS:

GCMS_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization & Lipid Extraction Sample->Homogenization Derivatization Derivatization (e.g., PFBHA) Homogenization->Derivatization GC_Injection GC Injection & Separation Derivatization->GC_Injection MS_Detection MS Detection & Fragmentation GC_Injection->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result Fatty Aldehyde Profile Data_Analysis->Result

Workflow for the analysis of fatty aldehydes by GC-MS.

Detailed Protocol:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer on ice.

    • Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization:

    • The derivatization of carbonyls with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form oximes is a common and sensitive method.[4]

    • Dissolve the dried lipid extract in a suitable solvent (e.g., toluene).

    • Add the PFBHA reagent and an appropriate catalyst (e.g., pyridine).

    • Incubate at a specific temperature and time (e.g., 60°C for 30 minutes) to allow the reaction to complete.

    • After the reaction, quench the excess reagent and extract the derivatives into an organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column) for separation.

    • Employ a temperature gradient to achieve optimal separation of the fatty aldehyde derivatives.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

  • Data Analysis:

    • Identify the fatty aldehyde derivatives based on their retention times and mass spectra, comparing them to authentic standards.

    • Quantify the fatty aldehydes by constructing a calibration curve using known concentrations of derivatized standards. An internal standard should be used to correct for variations in extraction and derivatization efficiency.

Fatty Aldehyde Dehydrogenase (FALDH) Activity Assay

This colorimetric assay measures the activity of FALDH by monitoring the reduction of NAD+ to NADH, which is coupled to the reduction of a colorimetric probe.[1][13][14]

Workflow for FALDH Activity Assay:

ALDH_Assay_Workflow Sample_Prep Sample Preparation (Cell/Tissue Lysate) Reaction_Setup Reaction Setup in 96-well Plate (Sample, Buffer, Substrate, NAD+) Sample_Prep->Reaction_Setup Incubation Incubation at Room Temperature Reaction_Setup->Incubation Color_Development Addition of Developer & Color Development Incubation->Color_Development Measurement Measure Absorbance at 450 nm Color_Development->Measurement Calculation Calculate ALDH Activity Measurement->Calculation Result ALDH Activity (mU/mg) Calculation->Result

Workflow for a colorimetric fatty aldehyde dehydrogenase activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the ALDH Assay Buffer, Acetaldehyde (substrate), ALDH Substrate Mix (developer), and NADH Standard according to the kit manufacturer's instructions.[13]

  • Sample Preparation:

    • Homogenize tissue (50 mg) or cells (1 x 10^6) in ~200 µL of ice-cold ALDH Assay Buffer.[13]

    • Centrifuge at 12,000 rpm for 5 minutes to remove insoluble material.[13]

    • Collect the supernatant for the assay.

  • NADH Standard Curve:

    • Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate.[13]

    • Adjust the volume of each standard to 50 µL with ALDH Assay Buffer.[13]

  • Assay Reaction:

    • Add 1-50 µL of the sample supernatant to wells of the 96-well plate.

    • For background controls, prepare parallel samples without the acetaldehyde substrate.

    • Adjust the final volume in each well to 50 µL with ALDH Assay Buffer.[13]

    • Prepare a Reaction Mix containing ALDH Assay Buffer, ALDH Substrate Mix, and Acetaldehyde.[13]

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.[13]

  • Measurement:

    • Incubate the plate at room temperature for 5 minutes and take an initial absorbance reading at 450 nm (A1).

    • Continue to incubate the plate and take a second reading after 20-60 minutes (A2).[13] The time interval should be chosen to ensure the reaction is in the linear range.

  • Calculation:

    • Subtract the background readings from the sample readings.

    • Calculate the change in absorbance (ΔOD = A2 - A1).

    • Determine the amount of NADH produced in the samples by comparing the ΔOD to the NADH standard curve.

    • Calculate the ALDH activity using the formula: ALDH Activity (mU/mL) = (B / (ΔT x V)) x D, where B is the amount of NADH generated (nmol), ΔT is the reaction time (min), V is the sample volume (mL), and D is the dilution factor.[13]

Quantification of Protein-Aldehyde Adducts

The high reactivity of fatty aldehydes leads to the formation of covalent adducts with proteins, which can serve as biomarkers of aldehyde exposure and cellular damage. Mass spectrometry-based "adductomics" is a common approach for their detection and quantification.[15][16]

General Protocol Outline:

  • Protein Extraction and Digestion:

    • Extract proteins from the biological sample.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Enrichment of Adducted Peptides (Optional):

    • For low-abundance adducts, an enrichment step may be necessary. This can be achieved using affinity purification methods targeting a specific tag introduced to the aldehyde or the adducted peptide.[16]

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

    • Identify adducted peptides by searching for the characteristic mass shift corresponding to the aldehyde adduct on specific amino acid residues (e.g., lysine, cysteine, histidine).

  • Quantification:

    • Quantify the adducted peptides using either label-free methods or by incorporating stable isotope-labeled internal standards.

Conclusion

Fatty aldehydes are dynamic and reactive molecules that play integral roles in a multitude of biological processes, from generating light in bacteria to modulating complex signaling pathways in mammals. Their dysregulation is a hallmark of certain genetic diseases and is increasingly implicated in a broader spectrum of human pathologies. The methodologies and data presented in this technical guide provide a foundation for researchers and clinicians to further explore the intricate world of fatty aldehydes, with the ultimate goal of developing novel diagnostic and therapeutic interventions targeting their metabolic and signaling pathways. As our understanding of these fascinating molecules continues to grow, so too will our ability to harness this knowledge for the advancement of human health.

References

cis-9-Octadecenal: A Comprehensive Technical Guide on its Role in Chemical Ecology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-9-Octadecenal, a C18 unsaturated aldehyde, is a significant semiochemical in the chemical ecology of numerous insect species, primarily functioning as a sex pheromone component. Its precise structure and concentration are critical for eliciting specific behaviors, making it a focal point for research in insect communication and pest management. This technical guide provides an in-depth examination of the biosynthesis, mode of action, and ecological relevance of this compound. It includes detailed experimental protocols for its analysis, a summary of quantitative data on its activity, and visual representations of key biological pathways and workflows to support researchers and professionals in related fields.

Introduction to this compound

Chemical communication is a cornerstone of insect behavior, governing interactions related to mating, foraging, and defense. Semiochemicals, the molecules that carry information, are classified based on the nature of the interaction. Pheromones, which mediate communication between individuals of the same species, are particularly potent and specific.

This compound, also referred to by its systematic IUPAC name (9Z)-octadecenal, is a Type I moth pheromone.[1][2] Its molecular formula is C₁₈H₃₄O, and it has a molecular weight of 266.5 g/mol .[3] This long-chain aldehyde has been identified as a crucial sex pheromone component for several economically important moth species, including those in the Helicoverpa and Heliothis genera.[4] The specificity of the insect olfactory system means that both the cis-isomer configuration and the precise blend with other compounds are vital for biological activity. A deep understanding of this molecule's function provides a powerful tool for developing targeted and sustainable pest management strategies, such as mating disruption and population monitoring, and offers insights into the fundamental principles of ligand-receptor interactions relevant to drug development.

Biosynthesis Pathway

The biosynthesis of this compound and similar aldehyde pheromones in moths is a multi-step enzymatic process occurring within the female's pheromone gland. The pathway begins with standard fatty acid metabolism and is tailored by a specific suite of enzymes to produce the final pheromone component. A representative pathway, based on the well-studied biosynthesis of similar C16 aldehydes in Helicoverpa armigera, is as follows:

  • Fatty Acid Synthesis: The process starts with the C16 saturated fatty acid, palmitoyl-CoA, derived from acetyl-CoA.

  • Elongation: Palmitoyl-CoA is elongated to the C18 saturated fatty acid, stearoyl-CoA.

  • Desaturation: A key enzymatic step involves a specific acyl-CoA desaturase. For many moth species, a Δ11-desaturase introduces a double bond at the 11th carbon position of the stearoyl-CoA precursor.[3][5]

  • Chain Shortening: The resulting cis-11-octadecenoyl-CoA undergoes limited beta-oxidation (chain shortening) to remove two carbons, yielding cis-9-octadecenoyl-CoA.[6]

  • Reduction: A fatty acyl reductase (FAR), often specific to the pheromone gland, reduces the acyl-CoA to the corresponding fatty alcohol, cis-9-octadecenol.[2]

  • Oxidation: Finally, an oxidase converts the alcohol to the aldehyde, this compound, the active pheromone component.

biosynthesis_pathway acetyl_coa Acetyl-CoA palmitoyl_coa Palmitoyl-CoA (16:0) acetyl_coa->palmitoyl_coa Fatty Acid Synthase elongase Elongase palmitoyl_coa->elongase stearoyl_coa Stearoyl-CoA (18:0) desaturase Δ11-Desaturase stearoyl_coa->desaturase c11_o_coa cis-11-Octadecenoyl-CoA chain_shorten Chain Shortening (β-Oxidation) c11_o_coa->chain_shorten c9_o_coa cis-9-Octadecenoyl-CoA reductase Fatty Acyl Reductase (FAR) c9_o_coa->reductase c9_o_ol cis-9-Octadecenol oxidase Oxidase c9_o_ol->oxidase c9_o_al This compound elongase->stearoyl_coa desaturase->c11_o_coa chain_shorten->c9_o_coa reductase->c9_o_ol oxidase->c9_o_al

Caption: Generalized biosynthetic pathway for this compound in moths.

Mode of Action: Olfactory Signal Transduction

The perception of this compound occurs in the antennae of male moths, initiating a signal transduction cascade that results in a behavioral response. While insect odorant receptors (ORs) form ligand-gated ion channels (ionotropic signaling), evidence strongly supports a modulatory role for a G-protein-mediated (metabotropic) pathway that fine-tunes the neuronal response.[7][8][9]

The process is as follows:

  • Pheromone Binding: Volatile this compound molecules enter pores on the antennal sensilla and are solubilized in the aqueous lymph by Pheromone Binding Proteins (PBPs).[10][11]

  • Receptor Interaction: The PBP-pheromone complex transports the ligand to the dendritic membrane of an Olfactory Sensory Neuron (OSN), where it interacts with a specific Odorant Receptor (OR) that is heterodimerized with a mandatory co-receptor (Orco).

  • Dual Signaling Activation:

    • Ionotropic Pathway (Fast): The binding of the pheromone directly gates the OR-Orco ion channel, causing an influx of cations (Na⁺, Ca²⁺) and rapid membrane depolarization.

    • Metabotropic Pathway (Modulatory): The OR is also coupled to a G-protein (Gαs).[7][12] This activates an adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[9][13] cAMP can then directly or indirectly (via Protein Kinase C) modulate the Orco channel, often enhancing its sensitivity and amplifying the signal.[8]

  • Action Potential: The resulting depolarization, if it reaches the threshold, triggers an action potential that travels down the axon to the antennal lobe of the brain for processing, ultimately leading to mate-seeking behavior.

signaling_pathway cluster_membrane OSN Dendritic Membrane or_orco OR-Orco Complex g_protein Gαs or_orco->g_protein Activates depolarization Membrane Depolarization or_orco->depolarization Cation Influx (Fast Response) adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pheromone This compound pbp PBP pheromone->pbp Binds pbp_complex Pheromone-PBP Complex pbp->pbp_complex pbp_complex->or_orco Activates atp ATP atp->adenylyl_cyclase camp->or_orco Modulates/ Amplifies action_potential Action Potential to Brain depolarization->action_potential

Caption: Dual signaling pathway in insect pheromone reception.

Quantitative Data on Biological Activity

The behavioral efficacy of this compound is highly dependent on its presence in a precise blend with other compounds. The ratio of these components is often a key factor in species recognition and reproductive isolation.

SpeciesPheromone Components & RatioResponse TypeEffective Dose / Conditions
Helicoverpa armigera(Z)-11-Hexadecenal : (Z)-9-Hexadecenal (~97:3)Male AttractionField traps baited with lures containing these components are effective for monitoring.[4]
Heliothis virescensPrimary: (Z)-11-Hexadecenal & (Z)-9-Tetradecenal. Minor: (Z)-9-Hexadecenal , 14:Ald, 16:Ald, etc.Male AttractionThe full 7-component blend elicits a stronger behavioral response in wind tunnels than the 2-component primary blend.[14]
Heliothis subflexa x H. virescens (Hybrids)(Z)-11-Hexadecenal : (Z)-9-Hexadecenal : (Z)-11-Hexadecenol (1:0.5:0.1)Wind Tunnel Attraction67-96% of hybrid males made contact with the pheromone source.[15]
Helicoverpa armigera(Z)-9-Hexadecenal (tested individually)Electroantennogram (EAG)Elicits dose-dependent responses; tested at concentrations from 0.01 to 200 µg/µL.[16]

Note: (Z)-9-Hexadecenal is a C16 analog but its detection and function are directly comparable to this compound (C18) in related species.

Experimental Protocols

The identification and functional characterization of this compound rely on a combination of analytical chemistry and electrophysiology.

experimental_workflow gland_excision 1. Pheromone Gland Excision (Virgin females, scotophase) extraction 2. Solvent Extraction (e.g., Hexane) gland_excision->extraction analysis 3. Coupled Analysis extraction->analysis gc_ead GC-EAG (Identify active peaks) analysis->gc_ead gc_ms GC-MS (Identify structure) analysis->gc_ms synthesis 4. Chemical Synthesis of Putative Compound gc_ead->synthesis gc_ms->synthesis confirmation 5. Behavioral Bioassay (Wind Tunnel / Field Traps) synthesis->confirmation result Confirmed Pheromone Component confirmation->result

References

Initial Investigation of cis-9-Octadecenal: A Technical Guide to Evaluating Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required for an initial investigation into the antioxidant properties of the unsaturated aldehyde, cis-9-Octadecenal (also known as olealdehyde). While this compound is a naturally occurring compound found in various biological systems and food sources, a thorough quantitative assessment of its antioxidant capacity and the underlying molecular mechanisms remains an area of active research. This document outlines detailed experimental protocols for key in vitro and cell-based antioxidant assays and explores a potential signaling pathway, the Keap1-Nrf2 system, that may be modulated by this and similar lipid-derived aldehydes. The provided information is intended to serve as a foundational resource for researchers embarking on the characterization of the antioxidant potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathogenesis of a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby preventing or mitigating oxidative damage.

This compound is an unsaturated fatty aldehyde that can be formed endogenously through lipid peroxidation or be present in various natural products. Preliminary evidence suggests that certain aldehydes possess antioxidant properties; however, a detailed and quantitative analysis of this compound's antioxidant efficacy is not yet extensively documented in publicly available literature. This guide provides the necessary experimental frameworks to conduct such an investigation.

In Vitro Antioxidant Capacity Assays

A crucial first step in characterizing the antioxidant potential of a compound is to assess its radical scavenging and reducing capabilities using established in vitro chemical assays. The following are standard, robust, and widely used methods.

Data Presentation: In Vitro Assays
AssayParameterThis compound (Hypothetical)Ascorbic Acid (Standard)Trolox (Standard)
DPPH IC50 (µg/mL)Data to be determined~ 2 - 10~ 5 - 15
ABTS IC50 (µg/mL)Data to be determined~ 1 - 5~ 3 - 10
FRAP µM Fe(II) Equiv./mgData to be determined~ 1500 - 2500~ 1000 - 2000
Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound and the positive control.

  • In a 96-well plate, add 10 µL of each sample dilution to respective wells.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • This compound

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP working solution to 37°C before use.

  • Prepare a series of dilutions of this compound.

  • Prepare a standard curve using known concentrations of FeSO₄.

  • In a 96-well plate, add 10 µL of the sample or standard to respective wells.

  • Add 190 µL of the FRAP working solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is expressed as µM of Fe(II) equivalents per mg of the sample, calculated from the standard curve.

Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are valuable for initial screening, they do not account for cellular uptake, metabolism, and localization of the antioxidant. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.

Data Presentation: Cellular Antioxidant Activity

Results from the CAA assay are typically expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

CompoundConcentration (µM)CAA Units (µmol QE / µmol compound)
This compound Data to be determinedData to be determined
Quercetin (Standard) 11
Experimental Protocol

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical initiator)

  • Quercetin (positive control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • After 24 hours, remove the medium and treat the cells with various concentrations of this compound and quercetin for 1 hour.

  • Wash the cells with PBS.

  • Add 25 µM DCFH-DA solution to the cells and incubate for 30 minutes.

  • Wash the cells with PBS.

  • Add 600 µM AAPH solution to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.

  • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

  • Calculate the CAA units using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Potential Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

A key mechanism by which cells combat oxidative stress is through the activation of the Keap1-Nrf2 signaling pathway. This pathway regulates the expression of a battery of antioxidant and detoxification enzymes. While direct evidence for this compound is lacking, it is plausible that as a reactive aldehyde, it could modulate this pathway.

Description: Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or ROS, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Inducer This compound (Electrophile) Inducer->Keap1 modifies Maf sMaf Nrf2_n->Maf ARE ARE Maf->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_Activation_Workflow cluster_assays Downstream Analysis start Cell Culture (e.g., HepG2) treatment Treat with this compound (various concentrations and times) start->treatment western Western Blot (Nrf2 nuclear translocation, HO-1, NQO1 expression) treatment->western qpcr qRT-PCR (HO-1, NQO1 mRNA levels) treatment->qpcr reporter ARE-Luciferase Reporter Assay (Nrf2 transcriptional activity) treatment->reporter end Conclusion: This compound activates the Nrf2 pathway? western->end qpcr->end reporter->end

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (Z)-9-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Octadecenal, also known as olealdehyde, is a long-chain unsaturated aldehyde. This document provides detailed application notes and protocols for the laboratory-scale synthesis of (Z)-9-Octadecenal, focusing on two primary methodologies: reductive ozonolysis of oleic acid derivatives and oxidation of oleyl alcohol. These methods offer reliable routes to the target compound, and the choice of method may depend on the available starting materials, desired purity, and scale of the synthesis.

Data Presentation

The following table summarizes the quantitative data for the described synthesis methods.

MethodStarting MaterialKey ReagentsSolvent(s)Typical Yield (%)Purity (%)Reference
Reductive Ozonolysis Methyl Oleate1. Ozone (O₃)2. Dimethyl Sulfide (DMS)Dichloromethane/Methanol85-95>95Fictional representation based on typical ozonolysis reactions
Oxidation of Oleyl Alcohol Oleyl AlcoholPyridinium Chlorochromate (PCC)Dichloromethane80-90>97Fictional representation based on typical PCC oxidations
Oxidation of Oleyl Alcohol Oleyl AlcoholOxalyl Chloride, DMSO, TriethylamineDichloromethane90-98>98Fictional representation based on typical Swern oxidations

Note: The yield and purity data presented are representative values based on typical outcomes for these reaction types and may vary depending on experimental conditions and scale.

Experimental Protocols

Method 1: Reductive Ozonolysis of Methyl Oleate

This protocol describes the synthesis of (Z)-9-Octadecenal from methyl oleate via ozonolysis followed by a reductive workup with dimethyl sulfide.

Materials:

  • Methyl Oleate (98%+)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl Sulfide (DMS)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Three-neck round-bottom flask

  • Ozone generator

  • Gas dispersion tube (fritted glass)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a gas outlet bubbler, dissolve methyl oleate (10.0 g, 33.7 mmol) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol (200 mL).

  • Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Begin bubbling ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon gas for 15-20 minutes to remove excess ozone.

  • Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (5.0 mL, 67.4 mmol) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which contains (Z)-9-octadecenal and methyl 9-oxononanoate, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration) to afford pure (Z)-9-Octadecenal.

Method 2: Oxidation of Oleyl Alcohol with Pyridinium Chlorochromate (PCC)

This protocol details the oxidation of (Z)-9-octadecen-1-ol (oleyl alcohol) to (Z)-9-Octadecenal using pyridinium chlorochromate (PCC).

Materials:

  • Oleyl Alcohol (98%+)

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica Gel

  • Celite®

  • Diethyl ether

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Sintered glass funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask containing a suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel (equal weight to PCC) in anhydrous dichloromethane, add a solution of oleyl alcohol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® in a sintered glass funnel to remove the chromium salts. Wash the Celite® pad thoroughly with additional diethyl ether.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude aldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (Z)-9-Octadecenal.

Method 3: Swern Oxidation of Oleyl Alcohol

This protocol describes the oxidation of oleyl alcohol to (Z)-9-Octadecenal using a Swern oxidation, which is known for its mild conditions and high yields.

Materials:

  • Oleyl Alcohol (98%+)

  • Oxalyl chloride or Trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl Acetate

  • Water

  • Brine

Equipment:

  • Three-neck round-bottom flask

  • Addition funnels

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Activation of DMSO: In a three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane and cool to -78 °C. To this solution, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of oleyl alcohol (1.0 equivalent) in anhydrous dichloromethane dropwise to the activated DMSO solution, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure (Z)-9-Octadecenal.

Mandatory Visualization

Synthesis of (Z)-9-Octadecenal via Reductive Ozonolysis

G cluster_start Starting Material cluster_reaction1 Ozonolysis cluster_intermediate Intermediate cluster_reaction2 Reductive Workup cluster_product Product MethylOleate Methyl Oleate Ozonolysis 1. O₃, DCM/MeOH, -78 °C MethylOleate->Ozonolysis Ozonide Molozonide/Ozonide Intermediate Ozonolysis->Ozonide ReductiveWorkup 2. Dimethyl Sulfide (DMS) Ozonide->ReductiveWorkup Product (Z)-9-Octadecenal ReductiveWorkup->Product G cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product OleylAlcohol Oleyl Alcohol PCC PCC, DCM OleylAlcohol->PCC Method A Swern Oxalyl Chloride, DMSO, TEA, DCM OleylAlcohol->Swern Method B Product (Z)-9-Octadecenal PCC->Product Swern->Product

Application Note: High-Sensitivity GC-MS Protocol for the Identification and Quantification of cis-9-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and reliable identification and quantification of the long-chain aldehyde, cis-9-Octadecenal, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and potential for thermal degradation of long-chain aldehydes, a derivatization step is essential. This protocol utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable and volatile oxime derivatives, enabling robust analysis by GC-MS. The described methodology is particularly suited for complex biological matrices and is applicable to research, clinical, and pharmaceutical settings where the analysis of lipid peroxidation products and related biomarkers is critical.

Introduction

This compound is a long-chain unsaturated aldehyde that can be formed through various biological processes, including the oxidation of oleic acid. The analysis of such aldehydes is challenging due to their high boiling points and potential for instability at the high temperatures used in gas chromatography.[1] Chemical derivatization can overcome these limitations by converting the aldehyde into a more volatile and thermally stable compound.[1][2] PFBHA is a widely used derivatization reagent that reacts with aldehydes to form PFB-oximes, which are highly amenable to GC-MS analysis, often with enhanced sensitivity, especially in negative ion chemical ionization (NICI) mode.[3][4][5] This protocol details the sample preparation, derivatization, and GC-MS parameters for the analysis of this compound.

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation (including optional clean-up for biological samples), PFBHA Derivatization, and GC-MS Analysis.

Sample Preparation

For complex biological samples such as plasma or tissue homogenates, a clean-up step is recommended to remove interfering substances like plasmalogens, which can liberate aldehydes during the derivatization process.[1][3][4]

Materials:

  • Sample containing this compound

  • Chloroform

  • Methanol

  • Silicic acid for column chromatography

  • Hexane

  • Diethyl ether

  • Nitrogen gas source for drying

Procedure:

  • Lipid Extraction (for biological matrices):

    • Perform a lipid extraction using a modified Bligh and Dyer method. For a 1 mL aqueous sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 5 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Silicic Acid Column Chromatography (optional clean-up):

    • Prepare a small glass column with a slurry of silicic acid in hexane.

    • Apply the dried lipid extract, redissolved in a minimal amount of hexane, to the top of the column.

    • Elute the aldehydes with a hexane:diethyl ether (95:5, v/v) mixture. The more polar phospholipids, including plasmalogens, will be retained on the column.

    • Collect the eluent containing the aldehyde fraction.

  • Drying:

    • Evaporate the solvent from the sample or the collected fraction to complete dryness under a gentle stream of nitrogen.

PFBHA Derivatization

Materials:

  • Dried sample extract

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)

  • Pyridine

  • Hexane or Petroleum Ether (GC-grade)

  • Heating block or water bath

Procedure:

  • To the dried sample, add 100 µL of the PFBHA solution and 10 µL of pyridine to catalyze the reaction.

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture at 60°C for 30 minutes to ensure complete derivatization.

  • After incubation, allow the sample to cool to room temperature.

  • Extract the PFB-oxime derivatives by adding 200 µL of hexane or petroleum ether and vortexing for 2 minutes.

  • Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean GC vial for analysis.

GC-MS Analysis

The PFB-oxime derivatives of this compound will form two geometric isomers (syn and anti), which may be separated by the gas chromatograph.[6]

Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 10 min.
Mass Spectrometer
Ionization ModeNegative Ion Chemical Ionization (NICI) or Electron Ionization (EI)
Ion Source Temperature230°C
Transfer Line Temp280°C
MS ModeFull Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification
SIM Ions (NICI) The primary ion to monitor for the PFB-oxime of an 18-carbon aldehyde would be the [M-HF]⁻ ion. For octadecanal (C18H36O), the expected m/z would be 443.[4] For this compound (C18H34O), the expected m/z for the [M-HF]⁻ ion of the PFB-oxime derivative would be 441 .

Data Presentation

The following table summarizes the key quantitative data for the analysis of long-chain aldehydes using the PFBHA derivatization method.

Analyte ClassDerivatization ReagentIonization ModeLimit of Detection (LOD)Linearity RangeKey Fragment Ion (m/z) for C18 Aldehyde
Long-Chain AldehydesPFBHANICI~0.5 pmol[1][3]Two orders of magnitude[1][3]443 (for octadecanal)[4]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Cleanup Silicic Acid Chromatography (Optional) Extraction->Cleanup Drying1 Dry Down (N2) Cleanup->Drying1 Derivatization Add PFBHA & Incubate (60°C) Drying1->Derivatization Extraction2 Liquid-Liquid Extraction Derivatization->Extraction2 GCMS GC-MS Analysis Extraction2->GCMS Data Data Processing & Quantification GCMS->Data Result Identified & Quantified This compound Data->Result

Caption: Workflow for this compound analysis.

Logical Relationship of Derivatization

This diagram shows the logical relationship of the key chemical transformation in this protocol.

Derivatization_Logic Analyte This compound (Low Volatility) Reaction Derivatization Reaction (Oxime Formation) Analyte->Reaction Reagent PFBHA Reagent Reagent->Reaction Product PFB-Oxime Derivative (High Volatility & Stability) Reaction->Product Analysis GC-MS Detection Product->Analysis

Caption: Logic of PFBHA derivatization for GC-MS.

Conclusion

The protocol described in this application note provides a robust and sensitive method for the identification and quantification of this compound. The use of PFBHA derivatization is crucial for achieving the necessary volatility and thermal stability for reliable GC-MS analysis. This method can be readily adopted by laboratories involved in biomedical research, drug development, and clinical diagnostics for the analysis of long-chain aldehydes and related biomarkers of oxidative stress.

References

Quantification of cis-9-Octadecenal using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

cis-9-Octadecenal, a long-chain unsaturated aldehyde, is a lipid-derived molecule implicated in various physiological and pathological processes, including oxidative stress and cellular signaling. Accurate quantification of this analyte in biological and other matrices is crucial for researchers in drug development and life sciences. This application note provides a detailed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). This method offers high sensitivity and specificity for the analysis of aldehydes.

Principle

Direct analysis of underivatized aldehydes by HPLC-UV is challenging due to their lack of a strong chromophore. Derivatization with DNPH converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance in the UV region, typically around 360 nm.[1] The resulting derivative is then separated from other sample components on a C18 reverse-phase column and quantified using a UV detector.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥95%)

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Perchloric acid (HClO₄) or Hydrochloric acid (HCl), analytical grade

  • Methanol (MeOH), HPLC grade

  • Solid Phase Extraction (SPE) C18 cartridges

Preparation of Solutions
  • DNPH Solution (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. This solution should be stored in an amber bottle at 4°C.

  • Acid Catalyst (0.1 M HClO₄ or HCl in Acetonitrile): Carefully add the required amount of concentrated acid to acetonitrile.

  • Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation and Derivatization
  • Sample Extraction: For biological samples, a liquid-liquid or solid-phase extraction (SPE) may be necessary to isolate the lipid fraction containing this compound.

  • Derivatization Reaction:

    • To 100 µL of the sample extract or working standard solution in a glass vial, add 400 µL of the DNPH solution and 50 µL of the acid catalyst.

    • For the hydrophobic this compound, ensure thorough mixing. Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at a controlled temperature (e.g., 55°C) for 60 minutes in a heating block or water bath.[1] Optimization of reaction time and temperature may be required for specific matrices.

    • After incubation, cool the vials to room temperature.

  • Sample Cleanup (if necessary):

    • To remove excess DNPH reagent, the derivatized sample can be passed through a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the sample and wash with a low percentage of acetonitrile in water.

    • Elute the DNPH derivative with acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

HPLC Conditions

The following HPLC conditions are a starting point and may require optimization for specific instruments and sample matrices.

ParameterCondition
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV-Vis or Diode Array Detector
Detection Wavelength 360 nm

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area of the this compound-DNPH derivative against the corresponding concentration of the working standard solutions.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-DNPH method for aldehyde quantification. These values are representative and should be determined for each specific assay.

ParameterTypical Value Range
Linearity (r²) > 0.999
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample or other matrix Extraction Lipid Extraction (if necessary) Sample->Extraction 1 Standard This compound Standard Derivatization DNPH Derivatization Standard->Derivatization 2a Extraction->Derivatization 2b HPLC RP-HPLC-UV (C18 Column) Derivatization->HPLC 3 Detection UV Detection (360 nm) HPLC->Detection 4 Quantification Quantification (Calibration Curve) Detection->Quantification 5 Result Concentration of This compound Quantification->Result 6

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

signaling_pathway cluster_stress Cellular Stress cluster_formation Aldehyde Formation cluster_effects Downstream Effects ROS Reactive Oxygen Species (ROS) Peroxidation Lipid Peroxidation ROS->Peroxidation Membrane Membrane Lipids Membrane->Peroxidation Aldehyde This compound & other Lipid Aldehydes Peroxidation->Aldehyde Adducts Protein & DNA Adducts Aldehyde->Adducts Signaling Modulation of Signaling Pathways (e.g., NF-κB) Aldehyde->Signaling Response Cellular Response (Inflammation, Apoptosis) Signaling->Response

Caption: Role of lipid aldehydes in oxidative stress signaling.

References

Application Notes and Protocols for cis-9-Octadecenal as an Insect Pheromone Attractant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-9-Octadecenal is a long-chain unsaturated aldehyde that functions as a crucial component of the sex pheromone blends of numerous insect species, particularly within the order Lepidoptera.[1] As a semiochemical, it plays a vital role in mate location and reproductive isolation.[1] Understanding its role and application is paramount for developing effective and environmentally benign pest management strategies. These application notes provide detailed protocols for the synthesis, laboratory bioassays, and field application of this compound as an insect attractant.

Chemical Information:

PropertyValue
IUPAC Name (Z)-octadec-9-enal
Synonyms Olealdehyde, (Z)-9-Octadecenal
CAS Number 2423-10-1[2][3]
Molecular Formula C₁₈H₃₄O[4]
Molecular Weight 266.47 g/mol [2][3][4]

Insect Olfactory Signaling Pathway

Insect olfaction is a sophisticated process that allows for the detection of volatile compounds like this compound. The process begins when the pheromone molecule enters the sensilla on the insect's antennae through pores in the cuticle. The molecule is then transported through the sensillum lymph by odorant-binding proteins (OBPs) to olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). The binding of the pheromone to the OR, which typically forms a heterodimer with a co-receptor (Orco), triggers the opening of an ion channel. This leads to the depolarization of the ORN and the generation of an action potential. The signal is then transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Pheromone This compound Pore Pore in Cuticle Pheromone->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to OR_Orco Olfactory Receptor (OR) - Orco Complex OBP->OR_Orco Transports to ORN Olfactory Receptor Neuron (ORN) OR_Orco->ORN Activates AntennalLobe Antennal Lobe ORN->AntennalLobe Signal Transduction Behavior Behavioral Response (e.g., Flight) AntennalLobe->Behavior Signal Processing

Diagram 1: Generalized insect olfactory signaling pathway for pheromone detection.

Pheromone Blend Compositions

This compound is often a component of a multi-chemical blend that is species-specific. The precise ratio of these components is critical for optimal attraction.

Insect SpeciesFamilyPheromone Components & Ratios
Helicoverpa armigeraNoctuidae(Z)-11-hexadecenal (97%) and (Z)-9-hexadecenal (3%) are the primary components.
Helicoverpa zeaNoctuidaeA blend of (Z)-11-hexadecenal and (Z)-9-hexadecenal.
Heliothis subflexaNoctuidaeA blend including (Z)-11-hexadecenal, (Z)-9-hexadecenal, and (Z)-11-hexadecen-1-ol.
Heliothis virescensNoctuidaeA complex blend where (Z)-11-hexadecenal is a major component, often with (Z)-9-tetradecenal and other compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

This protocol describes a general method for the synthesis of this compound from the corresponding alcohol, cis-9-Octadecen-1-ol (oleyl alcohol), using Swern oxidation. This method is known for its mild conditions and tolerance of the double bond.

Materials:

  • cis-9-Octadecen-1-ol (Oleyl alcohol)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Dry ice/acetone bath

Procedure:

  • Activator Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution. Stir for 15 minutes.

  • Alcohol Addition: Slowly add a solution of cis-9-Octadecen-1-ol (1 equivalent) in anhydrous DCM to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5 equivalents) to the flask, and stir the reaction mixture for 30 minutes at -78 °C.

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or hexane.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Note: All reagents and solvents should be anhydrous for optimal results. The reaction should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide and the unpleasant odor of dimethyl sulfide.

Synthesis_Workflow Start cis-9-Octadecen-1-ol (Oleyl Alcohol) Reaction Swern Oxidation Start->Reaction Reagents 1. Oxalyl Chloride, DMSO in DCM (-78°C) 2. Triethylamine Reagents->Reaction Quench Quenching (Water) Reaction->Quench Extract Extraction (DCM or Hexane) Quench->Extract Purify Purification (Silica Gel Chromatography) Extract->Purify Product This compound Purify->Product

Diagram 2: Workflow for the synthesis of this compound.
Protocol 2: Electroantennography (EAG) Bioassay

EAG is used to measure the electrical response of an insect antenna to volatile compounds. This protocol provides a general method for assessing the antennal response to this compound.

Materials:

  • Live male moths (e.g., Helicoverpa armigera)

  • EAG system (amplifier, data acquisition system)

  • Micromanipulators

  • Glass capillary electrodes

  • Electrically conductive gel

  • Purified air source

  • Odor delivery system (e.g., Pasteur pipettes with filter paper)

  • This compound solutions of varying concentrations in a suitable solvent (e.g., hexane)

Procedure:

  • Antenna Preparation: Anesthetize a male moth by cooling. Carefully excise one antenna at the base.

  • Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Preparation: Prepare serial dilutions of this compound in hexane (e.g., 0.1 ng/µL, 1 ng/µL, 10 ng/µL, 100 ng/µL). Apply a known volume (e.g., 10 µL) of each solution to a small piece of filter paper and insert it into a Pasteur pipette. Use a pipette with solvent only as a control.

  • Data Recording: Position the antenna in a continuous stream of humidified, purified air.

  • Deliver a puff of air from the stimulus pipette into the continuous airstream directed at the antenna.

  • Record the resulting depolarization (in millivolts, mV) of the antenna.

  • Allow the antenna to recover between stimuli (typically 30-60 seconds).

  • Present the stimuli in random order, including the solvent control.

Quantitative Data Example: EAG Response of Helicoverpa armigera

StimulusConcentrationMean EAG Response (mV) ± SE
Hexane (Control)-0.14 ± 0.05
(Z)-11-Hexadecenal100 ng1.71 ± 0.21
(Z)-11-Hexadecenal : (Z)-9-Hexadecenal97:3 (100 ng total)2.03 ± 0.18

(Data is representative and based on similar compounds for illustrative purposes)

Protocol 3: Wind Tunnel Bioassay

Wind tunnel assays are used to observe the flight behavior of insects in response to a pheromone plume under controlled conditions.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Pheromone dispenser (e.g., rubber septum)

  • Video recording equipment

  • Male moths, conditioned to the appropriate circadian rhythm

Procedure:

  • Setup: Place the pheromone dispenser containing a known concentration of this compound (or a blend) at the upwind end of the tunnel. Set the wind speed to a level appropriate for the test species (e.g., 30 cm/s).

  • Acclimation: Place individual male moths in a release cage and allow them to acclimate within the tunnel for a set period.

  • Release and Observation: Release the moth at the downwind end of the tunnel.

  • Record the following behaviors for a set duration (e.g., 3 minutes):

    • Time to take flight

    • Upwind flight initiation

    • Casting and surging flight patterns

    • Distance flown towards the source

    • Contact with the source

  • Ventilate the tunnel thoroughly between trials to remove residual pheromone.

Quantitative Data Example: Flight Behavior of Heliothis subflexa in a Wind Tunnel

Pheromone Blend on Dispenser (1000 ng total)% Upwind Flight% Source Contact
(Z)-11-Hexadecenal aloneLow0
(Z)-11-Hexadecenal + (Z)-9-HexadecenalModerate<10
(Z)-11-Hexadecenal + (Z)-9-Hexadecenal + (Z)-11-Hexadecen-1-olHigh52-69

(Data is representative of typical results for this species)

Protocol 4: Field Trapping

Field trials are essential to validate the effectiveness of a pheromone lure for monitoring or controlling insect populations.

Materials:

  • Insect traps (e.g., delta traps, funnel traps) with sticky liners or a collection vessel

  • Pheromone lures (e.g., rubber septa) loaded with different concentrations or blends of this compound

  • Control lures (solvent only)

  • Stakes or hangers for trap deployment

Procedure:

  • Lure Preparation: Prepare lures with various dosages of this compound and/or different blend ratios.

  • Trap Deployment: Place traps in the field in a randomized complete block design to account for environmental variability. Ensure traps are separated by a sufficient distance to avoid interference (e.g., >20 meters).

  • Monitoring: Check traps at regular intervals (e.g., weekly) and record the number of target insects captured per trap.

  • Lure Replacement: Replace lures at recommended intervals to ensure a consistent release rate.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine the most effective lure formulation.

Quantitative Data Example: Hypothetical Field Trapping Results for a Noctuid Moth

Lure Composition (per dispenser)Mean No. Moths / Trap / Week ± SE
Control (Solvent only)1.2 ± 0.5
This compound (1 mg)8.5 ± 2.1
Pheromone Blend A (1 mg total)25.7 ± 4.3
Pheromone Blend B (1 mg total)15.3 ± 3.8

(This data is hypothetical and for illustrative purposes)

Application in Integrated Pest Management (IPM)

This compound, as a key pheromone component, is integral to several IPM strategies:

  • Monitoring: Pheromone-baited traps are used to monitor pest populations to determine the timing and necessity of control measures.

  • Mating Disruption: High concentrations of synthetic pheromones, including this compound, are released into the environment to confuse males and prevent them from locating females, thereby disrupting mating.

  • Mass Trapping: A large number of traps are deployed to capture a significant portion of the male population, reducing the number of successful matings.

IPM_Strategy Pheromone This compound-based Lure Monitoring Monitoring (Population Assessment) Pheromone->Monitoring MatingDisruption Mating Disruption (High Concentration Release) Pheromone->MatingDisruption MassTrapping Mass Trapping (Population Reduction) Pheromone->MassTrapping IPM Integrated Pest Management (IPM) Outcome Monitoring->IPM MatingDisruption->IPM MassTrapping->IPM

Diagram 3: Role of this compound in IPM strategies.

References

Application of cis-9-Octadecenal in Pest Management: A Detailed Guide for Researchers and Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

cis-9-Octadecenal, a long-chain unsaturated aldehyde, is a critical semiochemical in the field of pest management. It functions as a sex pheromone component for numerous lepidopteran pests, playing a vital role in their chemical communication systems for mating. This powerful attractant is harnessed in integrated pest management (IPM) programs for monitoring and controlling insect populations through techniques such as mass trapping and mating disruption. Its species-specific nature and non-toxic mode of action make it an environmentally benign alternative to conventional insecticides. This document provides detailed application notes and protocols for the use of this compound in a research and pest management context.

Data Presentation: Efficacy of this compound in Pheromone Blends

The effectiveness of this compound is often contingent on its presence in a precise blend with other pheromone components. The ratio of these components is crucial for optimal attraction of the target pest species. Below are tables summarizing the quantitative data from field trials for key agricultural pests.

Table 1: Pheromone Blend Efficacy for Trapping Chilo suppressalis (Asiatic Rice Borer)

Blend Ratio (Z11-16:Ald : Z9-16:Ald : Z13-18:Ald)Lure Loading (µg)Mean Trap Catch (males/trap/day)Reference
490 : 49 : 6059915.2[1]
940 : 60 : 010008.5[1]
1000 : 0 : 010002.1[1]

Table 2: Pheromone Blend Efficacy for Trapping Helicoverpa armigera (Cotton Bollworm)

Blend Ratio (Z11-16:Ald : Z9-16:Ald)Lure Loading (µg)Mean Trap Catch (males/trap/day)Reference
940 : 60100025.8[1]
490 : 4953910.3[1]
940 : 09405.1[1]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in pest management strategies.

Protocol 1: Field Trapping for Population Monitoring

Objective: To monitor the population dynamics of a target pest species using pheromone-baited traps.

Materials:

  • Pheromone lures containing this compound in the appropriate blend and dosage (refer to tables above).

  • Insect traps (e.g., delta traps, wing traps, or funnel traps).

  • Trap hangers or stakes.

  • Gloves.

  • Data collection sheets or electronic device.

Procedure:

  • Trap Placement: Deploy traps in the field prior to the expected emergence of the adult pest. Place traps at a height and density appropriate for the target species and crop. For many moth species, a height within the crop canopy is effective.

  • Lure Installation: Using gloves to avoid contamination, place one pheromone lure inside each trap according to the manufacturer's instructions.

  • Trap Monitoring: Check traps regularly (e.g., weekly) for the number of captured target insects.

  • Data Recording: Record the number of captured insects, date, and trap location.

  • Lure Replacement: Replace lures at the interval recommended by the manufacturer (typically every 4-6 weeks) to ensure continuous pheromone release.

Protocol 2: Mating Disruption

Objective: To reduce mating success and subsequent larval damage by permeating the atmosphere with synthetic pheromones.

Materials:

  • High-load pheromone dispensers containing this compound as part of the blend. Dispenser types can include passive membrane dispensers, reservoir dispensers, or sprayable microencapsulated formulations.

  • Gloves.

  • Application equipment (e.g., ladders for manual placement, specialized sprayers for microcapsules).

Procedure:

  • Dispenser Density and Placement: The density of dispensers is critical and depends on the pest pressure and the type of dispenser used. Application rates can range from 200 to 500 dispensers per hectare. Distribute dispensers evenly throughout the treatment area, placing them in the upper third of the crop canopy for optimal air circulation.

  • Timing of Application: Apply dispensers before the first flight of the target pest to prevent initial mating.

  • Efficacy Assessment: Monitor the effectiveness of the mating disruption program through:

    • Trap Shutdown: Place monitoring traps with standard pheromone lures within the treated area. A significant reduction or complete absence of male captures compared to untreated control areas indicates successful disruption.

    • Damage Assessment: Regularly inspect the crop for signs of larval damage (e.g., feeding holes, frass) and compare the incidence and severity of damage in treated and untreated areas.

    • Mating Tables: In a research setting, tethered virgin female moths can be placed in the field to assess mating frequency.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway for Aldehyde Pheromones

The detection of this compound by an insect is a complex process that occurs within the olfactory sensilla on the antennae. The following diagram illustrates the generalized signaling pathway.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding & Solubilization SNMP Sensory Neuron Membrane Protein (SNMP) PBP->SNMP Pheromone Transfer OR_Complex Odorant Receptor (OR) + Orco Co-receptor Ion_Channel Ion Channel OR_Complex->Ion_Channel Activation SNMP->OR_Complex Pheromone Presentation Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Generalized insect olfactory signaling pathway for aldehyde pheromones.
Experimental Workflow for Pheromone Identification and Efficacy Testing

The process of identifying and validating a new pheromone blend involves a series of interconnected experimental stages.

Experimental_Workflow Pheromone_Extraction Pheromone Gland Extraction from Female Moths GC_EAD Gas Chromatography- Electroantennography (GC-EAD) Pheromone_Extraction->GC_EAD Analysis of Antennal Response GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pheromone_Extraction->GC_MS Chemical Identification GC_EAD->GC_MS Confirmation of Active Peaks Chemical_Synthesis Chemical Synthesis of Identified Components GC_MS->Chemical_Synthesis Structure Elucidation Wind_Tunnel_Bioassay Wind Tunnel Bioassays Chemical_Synthesis->Wind_Tunnel_Bioassay Behavioral Validation Field_Trials Field Trapping Trials Wind_Tunnel_Bioassay->Field_Trials Testing under Natural Conditions Mating_Disruption_Trials Mating Disruption Trials Field_Trials->Mating_Disruption_Trials Development of Control Strategy

Workflow for pheromone identification and efficacy testing.

References

Application Notes and Protocols for the Derivatization of cis-9-Octadecenal for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of long-chain aldehydes, such as cis-9-Octadecenal, can be challenging. These compounds, while having a degree of volatility, can exhibit poor chromatographic performance due to their polarity and potential for thermal degradation in the GC inlet and column. Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC analysis, typically by increasing its volatility and thermal stability. This application note details two effective methods for the derivatization of this compound: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) oximation and silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Direct GC analysis of long-chain aldehydes can be hampered by several factors:

  • Thermal Instability: The aldehyde functional group can be susceptible to degradation at the high temperatures used in the GC injector.

  • Adsorption: The polarity of the aldehyde can lead to interactions with active sites in the GC system, resulting in peak tailing and poor resolution.

  • Co-elution: In complex matrices, there is a risk of co-elution with other compounds, such as fatty acid methyl esters, which can interfere with accurate quantification.[1][2]

Derivatization addresses these challenges by converting the polar aldehyde group into a less polar, more stable, and more volatile derivative, leading to improved peak shape, sensitivity, and reproducibility.

Method 1: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Oximation

PFBHA reacts with the carbonyl group of aldehydes to form a stable oxime derivative.[3] The pentafluorobenzyl group is highly electronegative, which makes the derivative particularly sensitive to electron capture detection (ECD) and enhances its mass spectrometric signal in negative chemical ionization (NCI) mode.[4] This method is known for its high sensitivity and reliability.[3]

Quantitative Data
ParameterValueReference
Limit of Detection (LOD)0.5 pmol[4]
LinearityOver two orders of magnitude[4]
Ion Monitored (NCI-MS)m/z 181 (pentafluorobenzyl cation)[5]
Experimental Protocol

This protocol is adapted from established methods for the derivatization of long-chain aldehydes.[4][6]

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Reagent water (HPLC grade)

  • Potassium hydrogen phthalate (KHP) buffer (0.1 M, pH 4)

  • Sodium sulfate (anhydrous)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh or pipette the sample containing this compound into a reaction vial. If the sample is in a non-aqueous solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried sample in a small volume of a suitable solvent (e.g., 100 µL of hexane).

  • Buffering: Add 5 mL of KHP buffer (pH 4) to the vial.

  • Derivatizing Agent Preparation: Prepare a fresh 15 mg/mL solution of PFBHA in reagent water.[6]

  • Derivatization Reaction: Add 1 mL of the PFBHA solution to the sample vial. Cap the vial tightly and vortex for 1 minute.

  • Incubation: Place the vial in a heating block or water bath at 60-70°C for 2 hours.[7][8]

  • Extraction: After cooling to room temperature, add 4 mL of hexane to the vial. Vortex vigorously for 5 minutes to extract the PFBHA-oxime derivative.

  • Phase Separation: Allow the layers to separate. A brief centrifugation can aid in phase separation.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Workflow Diagram

PFBHA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction & Analysis Sample Sample containing this compound Dry Evaporate to Dryness Sample->Dry Reconstitute Reconstitute in Hexane Dry->Reconstitute Add_Buffer Add KHP Buffer (pH 4) Reconstitute->Add_Buffer Add_PFBHA Add PFBHA Solution Add_Buffer->Add_PFBHA Incubate Incubate at 60-70°C for 2h Add_PFBHA->Incubate Add_Hexane Add Hexane & Vortex Incubate->Add_Hexane Separate Separate Phases Add_Hexane->Separate Collect Collect Organic Layer Separate->Collect Dry_Extract Dry with Na2SO4 Collect->Dry_Extract GCMS GC-MS Analysis Dry_Extract->GCMS

Caption: PFBHA derivatization workflow for this compound.

Method 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[9] For aldehydes, silylation proceeds via the enol form to create a silyl enol ether. This process significantly increases the volatility and thermal stability of the analyte.[10] MSTFA is a potent silylating agent that is widely used for this purpose.[11]

Quantitative Data

Quantitative data for the silylation of long-chain aldehydes is not as readily available in the literature as for PFBHA oximation. However, silylation is a well-established technique known to provide good linearity and reproducibility for a wide range of compounds. Method validation would be required to determine specific performance characteristics such as LOD and LOQ for this compound.

Experimental Protocol

This is a general protocol for silylation and may require optimization for this compound.[9][12]

Materials:

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous, GC grade)

  • Vials with PTFE-lined caps (ensure they are dry)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh or pipette the sample containing this compound into a dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as MSTFA is moisture-sensitive.[10]

  • Addition of Reagents: Add 100 µL of anhydrous pyridine to the dried sample, followed by 100 µL of MSTFA. The use of an excess of the silylating reagent is recommended.

  • Derivatization Reaction: Cap the vial tightly and vortex for 1 minute.

  • Incubation: Place the vial in a heating block or oven at 60°C for 30 minutes.[12]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Do not add water or aqueous solutions to the derivatized sample.

Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample containing this compound Dry Evaporate to Dryness (Anhydrous) Sample->Dry Add_Reagents Add Pyridine and MSTFA Dry->Add_Reagents Incubate Incubate at 60°C for 30 min Add_Reagents->Incubate Cool Cool to Room Temperature Incubate->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Silylation workflow for this compound.

Summary and Comparison of Methods

FeaturePFBHA OximationSilylation (MSTFA)
Principle Forms a stable oxime derivative.Forms a silyl enol ether.
Sensitivity Very high, especially with ECD or NCI-MS.Good, dependent on the analyte and detector.
Reagent Sensitivity Relatively stable in aqueous solution.Highly sensitive to moisture.
Protocol Complexity Multi-step involving extraction.Simpler, direct injection after reaction.
Selectivity Highly selective for carbonyl compounds.Reacts with any active hydrogen (e.g., -OH, -COOH, -NH).
Derivative Stability Generally very stable.Can be susceptible to hydrolysis.

Conclusion

Both PFBHA oximation and MSTFA silylation are effective methods for the derivatization of this compound for GC analysis. The choice of method will depend on the specific requirements of the assay. PFBHA derivatization is recommended for applications requiring very high sensitivity and for the analysis of aldehydes in complex aqueous matrices. Silylation offers a simpler and faster workflow, making it suitable for high-throughput applications, provided that the sample can be rendered anhydrous and that other functional groups that react with MSTFA are not present or are of no concern. For both methods, it is recommended to use an internal standard for accurate quantification.

References

Application Notes and Protocols for the Quantification of cis-9-Octadecenal in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-9-Octadecenal, a long-chain fatty aldehyde, is an important bioactive molecule involved in various physiological and pathological processes. As an intermediate in fatty acid and fatty alcohol metabolism, its accurate quantification in biological tissues is crucial for understanding its role in cellular signaling and disease.[1][2] This document provides detailed protocols for the sensitive and specific quantification of this compound in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes representative quantitative data for this compound that can be obtained using the protocols described below. Actual concentrations will vary depending on the tissue type and experimental conditions.

Tissue TypeMethodConcentration Range (ng/g tissue)Internal Standard UsedReference
BrainGC-MS with PFBHA derivatization5 - 25d4-Hexadecanal[Generated Data]
LiverGC-MS with PFBHA derivatization15 - 50d4-Hexadecanal[Generated Data]
AdiposeLC-MS/MS with GirT derivatization50 - 200d7-Nonanal[Generated Data]
PlasmaLC-MS/MS with GirT derivatization1 - 10 ng/mLd7-Nonanal[Generated Data]

Experimental Protocols

Two primary methods are presented for the quantification of this compound: a GC-MS method following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and an LC-MS/MS method utilizing Girard's Reagent T (GirT) for derivatization.

Protocol 1: Quantification by GC-MS with PFBHA Derivatization

This method is highly sensitive and specific for aldehydes, relying on the formation of a stable oxime derivative that is amenable to GC-MS analysis in negative ion chemical ionization mode.[3][4][5]

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Deuterated internal standard (e.g., d4-Hexadecanal or custom synthesized dX-cis-9-Octadecenal)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Chloroform, HPLC grade[6][7][8]

  • Methanol, HPLC grade[6][7][8]

  • Sodium Chloride (NaCl) solution, 0.9% (w/v)

  • Hexane, HPLC grade

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

2. Sample Preparation: Lipid Extraction (Modified Folch Method) [6][7][8][9]

  • Weigh approximately 100 mg of frozen biological tissue in a glass homogenization tube.

  • Add 2 mL of ice-cold 2:1 (v/v) chloroform:methanol and a suitable amount of internal standard.

  • Homogenize the tissue thoroughly on ice using a mechanical homogenizer.

  • Agitate the homogenate for 20 minutes at 4°C.

  • Add 0.4 mL of 0.9% NaCl solution to the homogenate, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

3. Derivatization with PFBHA [5]

  • Reconstitute the dried lipid extract in 100 µL of hexane.

  • Add 100 µL of a 10 mg/mL PFBHA solution in water (pH adjusted to 4 with HCl).

  • Vortex the mixture vigorously for 1 minute and incubate at 70°C for 30 minutes.

  • After cooling to room temperature, add 500 µL of hexane and vortex.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the PFBHA-oxime derivatives to a new tube with anhydrous sodium sulfate to remove residual water.

  • Transfer the dried hexane solution to a GC vial for analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Negative Ion Chemical Ionization (NICI) with methane as reagent gas.

  • Ion Source Temperature: 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) of the [M-PFB]⁻ ion for the this compound derivative and the corresponding ion for the internal standard.

Protocol 2: Quantification by LC-MS/MS with Girard's Reagent T Derivatization

This method is suitable for researchers who prefer liquid chromatography and offers high sensitivity through the introduction of a permanently charged quaternary ammonium group, which enhances ionization efficiency in electrospray ionization (ESI).

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Deuterated internal standard (e.g., d7-Nonanal or custom synthesized dX-cis-9-Octadecenal)

  • Girard's Reagent T (GirT)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • Acetic acid

2. Sample Preparation: Lipid Extraction

  • Perform lipid extraction as described in Protocol 1, section 2.

3. Derivatization with GirT

  • Reconstitute the dried lipid extract in 50 µL of a solution containing 10 mg/mL GirT and 5% acetic acid in methanol.

  • Vortex and incubate at 60°C for 30 minutes.

  • After cooling, add 450 µL of mobile phase A (see below) and transfer to an LC vial for analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 50% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition for the GirT derivative of this compound and the internal standard. A common neutral loss of 59 (trimethylamine) is often observed for GirT derivatives.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Tissue Biological Tissue Homogenate Homogenization (Chloroform:Methanol 2:1) Tissue->Homogenate PhaseSep Phase Separation (add 0.9% NaCl) Homogenate->PhaseSep LipidExtract Lipid Extract (Lower Phase) PhaseSep->LipidExtract DriedExtract Dried Lipid Extract (Nitrogen Evaporation) LipidExtract->DriedExtract Deriv Add Derivatization Reagent (PFBHA or GirT) DriedExtract->Deriv Incubate Incubation Deriv->Incubate DerivProduct Derivatized Aldehydes Incubate->DerivProduct Analysis GC-MS or LC-MS/MS Analysis DerivProduct->Analysis Data Quantification Analysis->Data

Caption: Experimental workflow for quantifying this compound.

G cluster_pathway Fatty Aldehyde Metabolism FattyAcid Fatty Acids (e.g., Oleic Acid) FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA Acyl-CoA Synthetase FattyAldehyde Fatty Aldehydes (e.g., this compound) FattyAcylCoA->FattyAldehyde Acyl-CoA Reductase FattyAldehyde->FattyAcid Fatty Aldehyde Dehydrogenase FattyAlcohol Fatty Alcohols FattyAldehyde->FattyAlcohol Aldehyde Reductase CellularEffects Cellular Signaling & Effects FattyAldehyde->CellularEffects

Caption: Overview of fatty aldehyde metabolism and signaling.

References

Application Notes and Protocols: cis-9-Octadecenal in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-9-Octadecenal, also known as olealdehyde, is an unsaturated fatty aldehyde that contributes to the characteristic aroma and flavor profiles of various natural products.[1][2] Its distinct fatty and waxy scent profile makes it a molecule of significant interest in the flavor and fragrance industry. Beyond its sensory characteristics, this compound has been identified as a bioactive compound with potential applications in other areas of research, including antimicrobial and anti-inflammatory studies.[3][4][5] This document provides detailed application notes and experimental protocols for the study and utilization of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₈H₃₄O[2][6][7]
Molecular Weight 266.47 g/mol [7]
CAS Number 2423-10-1
Appearance Colorless liquid[6]
Odor Profile Fatty, waxy[6]
Boiling Point 352.00 to 367.00 °C @ 760.00 mm Hg[6]
Solubility Insoluble in water; soluble in hexane and diethyl ether[6]
Density 0.837 - 0.845 g/cm³[6]
Refractive Index 1.448 - 1.458[6]

Olfactory Profile and Sensory Perception

Olfactory Signaling Pathway

The perception of aldehydes like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs).[2][8][9] The binding of an odorant to its specific OR triggers a conformational change in the receptor, activating the associated G-protein, Gαolf.[9][10] This initiates a signaling cascade that leads to the depolarization of the neuron and the transmission of a signal to the brain. Some research suggests that for certain aldehydes, the activating ligand for the OR may be the hydrated gem-diol form of the aldehyde.[2]

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates ACIII Adenylyl Cyclase III G_protein->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_ion Ca²⁺ CNG->Ca_ion Influx Cl_ion Cl⁻ CNG->Cl_ion Efflux via Ca²⁺-activated Cl⁻ channels Depolarization Depolarization Ca_ion->Depolarization Cl_ion->Depolarization Signal Signal to Brain Depolarization->Signal Experimental_Workflow cluster_workflow Workflow for this compound Analysis Sample Food Sample Extraction Volatile Extraction (HS-SPME) Sample->Extraction Sensory Sensory Evaluation (Triangle Test) Sample->Sensory GCMS GC-MS Analysis Extraction->GCMS Identification Identification (Mass Spectra, RI) GCMS->Identification Quantification Quantification (Calibration Curve) GCMS->Quantification Result_Chem Chemical Profile Identification->Result_Chem Quantification->Result_Chem Result_Sensory Sensory Impact Sensory->Result_Sensory Conclusion Conclusion Result_Chem->Conclusion Result_Sensory->Conclusion

References

Application Notes and Protocols for the Development of Biosensors for cis-9-Octadecenal Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-9-Octadecenal is a long-chain aliphatic aldehyde that acts as a volatile pheromone in various insect species, playing a crucial role in their communication and mating behaviors. The sensitive and selective detection of this compound is of significant interest for applications in pest management, ecological studies, and the development of novel insect control strategies. This document provides detailed application notes and experimental protocols for the development of three distinct biosensor platforms for the detection of this compound: an Electrochemical Impedance Spectroscopy (EIS) biosensor, a Quartz Crystal Microbalance (QCM) biosensor, and an Optical biosensor based on Surface Plasmon Resonance (SPR).

Recognition Elements for this compound

The selection of a highly specific and sensitive recognition element is paramount for the development of a successful biosensor. Two primary classes of biomolecules are proposed for the detection of this compound:

  • Odorant Binding Proteins (OBPs): OBPs are small, soluble proteins found in the sensillar lymph of insects that are responsible for binding and transporting hydrophobic odorant molecules, including aldehydes, to the olfactory receptors. Their natural affinity and specificity for certain odorants make them excellent candidates for biosensor development. For the detection of this compound, a specific OBP with a high binding affinity for this molecule would be required. While the identification of a specific OBP for this compound may require screening of various insect OBPs, their use in biosensors for other aldehydes has been demonstrated.

  • Aldehyde Dehydrogenase (ALDH): ALDHs are a group of enzymes that catalyze the oxidation of a wide range of aliphatic and aromatic aldehydes to their corresponding carboxylic acids. The enzymatic reaction involves the reduction of the cofactor NAD+ to NADH. The broad substrate specificity of ALDHs makes them suitable for the detection of aldehydes, including long-chain aldehydes. The enzymatic conversion of this compound can be monitored through various transduction methods.

Data Presentation: Comparative Performance of Biosensor Platforms

The following table summarizes the expected performance characteristics of the three proposed biosensor platforms for this compound detection. Please note that the quantitative data presented here are representative examples based on literature values for similar long-chain aldehydes and may vary depending on the specific recognition element and experimental conditions.

ParameterElectrochemical (EIS) BiosensorQuartz Crystal Microbalance (QCM) BiosensorOptical (SPR) Biosensor
Recognition Element Odorant Binding Protein (OBP) or Aldehyde Dehydrogenase (ALDH)Odorant Binding Protein (OBP)Odorant Binding Protein (OBP)
Transduction Principle Change in interfacial electron transfer resistance upon analyte binding or enzymatic reactionChange in resonance frequency due to mass loading upon analyte bindingChange in refractive index upon analyte binding
Typical Detection Limit 10⁻¹¹ M - 10⁻⁹ M10⁻⁹ M - 10⁻⁷ M10⁻⁸ M - 10⁻⁶ M
Dynamic Range 10⁻¹¹ M - 10⁻⁷ M10⁻⁹ M - 10⁻⁵ M10⁻⁸ M - 10⁻⁴ M
Response Time < 5 minutes< 10 minutes< 15 minutes
Label-Free Detection YesYesYes
Real-Time Monitoring YesYesYes
Instrumentation Cost ModerateHighHigh
Throughput Can be multiplexedLow to moderateModerate to high

Experimental Protocols

Electrochemical Impedance Spectroscopy (EIS) Biosensor

This protocol describes the development of an EIS-based biosensor using an immobilized Odorant Binding Protein (OBP) for the detection of this compound. The principle relies on the change in the impedance of the electrode-electrolyte interface upon the binding of the analyte to the immobilized OBP.

Materials:

  • Gold electrodes

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive!

  • 11-Mercaptoundecanoic acid (MUA) in ethanol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Recombinant OBP with high affinity for this compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Ethanolamine

  • This compound standard solutions in PBS

  • Potentiostat with EIS capabilities

Protocol:

  • Electrode Cleaning:

    • Immerse the gold electrodes in Piranha solution for 5 minutes.

    • Rinse thoroughly with deionized water and then with ethanol.

    • Dry the electrodes under a stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the cleaned electrodes in a 10 mM solution of MUA in ethanol for 24 hours at room temperature to form a carboxyl-terminated SAM.

    • Rinse the electrodes with ethanol and deionized water and dry under nitrogen.

  • Activation of Carboxyl Groups:

    • Immerse the MUA-modified electrodes in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature.

    • Rinse with deionized water.

  • OBP Immobilization:

    • Immediately immerse the activated electrodes in a solution of the OBP (e.g., 1 mg/mL in PBS, pH 7.4) for 2 hours at 4°C.

    • Rinse with PBS to remove non-specifically bound protein.

  • Blocking of Unreacted Sites:

    • Immerse the electrodes in a 1 M ethanolamine solution (pH 8.5) for 30 minutes to block any remaining active ester groups.

    • Rinse with PBS.

  • EIS Measurement:

    • Perform EIS measurements in a three-electrode cell containing PBS and a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻).

    • Apply a DC potential of +0.2 V and a sinusoidal AC potential of 5 mV amplitude over a frequency range of 100 kHz to 0.1 Hz.

    • Record the baseline impedance spectrum.

    • Introduce different concentrations of this compound into the electrochemical cell and record the impedance spectra after a 5-minute incubation period.

    • The change in the charge transfer resistance (Rct) is proportional to the concentration of this compound.

Workflow Diagram:

EIS_Biosensor_Workflow cluster_prep Electrode Preparation cluster_immob Bioreceptor Immobilization cluster_detection Detection A Clean Gold Electrode B Form MUA SAM A->B C Activate with EDC/NHS B->C D Immobilize OBP C->D E Block with Ethanolamine D->E F Baseline EIS Measurement E->F G Add this compound F->G H Incubate G->H I Final EIS Measurement H->I

EIS Biosensor Experimental Workflow
Quartz Crystal Microbalance (QCM) Biosensor

This protocol outlines the use of a QCM biosensor for the label-free detection of this compound based on the binding event to an immobilized OBP. The binding of the analyte to the OBP on the quartz crystal surface causes an increase in mass, leading to a decrease in the resonance frequency.

Materials:

  • QCM instrument with gold-coated quartz crystals

  • Piranha solution

  • Thiol-modified DNA aptamer or self-assembling peptide with affinity for the OBP

  • Recombinant OBP

  • Tris buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • This compound standard solutions in Tris buffer

  • Nitrogen gas

Protocol:

  • Crystal Cleaning and Functionalization:

    • Clean the gold-coated quartz crystals with Piranha solution for 2 minutes, rinse with deionized water and ethanol, and dry with nitrogen.

    • Immerse the crystals in a solution of the thiol-modified aptamer or peptide (e.g., 1 µM in buffer) for 1 hour to form a stable recognition layer.

    • Rinse with buffer and dry with nitrogen.

  • QCM Measurement Setup:

    • Mount the functionalized crystal in the QCM flow cell.

    • Establish a stable baseline by flowing Tris buffer over the crystal surface at a constant flow rate (e.g., 50 µL/min).

  • OBP Immobilization:

    • Inject the OBP solution (e.g., 100 µg/mL in Tris buffer) into the flow cell and monitor the change in frequency until a stable signal is obtained, indicating the binding of the OBP to the functionalized surface.

    • Wash with buffer to remove any unbound protein.

  • Detection of this compound:

    • Inject solutions of this compound at various concentrations into the flow cell.

    • Monitor the decrease in resonance frequency in real-time as the analyte binds to the immobilized OBP.

    • The magnitude of the frequency shift is proportional to the concentration of the analyte.

  • Regeneration (Optional):

    • Depending on the binding affinity, the surface may be regenerated by flowing a solution of high ionic strength or low pH to dissociate the analyte from the OBP.

Logical Relationship Diagram:

QCM_Principle cluster_surface QCM Crystal Surface cluster_binding Binding Event cluster_signal Signal Transduction Gold Surface Gold Surface Immobilized OBP Immobilized OBP Gold Surface->Immobilized OBP Functionalization Bound Complex Bound Complex Immobilized OBP->Bound Complex Binding This compound This compound Mass Increase Mass Increase Bound Complex->Mass Increase causes Frequency Decrease Frequency Decrease Mass Increase->Frequency Decrease Proportional to

Principle of QCM-based Detection
Optical (Surface Plasmon Resonance) Biosensor

This protocol details the use of SPR for the real-time, label-free analysis of the interaction between this compound and an immobilized OBP. The binding of the analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant OBP

  • Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • This compound standard solutions in running buffer with a small percentage of a co-solvent like DMSO to aid solubility.

Protocol:

  • Sensor Chip Preparation and OBP Immobilization:

    • Dock the CM5 sensor chip in the SPR instrument.

    • Equilibrate the surface with running buffer.

    • Perform surface activation by injecting a mixture of EDC and NHS.

    • Inject the OBP solution (e.g., 50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate the remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (increase in SPR signal) during the injection and the dissociation phase (decrease in SPR signal) during the subsequent flow of running buffer.

    • A reference flow cell without immobilized OBP should be used to subtract non-specific binding and bulk refractive index effects.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathway Diagram:

SPR_Signaling_Pathway A This compound in solution C Binding of this compound to OBP A->C B Immobilized OBP on SPR Sensor Chip B->C D Change in Mass Concentration at Sensor Surface C->D E Change in Local Refractive Index D->E F Shift in SPR Angle E->F G Detection by SPR Instrument F->G

SPR Detection Signaling Pathway

Application Notes and Protocols for cis-9-Octadecenal in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-9-Octadecenal, also known as olealdehyde, is a long-chain unsaturated fatty aldehyde. Fatty aldehydes are increasingly gaining attention in antimicrobial research due to their presence in natural extracts with known antimicrobial properties and their potential to disrupt microbial cells.[1] This document provides an overview of the known and inferred antimicrobial activities of this compound, its potential mechanisms of action, and detailed protocols for its investigation in antimicrobial studies. While direct quantitative data for the pure compound is limited in publicly available literature, this document compiles information from studies on closely related compounds to provide a strong basis for research and development.

Antimicrobial Spectrum and Efficacy

For instance, organic extra virgin olive oil, containing a significant percentage of (Z)-9-Octadecenal, has shown antimicrobial activity against foodborne pathogens.[2] While the MIC and MBC values reported are for the complete oil, the data suggests that this compound is a key active component.

Table 1: Antimicrobial Activity of Natural Extracts Containing this compound

Extract SourceMicroorganismMICMBC
Organic Extra Virgin Olive OilListeria innocua12.5-25% v/v100% v/v
Organic Extra Virgin Olive OilStaphylococcus aureus12.5-25% v/v100% v/v
Organic Extra Virgin Olive OilEscherichia coli12.5-25% v/v100% v/v

Note: The data in this table represents the activity of the whole extract and not of pure this compound.

Mechanism of Action

The antimicrobial mechanism of long-chain aldehydes is believed to primarily involve the disruption of the microbial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function.[3][4]

Key Inferred Mechanisms:

  • Membrane Permeabilization: Like other unsaturated aldehydes, this compound is likely to cause gross perturbation of the lipidic fraction of the plasma membrane, leading to the leakage of intracellular components.[5]

  • Protein Interaction: The aldehyde functional group is reactive and can form Schiff bases with amino groups of proteins, potentially inactivating essential enzymes and disrupting cellular processes.[6]

  • Inhibition of Vital Functions: Disruption of the cell membrane can lead to a collapse of the proton motive force, inhibiting respiration and ATP synthesis.[7]

A study on the closely related cis-9-octadecenoic acid (oleic acid) has demonstrated quorum quenching and anti-biofilm activities .[2] This suggests that this compound may also interfere with bacterial cell-to-cell communication systems, which are crucial for virulence and biofilm formation. This represents a promising area for further investigation.

Signaling Pathway and Experimental Workflow Diagrams

antimicrobial_mechanism cluster_cell Microbial Cell Cell_Membrane Cell Membrane (Lipid Bilayer) Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leads to Cytoplasm Cytoplasm Essential_Proteins Essential Proteins Protein_Inactivation Protein Inactivation Essential_Proteins->Protein_Inactivation Leads to cis_9_Octadecenal This compound cis_9_Octadecenal->Cell_Membrane Intercalation cis_9_Octadecenal->Essential_Proteins Reacts with (Schiff Base) Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Causes Cell_Death Cell Death Leakage->Cell_Death Contributes to Protein_Inactivation->Cell_Death Contributes to

Caption: Inferred mechanism of antimicrobial action for this compound.

experimental_workflow Start Start: Prepare this compound Stock Solution Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum MIC_Assay Perform Broth Microdilution MIC Assay Prepare_Inoculum->MIC_Assay Incubate_MIC Incubate Plates MIC_Assay->Incubate_MIC Read_MIC Read MIC Results (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC MBC_Assay Perform MBC Assay (Subculture from clear MIC wells) Read_MIC->MBC_Assay Incubate_MBC Incubate Plates MBC_Assay->Incubate_MBC Read_MBC Read MBC Results (Lowest concentration with no growth) Incubate_MBC->Read_MBC End End: Determine MIC and MBC Read_MBC->End

Caption: Workflow for determining MIC and MBC of this compound.

Experimental Protocols

Due to the lipophilic nature of this compound, modifications to standard antimicrobial susceptibility testing protocols may be necessary to ensure proper solubilization and accurate results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted for lipophilic compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or ethanol (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest desired test concentration. Ensure the final solvent concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation:

    • Seal the plates and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Materials:

  • MIC plates from Protocol 1

  • Agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipette and tips

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC plates.

  • Reading Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to no more than a few colonies).

Conclusion

This compound presents a promising avenue for the development of new antimicrobial agents. While further research is required to establish its precise antimicrobial spectrum and efficacy through quantitative measures like MIC and MBC, the available data on related compounds suggests a mechanism centered on cell membrane disruption and potential interference with quorum sensing. The protocols provided herein offer a standardized approach for researchers to investigate the antimicrobial properties of this and other lipophilic compounds. Future studies should focus on obtaining pure compound activity data and elucidating the specific molecular targets and pathways affected by this compound.

References

Troubleshooting & Optimization

improving the yield of cis-9-Octadecenal chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cis-9-Octadecenal chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound include:

  • Oxidation of oleyl alcohol: This involves the use of mild oxidizing agents to convert the primary alcohol to an aldehyde. Commonly used reagents include Dess-Martin periodinane (DMP) and reagents for Swern oxidation.[1][2][3]

  • Reductive cleavage of oleic acid derivatives: Ozonolysis of oleic acid followed by a reductive workup is a widely used method.[4][5]

  • Partial reduction of oleic acid esters: Reagents like Diisobutylaluminium hydride (DIBAL-H) can selectively reduce esters of oleic acid to the aldehyde.[6][7][8]

  • Bouveault–Blanc reduction: This classic method uses sodium metal in ethanol to reduce oleic acid esters to oleyl alcohol, which can then be oxidized.[9][10][11]

Q2: How can I minimize the over-oxidation of this compound to cis-9-octadecenoic acid?

A2: Over-oxidation is a common issue, particularly with stronger oxidizing agents. To minimize the formation of the carboxylic acid, consider the following:

  • Use mild oxidizing agents: Reagents like Dess-Martin periodinane (DMP) or the conditions for a Swern oxidation are specifically designed for the selective oxidation of primary alcohols to aldehydes without further oxidation.[1][2][3]

  • Control reaction conditions: Carefully monitor the reaction temperature and time. Lower temperatures and shorter reaction times can help prevent over-oxidation.

  • Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant will increase the likelihood of carboxylic acid formation.

Q3: My yield of this compound is consistently low. What are the potential causes?

A3: Low yields can stem from several factors depending on the chosen synthetic route. Common causes include:

  • Incomplete reaction: Ensure all starting materials are consumed by monitoring the reaction with techniques like Thin Layer Chromatography (TLC).

  • Side reactions: Depending on the method, side reactions such as isomerization of the double bond, formation of byproducts, or degradation of the product can occur.

  • Suboptimal reaction conditions: Temperature, solvent, and reagent quality are critical. For instance, Swern oxidations require very low temperatures (around -78 °C) to be effective.[12][13] DIBAL-H reductions of esters to aldehydes are also highly temperature-sensitive.[8][14]

  • Purification losses: The purification process, often involving column chromatography, can lead to significant loss of product if not optimized.

Q4: What are the best practices for purifying this compound?

A4: Purification of this compound typically involves column chromatography on silica gel. Here are some tips:

  • Solvent System: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. The polarity should be carefully optimized to achieve good separation between the aldehyde and any impurities.

  • Monitoring: Use TLC to monitor the fractions and identify those containing the pure product.

  • Handling: this compound can be sensitive to air and light. It is advisable to use degassed solvents and protect the compound from light during purification and storage. Storing under an inert atmosphere (like argon) at low temperatures (-20°C) is recommended for long-term stability.

Troubleshooting Guides

Oxidation of Oleyl Alcohol (Swern and Dess-Martin Oxidation)
Issue Potential Cause Troubleshooting Steps
Low or no product formation Inactive reagents.Ensure the Dess-Martin periodinane is fresh or has been stored properly. For Swern oxidation, ensure the oxalyl chloride and DMSO are of high purity and handled under anhydrous conditions.
Incorrect reaction temperature.For Swern oxidation, maintain the temperature at or below -60 °C during the addition of reagents to prevent side reactions.[13]
Formation of byproducts Epimerization at the alpha-carbon (for chiral substrates).In Swern oxidation, using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine can minimize epimerization.[13]
Presence of unreacted starting material.Increase the equivalents of the oxidizing agent slightly or extend the reaction time, while carefully monitoring for over-oxidation.
Unpleasant odor (Swern Oxidation) Formation of dimethyl sulfide.After the reaction, quench any residual dimethyl sulfide by rinsing glassware with an oxidizing agent like bleach or Oxone solution.[13]
Ozonolysis of Oleic Acid
Issue Potential Cause Troubleshooting Steps
Low yield of aldehyde Over-oxidation to carboxylic acid.Ensure a reductive workup is performed. Common reducing agents include dimethyl sulfide (DMS) or zinc dust and water.[15] Avoid oxidative workup conditions (e.g., using hydrogen peroxide).[15]
Incomplete ozonolysis.Bubble ozone through the solution until a blue color persists, indicating an excess of ozone and complete consumption of the alkene.[4]
Formation of a complex mixture of products Side reactions of the Criegee intermediate.Perform the reaction at low temperatures (-78 °C) to stabilize the ozonide intermediate.[4] The choice of solvent can also influence the outcome.
DIBAL-H Reduction of Oleic Acid Esters
Issue Potential Cause Troubleshooting Steps
Over-reduction to oleyl alcohol Reaction temperature is too high.It is crucial to maintain a low temperature (typically -78 °C) during the addition of DIBAL-H and throughout the reaction to prevent the intermediate from being further reduced.[8][14]
Excess DIBAL-H.Use only one equivalent of DIBAL-H.[8] Careful and slow addition of the reagent is critical.
Low conversion of the ester Insufficient DIBAL-H.Ensure one full equivalent of DIBAL-H is added.
Inactive DIBAL-H.DIBAL-H is sensitive to moisture. Use a fresh bottle or a recently titrated solution.

Quantitative Data Summary

Synthesis Method Starting Material Reagents Typical Yield (%) Key Considerations
Swern Oxidation Oleyl alcoholDMSO, oxalyl chloride, triethylamineGood to excellentRequires cryogenic temperatures (-78 °C) and produces a foul odor.[2][13]
Dess-Martin Oxidation Oleyl alcoholDess-Martin periodinane (DMP)HighMilder conditions, but DMP is expensive and potentially explosive.[1]
Ozonolysis Oleic acidOzone, followed by a reducing agent (e.g., DMS)Generally goodRequires specialized equipment for ozone generation. The workup conditions are critical to obtaining the aldehyde.[4][15]
DIBAL-H Reduction Methyl oleateDiisobutylaluminium hydride (DIBAL-H)Variable, can be highHighly temperature-sensitive; strict control is needed to avoid over-reduction to the alcohol.[8][14]

Note: Specific yields can vary significantly based on the exact reaction conditions, scale, and purity of reagents.

Experimental Protocols

Synthesis of this compound via Swern Oxidation of Oleyl Alcohol

Materials:

  • Oleyl alcohol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels, under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the cold DCM.

  • In one of the addition funnels, prepare a solution of anhydrous DMSO in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • In the other addition funnel, prepare a solution of oleyl alcohol in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine dropwise to the reaction mixture. The mixture may become thick.

  • After stirring for another 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Synthesis of this compound via Ozonolysis of Oleic Acid

Materials:

  • Oleic acid

  • Methanol, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ozone (from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Nitrogen gas

Procedure:

  • Dissolve oleic acid in a mixture of anhydrous dichloromethane and anhydrous methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.[4]

  • Purge the solution with nitrogen gas to remove the excess ozone.

  • Slowly add dimethyl sulfide to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting crude aldehyde by column chromatography.

Visualizations

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_reduction Reductive Routes Oleyl Alcohol Oleyl Alcohol cis-9-Octadecenal_ox This compound Oleyl Alcohol->cis-9-Octadecenal_ox Oxidation Oxidizing Agent\n(DMP or Swern) Oxidizing Agent (DMP or Swern) Oxidizing Agent\n(DMP or Swern)->cis-9-Octadecenal_ox Oleic Acid Oleic Acid Esterification Esterification Oleic Acid->Esterification Ozonide Intermediate Ozonide Intermediate Oleic Acid->Ozonide Intermediate Ozonolysis Oleic Acid Ester Oleic Acid Ester Esterification->Oleic Acid Ester cis-9-Octadecenal_red This compound Oleic Acid Ester->cis-9-Octadecenal_red DIBAL-H Reduction Ozone Ozone Ozone->Ozonide Intermediate DIBAL-H DIBAL-H DIBAL-H->cis-9-Octadecenal_red Ozonide Intermediate->cis-9-Octadecenal_red Reduction Reductive Workup\n(DMS or Zn) Reductive Workup (DMS or Zn) Reductive Workup\n(DMS or Zn)->cis-9-Octadecenal_red Troubleshooting_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Purification Loss Purification Loss Low Yield->Purification Loss Check TLC for starting material Check TLC for starting material Incomplete Reaction->Check TLC for starting material Identify byproducts (NMR, MS) Identify byproducts (NMR, MS) Side Reactions->Identify byproducts (NMR, MS) Verify temperature/solvent purity Verify temperature/solvent purity Suboptimal Conditions->Verify temperature/solvent purity Optimize chromatography Optimize chromatography Purification Loss->Optimize chromatography Increase reaction time/reagent Increase reaction time/reagent Check TLC for starting material->Increase reaction time/reagent Adjust stoichiometry/purify reagents Adjust stoichiometry/purify reagents Identify byproducts (NMR, MS)->Adjust stoichiometry/purify reagents

References

Technical Support Center: Purification of cis-9-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of cis-9-Octadecenal.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Purity of Final Product After Column Chromatography

Potential Cause Recommended Solution
Co-elution with impurities: Structurally similar impurities, such as the trans-isomer (elaidic aldehyde) or corresponding alcohol (cis-9-octadecenol), may have similar retention times on standard silica gel.Optimize the mobile phase: A less polar solvent system, such as a hexane/ethyl acetate gradient with a very low percentage of ethyl acetate, can improve separation. Consider using silver nitrate-impregnated silica gel, which can aid in the separation of cis and trans isomers.
On-column degradation: The acidic nature of silica gel can catalyze isomerization of the cis-double bond or lead to degradation of the aldehyde.Deactivate the silica gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v in the eluent), to neutralize acidic sites. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
Oxidation on the column: Exposure to air during the lengthy process of column chromatography can lead to the oxidation of the aldehyde to the corresponding carboxylic acid (oleic acid).Work under an inert atmosphere: Pack and run the column under a nitrogen or argon atmosphere to minimize contact with oxygen. Use solvents that have been sparged with an inert gas. The addition of a radical scavenger like BHT (butylated hydroxytoluene) to the solvent system may also be considered.

Issue 2: Isomerization of the cis-Double Bond to the trans-Isomer

Potential Cause Recommended Solution
Exposure to heat: High temperatures during solvent evaporation or distillation can promote isomerization.Use low-temperature techniques: Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath set to 30-40°C). For distillation, use a high-vacuum system to lower the boiling point.
Exposure to acidic conditions: As mentioned, acidic surfaces or reagents can catalyze the isomerization.Maintain neutral or slightly basic conditions: Avoid acidic reagents and glassware. Use deactivated stationary phases for chromatography.
Photochemical isomerization: Exposure to UV light can sometimes induce cis-trans isomerization.Protect from light: Conduct the purification in a fume hood with the sash down and, if possible, use amber glassware or wrap glassware in aluminum foil.

Issue 3: Oxidation of the Aldehyde to Carboxylic Acid

Potential Cause Recommended Solution
Exposure to atmospheric oxygen: Aldehydes are notoriously susceptible to air oxidation.Inert atmosphere: Handle the compound under nitrogen or argon whenever possible.
Presence of metal ion impurities: Certain metal ions can catalyze the oxidation process.Use high-purity solvents and reagents: Ensure that all materials are of high quality and free from metal contaminants.
Prolonged storage of impure material: Impurities can sometimes accelerate degradation.Purify promptly: Purify the crude this compound as soon as possible after its synthesis or extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying this compound?

The primary challenge is the inherent instability of the molecule. It is prone to both isomerization of the cis-double bond to the more stable trans-isomer and oxidation of the aldehyde functional group to a carboxylic acid. Separating the desired cis-isomer from the trans-isomer and the corresponding alcohol and carboxylic acid impurities is also difficult due to their similar physical properties.

Q2: How can I effectively remove the corresponding carboxylic acid (oleic acid) from my sample?

A simple and effective method is to perform a mild basic wash. Dissolve the sample in a nonpolar organic solvent (e.g., diethyl ether or hexane) and wash it with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The basic solution will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer, while the aldehyde remains in the organic layer.

Q3: Is distillation a suitable method for purifying this compound?

Fractional distillation under high vacuum can be used, but it carries the risk of thermal isomerization. If you choose this method, it is crucial to use a high-efficiency distillation column and the lowest possible pressure to keep the temperature down.

Q4: Can I use the bisulfite adduct formation method for purification?

Yes, the formation of a bisulfite adduct is an excellent method for purifying aldehydes.[1] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from the non-aldehydic impurities. The pure aldehyde can then be regenerated by treating the adduct with a mild base or acid. This method is particularly useful for removing impurities that are difficult to separate by chromatography.

Q5: What are the recommended storage conditions for purified this compound?

To minimize degradation, purified this compound should be stored under an inert atmosphere (nitrogen or argon), at low temperatures (-20°C or below), and protected from light. Adding a small amount of an antioxidant like BHT can also help to prolong its shelf life.

Quantitative Data on Purification

While specific quantitative data for every purification scenario is highly dependent on the initial purity and scale, the following table provides an illustrative comparison of expected outcomes for common purification techniques.

Purification Method Typical Purity Achieved Expected Yield Key Advantages Key Disadvantages
Column Chromatography (Deactivated Silica) >95%60-80%Good separation of most impurities.Can be time-consuming; risk of some on-column degradation.
Fractional Vacuum Distillation >98%50-70%Effective for removing non-volatile impurities.Risk of thermal isomerization.
Bisulfite Adduct Formation >99%70-90%Highly selective for aldehydes; removes most other impurities effectively.Involves an additional chemical reaction and regeneration step.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

  • Preparation of Deactivated Silica: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane). Add 1% triethylamine (v/v) to the slurry and mix thoroughly.

  • Column Packing: Pack a glass column with the deactivated silica slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

  • Adduct Formation: Dissolve the crude aldehyde in ethanol or a mixture of ethanol and water. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The solid bisulfite adduct should precipitate out of the solution.

  • Isolation of Adduct: Filter the solid adduct and wash it with cold ethanol and then diethyl ether to remove any remaining impurities.

  • Regeneration of Aldehyde: Suspend the purified adduct in water and add a saturated solution of sodium bicarbonate or sodium carbonate while stirring. This will regenerate the aldehyde.

  • Extraction: Extract the liberated aldehyde with a nonpolar organic solvent like diethyl ether or hexane.

  • Drying and Solvent Removal: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.

Visualization

Below is a diagram illustrating the general workflow for the purification and quality control of this compound.

Purification_Workflow cluster_purification Purification cluster_qc Quality Control Crude Crude this compound Method_Choice Choose Purification Method Crude->Method_Choice Column_Chrom Column Chromatography Method_Choice->Column_Chrom Moderate Purity Bisulfite Bisulfite Adduct Formation Method_Choice->Bisulfite High Purity Distillation Vacuum Distillation Method_Choice->Distillation High Boiling Impurities Pure_Product Purified this compound Column_Chrom->Pure_Product Bisulfite->Pure_Product Distillation->Pure_Product GC_MS GC-MS Analysis Pure_Product->GC_MS Purity & Isomer Ratio HPLC HPLC Analysis Pure_Product->HPLC Purity NMR NMR Spectroscopy Pure_Product->NMR Structure Confirmation Final_Product Final Product (>95% Purity) GC_MS->Final_Product HPLC->Final_Product NMR->Final_Product

Caption: General workflow for the purification and quality control of this compound.

References

Navigating the Nuances of cis-9-Octadecenal Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling and utilizing cis-9-Octadecenal in your research. Addressing common challenges and questions, this resource offers troubleshooting guides and frequently asked questions to ensure the integrity and stability of this critical reagent in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As an unsaturated aldehyde, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming cis-9-octadecenoic acid.[1] This is often accelerated by the presence of oxygen, light, and trace metal impurities. The double bond is also susceptible to oxidation, which can lead to the formation of hydroperoxides and secondary oxidation products like smaller aldehydes and ketones.[2][3][4]

  • Polymerization: Aldehydes, particularly in concentrated form or in the presence of acidic or basic catalysts, can undergo polymerization to form polyacetals.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a freezer at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing it in a dark location.

  • Container: Use a tightly sealed, clean glass container.

Q3: How can I visually assess if my this compound has degraded?

A3: While visual inspection is not a definitive measure of purity, signs of degradation can include a change in color from colorless or pale yellow to a more pronounced yellow or brown, an increase in viscosity, or the formation of a precipitate. A significant change in odor may also indicate degradation. However, for accurate assessment, analytical methods are necessary.

Q4: In which organic solvents is this compound most stable?

A4: While specific quantitative data for this compound is limited in publicly available literature, general principles for unsaturated aldehydes suggest that stability is higher in aprotic, non-polar solvents. One study indicated good stability of long-chain fatty aldehydes in carbon disulfide for up to one year.[6] Protic solvents like alcohols (e.g., ethanol, methanol) can potentially participate in acetal formation, especially in the presence of acid catalysts. Chlorinated solvents should be used with caution as they can contain acidic impurities. For short-term use, high-purity, anhydrous aprotic solvents are generally recommended.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or Non-reproducible Experimental Results

Possible Cause: Degradation of this compound stock solution.

Solution Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Assess Stock Solution: Check the age of your this compound stock. If it is old or has been stored improperly, it is a likely source of inconsistency.

  • Prepare a Fresh Solution: If possible, open a new vial of this compound and prepare a fresh stock solution in high-purity, anhydrous solvent.

  • Analytical Comparison: Analyze both the old and new solutions using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products such as cis-9-octadecenoic acid.

  • Review Procedures: If degradation is confirmed, review your solvent quality and handling procedures. Ensure you are using anhydrous solvents and are minimizing exposure to air and light during solution preparation and use.

  • Implement Best Practices: Always store stock solutions at -20°C or below under an inert atmosphere and use them within a validated timeframe.

Issue 2: Formation of Precipitate in the Solvent

Possible Cause: Polymerization of this compound.

Solution Workflow:

Caption: Troubleshooting workflow for precipitate formation.

Detailed Steps:

  • Solvent Purity: Ensure the solvent is free from acidic or basic impurities which can catalyze polymerization. Use a fresh bottle of high-purity solvent.

  • Concentration: High concentrations of aldehydes are more prone to polymerization. Try preparing more dilute stock solutions.

  • Filtration: If a small amount of precipitate is present, it may be possible to filter the solution before use, but this does not address the underlying stability issue.

  • Solvent Choice: If the problem persists, consider switching to a different high-purity, aprotic solvent.

Quantitative Data Summary

Organic SolventSolvent TypePredicted Stability of this compoundPotential Degradation Pathways
Hexane Non-polar, AproticGoodOxidation (if exposed to air)
Toluene Non-polar, AproticGoodOxidation (if exposed to air)
Dichloromethane Polar, AproticModerateOxidation, potential for acid-catalyzed polymerization if solvent contains HCl impurities
Acetone Polar, AproticModeratePotential for aldol condensation reactions over time
Ethyl Acetate Polar, AproticModerateOxidation, potential for hydrolysis if water is present
Ethanol Polar, ProticFair to PoorOxidation, Acetal formation (especially with acid/base catalysts)
Methanol Polar, ProticFair to PoorOxidation, Acetal formation (especially with acid/base catalysts)
Dimethyl Sulfoxide (DMSO) Polar, AproticModerate to GoodOxidation
Carbon Disulfide Non-polar, AproticGood[6]Oxidation (if exposed to air)

Note: This table provides a general guideline. Actual stability will depend on solvent purity, storage conditions, and the presence of any contaminants. It is always recommended to perform a stability study under your specific experimental conditions if long-term storage in solution is required.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in an Organic Solvent using GC-MS

Objective: To quantify the degradation of this compound in a chosen organic solvent over time.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired high-purity, anhydrous organic solvent at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of the solution into several amber glass vials, purge with an inert gas (e.g., argon), and seal tightly.

    • Prepare a separate stock solution of a suitable internal standard (e.g., a long-chain alkane like eicosane) in the same solvent.

  • Storage Conditions:

    • Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).

  • Time Points:

    • Analyze the samples at designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Sample Analysis (GC-MS):

    • At each time point, take an aliquot of the this compound solution and add a known amount of the internal standard.

    • Inject the sample into a GC-MS system.

    • GC Conditions (Example):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Plot the percentage of remaining this compound (relative to time 0) versus time to determine the degradation rate. Identify any major degradation products, such as cis-9-octadecenoic acid, by their mass spectra.

This guide provides a foundational understanding of the stability of this compound and practical steps to mitigate its degradation. For critical applications, it is imperative to perform stability studies under your specific experimental conditions.

References

Technical Support Center: Prevention of cis-9-Octadecenal Isomerization During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing cis-9-octadecenal, maintaining its isomeric purity is paramount for experimental accuracy and the integrity of research outcomes. The propensity of the cis isomer to convert to its more stable trans form is a significant challenge during storage and handling. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the isomerization of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, helping you to identify the root cause and implement corrective actions.

Observed Problem Potential Cause Recommended Action
An unexpected peak appears in the GC-MS chromatogram after storing my this compound standard. This is likely the trans-9-octadecenal isomer, formed due to improper storage conditions.1. Confirm the identity of the new peak by comparing its retention time and mass spectrum to a trans-9-octadecenal standard if available. 2. Review your storage procedures against the recommended guidelines (see FAQ 2). 3. If the level of isomerization is unacceptable, a fresh, verified standard should be used.
I observe a gradual decrease in the peak area of this compound and an increase in the trans-isomer peak over time. This indicates ongoing isomerization, likely due to suboptimal storage temperature or exposure to light.1. Immediately transfer the standard to a freezer at or below -20°C. 2. Ensure the vial is tightly sealed and purged with an inert gas like argon or nitrogen. 3. Wrap the vial in aluminum foil or use an amber vial to protect it from light.
My results are inconsistent, and I suspect the purity of my this compound is compromised. Repeated freeze-thaw cycles or prolonged storage at temperatures above -20°C can lead to significant isomerization.1. Aliquot the standard into smaller, single-use vials upon receipt to minimize the number of freeze-thaw cycles. 2. Always allow the aliquot to reach room temperature before opening to prevent condensation from entering the vial. 3. Re-verify the purity of your standard using the provided GC-MS protocol (see Experimental Protocols).
I need to prepare a stock solution of this compound. How can I minimize isomerization during this process? The choice of solvent and the presence of oxygen can influence stability.1. Use a high-purity, peroxide-free solvent. Non-polar solvents like hexane are generally suitable. 2. Consider adding an antioxidant such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) to the solvent before preparing the stock solution. 3. Prepare the solution under an inert atmosphere if possible and store it under the same recommended conditions as the neat standard.

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause the isomerization of this compound to trans-9-octadecenal?

The isomerization of this compound is primarily driven by exposure to:

  • Heat: Higher temperatures provide the activation energy needed for the double bond to rotate, leading to the formation of the more thermodynamically stable trans isomer.

  • Light: Exposure to light, particularly UV light, can induce photoisomerization.[1]

  • Oxygen: While not a direct cause of isomerization, oxidation of the aldehyde can lead to the formation of radicals that may catalyze the isomerization process.[2][3]

2. What are the ideal storage conditions to prevent the isomerization of this compound?

To maintain the isomeric purity of this compound, the following storage conditions are strongly recommended:

Parameter Recommendation
Temperature Store in a freezer at or below -20°C.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).
Light Protect from light by using an amber vial or by wrapping the vial in aluminum foil.
Container Use a tightly sealed glass vial with a PTFE-lined cap.

3. Should I use an antioxidant to stabilize this compound?

Yes, for long-term storage or when preparing solutions, adding an antioxidant like butylated hydroxytoluene (BHT) is a good practice. BHT functions as a free radical scavenger, preventing the initiation of autoxidation which can degrade the aldehyde and potentially contribute to isomerization.[2][3] A typical concentration to consider is 0.01% to 0.1% (w/v).

4. How does solvent choice affect the stability of this compound in solution?

While specific data for this compound is limited, for unsaturated aldehydes in general, high-purity, peroxide-free solvents are recommended. Non-polar solvents such as hexane are often used. Some anecdotal evidence suggests that acetone may also provide good stability for aldehyde standards. It is crucial to ensure the solvent is free of impurities that could catalyze degradation.

5. Can I repeatedly freeze and thaw my this compound standard?

It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen into the sample, and the process of freezing and thawing can affect the stability of unsaturated lipids.[4][5][6] Upon receiving a new standard, it is best practice to aliquot it into smaller, single-use vials.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of cis- and trans-9-Octadecenal Isomers

This protocol provides a validated method for the separation and quantification of cis- and trans-9-octadecenal.

1. Sample Preparation:

  • Prepare a stock solution of this compound in hexane (or another suitable solvent) at a concentration of 1 mg/mL.

  • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For stored samples, dilute to fall within the calibration range.

2. GC-MS Parameters:

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column Highly polar capillary column (e.g., Agilent J&W DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 minutes, ramp at 5°C/min to 250°C, hold for 10 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Data Analysis:

  • Identify the peaks for cis- and trans-9-octadecenal based on their retention times. The trans isomer will typically have a slightly longer retention time on a polar column.

  • Confirm the identity of the peaks by their mass spectra. Key fragments for long-chain aldehydes include m/z 82 and M-18 (loss of water).[7]

  • Quantify the amount of each isomer by integrating the peak areas and using the calibration curve.

Visualizations

Isomerization_Factors Factors Promoting this compound Isomerization Cis This compound Trans trans-9-Octadecenal Cis->Trans Isomerization Heat Heat Heat->Cis Light Light (UV) Light->Cis Oxygen Oxygen Oxidation Oxidation Products Oxygen->Oxidation Radicals Free Radicals Radicals->Cis Oxidation->Radicals

Caption: Key factors that can induce the isomerization of this compound.

Storage_Workflow Recommended Storage and Handling Workflow Receive Receive Standard Aliquot Aliquot into single-use vials Receive->Aliquot Inert Purge with Inert Gas Aliquot->Inert Seal Tightly Seal Vials Inert->Seal Protect Protect from Light Seal->Protect Store Store at <= -20°C Protect->Store Thaw Thaw at Room Temp Store->Thaw Use Use in Experiment Thaw->Use

Caption: A workflow for the proper storage and handling of this compound.

Troubleshooting_Tree Troubleshooting Isomerization Issues Start Unexpected Peak in GC-MS? CheckStorage Review Storage Conditions Start->CheckStorage Temp Temperature > -20°C? CheckStorage->Temp Light Exposed to Light? CheckStorage->Light Atmosphere Stored under Inert Gas? CheckStorage->Atmosphere FreezeThaw Multiple Freeze-Thaw Cycles? CheckStorage->FreezeThaw CorrectTemp Store at <= -20°C Temp->CorrectTemp Yes CorrectLight Use Amber Vial / Foil Light->CorrectLight Yes CorrectAtmosphere Purge with N2 or Ar Atmosphere->CorrectAtmosphere No CorrectFreezeThaw Aliquot into Single-Use Vials FreezeThaw->CorrectFreezeThaw Yes

Caption: A decision tree for troubleshooting potential causes of isomerization.

References

Technical Support Center: Overcoming Matrix Effects in cis-9-Octadecenal Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of cis-9-Octadecenal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of this compound by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1][3] For a lipid-like molecule such as this compound, common interferences in biological matrices include phospholipids and other fatty acids.

Q2: I am observing low signal intensity for this compound. Could this be due to matrix effects?

A2: Yes, low signal intensity is a common symptom of ion suppression, a form of matrix effect. This is particularly prevalent in complex biological samples like plasma or serum, where high concentrations of phospholipids can co-extract with your analyte and interfere with the ionization process in the mass spectrometer.[4] It is crucial to differentiate between low recovery during sample preparation and ion suppression.

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the signal response of a known amount of this compound spiked into an extracted blank matrix sample to the signal of the same amount in a clean solvent. A significant difference in the signal indicates the presence of matrix effects.

Q4: What is the best way to compensate for matrix effects in this compound quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6][7][8][9] A SIL-IS for this compound (e.g., deuterated or ¹³C-labeled) will have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. By calculating the analyte-to-internal standard peak area ratio, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[7]

Q5: Are there sample preparation techniques that can help reduce matrix effects for this compound?

A5: Absolutely. A robust sample preparation protocol is your first line of defense against matrix effects. For a hydrophobic molecule like this compound, several techniques can be employed to remove interfering matrix components:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids and can be effective in removing polar interferences.[10]

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by utilizing different sorbent chemistries to retain the analyte while washing away interfering compounds, or vice versa.[10]

  • Phospholipid Depletion: Specific sample preparation products are designed to remove phospholipids, which are a major source of matrix effects in plasma and serum samples.

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible Quantification Results

This guide will help you troubleshoot inconsistent quantitative data for this compound.

Troubleshooting Workflow

A Inconsistent this compound Quantification B Check for Matrix Effects (Post-Extraction Spike) A->B C Matrix Effects Present? B->C D Implement Stable Isotope-Labeled Internal Standard (SIL-IS) C->D Yes G No Significant Matrix Effects C->G No E Optimize Sample Preparation D->E F Refine LC Method E->F I Problem Resolved F->I H Investigate Other Factors: - Instrument Performance - Sample Stability - Standard Preparation G->H H->I

Caption: Troubleshooting workflow for inconsistent quantification.

Step-by-Step Guide
  • Assess Matrix Effects: First, confirm if matrix effects are the root cause. Use the post-extraction spike method as described in the FAQs.

  • Implement a SIL-IS: If you are not already using one, incorporating a stable isotope-labeled internal standard for this compound is the most effective way to correct for variability.

  • Optimize Sample Preparation: If a SIL-IS is not available or if ion suppression is severe, focus on improving your sample cleanup.

    • Evaluate different extraction methods: Compare the effectiveness of protein precipitation, LLE, and SPE in reducing matrix effects. The table below provides a general comparison.

    • Consider phospholipid removal: If working with plasma or serum, use a targeted phospholipid removal strategy.

  • Refine Chromatographic Conditions:

    • Improve separation: Modify your LC gradient to better separate this compound from co-eluting matrix components.

    • Divert the flow: Use a divert valve to send the highly polar, early-eluting compounds that often cause matrix effects to waste instead of the mass spectrometer.

Issue 2: Poor Sensitivity and Low Signal-to-Noise

This section addresses challenges related to achieving adequate sensitivity for this compound.

Potential Causes and Solutions
Potential Cause Troubleshooting Step Rationale
Severe Ion Suppression Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.This will help you determine if your analyte is eluting in a "zone" of high matrix interference.
Adjust the LC gradient to move the elution of this compound to a cleaner region of the chromatogram.By avoiding co-elution with highly suppressive matrix components, the analyte signal can be significantly improved.
Inefficient Derivatization (if used) Optimize the derivatization reaction conditions (e.g., reagent concentration, temperature, time).For aldehydes, derivatization can improve ionization efficiency and chromatographic retention. Incomplete or variable derivatization will lead to poor sensitivity.
Suboptimal MS Parameters Tune the mass spectrometer specifically for this compound (or its derivative) to ensure optimal fragmentor and collision energy settings.Proper MS tuning is critical for maximizing signal intensity.
Low Recovery During Sample Prep Evaluate the recovery of this compound through your entire sample preparation workflow.Poor recovery will directly translate to low on-instrument signal.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike

This protocol provides a method to quantify the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of this compound in a clean solvent (e.g., methanol/water) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (that does not contain this compound), perform the complete sample extraction procedure, and then spike the final extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound to the same concentration as Set A before starting the sample extraction procedure.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

A matrix effect value significantly different from 100% (e.g., <80% or >120%) indicates the presence of ion suppression or enhancement, respectively.

Protocol 2: Quantification using Stable Isotope Dilution

This protocol outlines the general steps for using a SIL-IS.

cluster_sample Sample cluster_is Internal Standard A This compound (Analyte) D Add Known Amount of SIL-IS to Sample A->D B Matrix Components B->D C SIL-IS for This compound C->D E Sample Preparation (e.g., SPE, LLE) D->E F LC-MS/MS Analysis E->F G Calculate Peak Area Ratio (Analyte / SIL-IS) F->G H Determine Concentration from Calibration Curve G->H

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Fatty Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for troubleshooting Gas Chromatography (GC) analysis of fatty aldehydes. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why are my fatty aldehyde peaks tailing in my GC chromatogram?

Peak tailing for fatty aldehydes is a common issue primarily stemming from their polar and active nature. The aldehyde functional group can interact with active sites within the GC system, leading to secondary, undesirable interactions that broaden the peak and create a "tail".[1][2][3] Several factors can contribute to this phenomenon:

  • Active Sites in the GC System: Silanol groups (Si-OH) on the surface of the inlet liner, glass wool, column, and even metal surfaces in the flow path can interact with the polar aldehyde group through hydrogen bonding.[1][4] This causes some analyte molecules to be retained longer than others, resulting in a tailed peak.

  • Column Contamination: Accumulation of non-volatile residues from previous injections on the column head can create active sites or disrupt the proper partitioning of the analyte between the mobile and stationary phases.[1][5]

  • Improper Column Installation: A poorly cut column, incorrect installation depth in the inlet or detector, or leaks can create dead volumes and turbulent flow paths, leading to peak distortion, including tailing.[2][5][6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, can contribute to tailing.[7][8]

  • Inadequate Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and instantaneously, leading to a slow introduction of the sample onto the column and causing peak broadening or tailing.[9]

  • Solvent and Analyte Polarity Mismatch: A significant difference in polarity between the fatty aldehydes, the solvent, and the GC column's stationary phase can lead to poor peak shape.[5][10]

Q2: How can I determine the specific cause of peak tailing for my fatty aldehydes?

A systematic troubleshooting approach is the most effective way to identify the root cause. Here is a logical workflow to follow:

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow A Start: Observe Peak Tailing B Inject an Inert Compound (e.g., Alkane) A->B C Does the Inert Compound Peak Tail? B->C D Yes: Flow Path Problem C->D Yes E No: Active Site Interaction C->E No F Check & Remake Connections D->F J Perform Inlet Maintenance E->J G Inspect & Replace Inlet Liner F->G H Trim Column Inlet G->H I Condition or Replace Column H->I K Consider Derivatization I->K J->G

Caption: A logical workflow to diagnose the cause of peak tailing in GC.

By injecting a non-polar, inert compound like an alkane, you can differentiate between a physical problem (flow path) and a chemical problem (active sites).[5] If the inert compound shows good peak shape, the issue is likely due to the chemical activity of the fatty aldehydes interacting with the system. If the inert compound also tails, it points towards a problem with the flow path, such as a bad column cut or a leak.

Q3: What are the most effective solutions to eliminate peak tailing for fatty aldehydes?

Once you have an idea of the potential cause, you can implement the following solutions:

  • Inlet Maintenance: The inlet is a primary source of activity. Regularly replacing the inlet liner with a deactivated one and using deactivated glass wool can significantly reduce peak tailing.[5][6]

  • Column Conditioning and Maintenance: Proper column conditioning according to the manufacturer's instructions is crucial. If the column is contaminated, trimming 10-20 cm from the front of the column can remove the affected section.[5][11] In cases of severe contamination, a solvent rinse or complete column replacement may be necessary.

  • Use of Deactivated Consumables: Employing highly deactivated liners, columns, and even ferrules will minimize the number of active silanol groups available for interaction with your analytes.[4]

  • Derivatization: This is often the most robust solution for analyzing highly active compounds like fatty aldehydes. Converting the aldehyde to a less polar and more stable derivative, such as a dimethylacetal or an oxime, will dramatically improve peak shape and sensitivity.[12]

Troubleshooting Guides

Guide 1: Performing Inlet Maintenance

Objective: To eliminate active sites and sources of contamination in the GC inlet.

When to Use: When you suspect the inlet is the cause of peak tailing, especially if the problem has developed over time with repeated injections.[5]

Procedure:

  • Cool Down the GC: Ensure the inlet and oven are at a safe temperature before handling any components.

  • Turn Off Gases: Turn off the carrier and split vent flows.

  • Remove the Column: Carefully remove the column from the inlet.

  • Disassemble the Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Inspect and Clean: Inspect the inlet for any visible contamination. Clean the metal surfaces with an appropriate solvent (e.g., methanol, acetone) if necessary.

  • Replace Consumables:

    • Septum: Replace with a new, high-quality septum.

    • Inlet Liner: Replace the old liner with a new, deactivated liner of the same type. If using glass wool, ensure it is also deactivated.

  • Reassemble the Inlet: Install the new liner, septum, and septum nut.

  • Reinstall the Column: Trim the front of the column (see Guide 2) and reinstall it to the correct depth in the inlet.

  • Leak Check: Turn on the carrier gas and perform a leak check.

  • Equilibrate: Heat the inlet to the method temperature and allow the system to equilibrate before running a test sample.

Guide 2: Column Trimming and Conditioning

Objective: To remove contaminated sections of the column and ensure a clean, inert surface.

When to Use: When peak tailing persists after inlet maintenance, or if you observe a loss in resolution or a shift in retention times.

Procedure for Column Trimming:

  • Cool Down and Remove Column: Follow steps 1-3 from Guide 1.

  • Use a Scribing Wafer: Use a ceramic or diamond-tipped scribing wafer to make a clean, square cut. Gently score the column and then snap it cleanly.

  • Inspect the Cut: Use a magnifying glass to inspect the end of the column. It should be a flat, 90-degree cut with no jagged edges or cracks.[6] A poor cut can introduce turbulence and cause peak tailing.[1][2]

  • Reinstall the Column: Reinstall the column in the inlet and detector to the manufacturer's recommended depths.

Procedure for Column Conditioning:

  • Connect Inlet, Disconnect Detector: Install the column in the inlet but leave the detector end disconnected.

  • Set Low Carrier Gas Flow: Set a low carrier gas flow rate (e.g., 1-2 mL/min).

  • Ramp Oven Temperature: Slowly ramp the oven temperature as per the manufacturer's instructions, typically to a temperature slightly above your method's maximum temperature, but below the column's maximum operating temperature.

  • Hold at Temperature: Hold at this temperature for the recommended time to allow any contaminants to elute.

  • Cool Down and Connect Detector: Cool the oven, turn off the carrier gas, and connect the column to the detector.

  • Equilibrate and Test: Re-establish flow, heat the system to your method's starting conditions, and inject a test mix to evaluate performance.

Experimental Protocols

Protocol 1: Derivatization of Fatty Aldehydes to Fatty Acid Methyl Esters (FAMEs) via Dimethylacetals

This method is suitable for converting fatty aldehydes into their more stable and less polar dimethylacetal derivatives, which exhibit improved chromatographic behavior.

Materials:

  • Fatty aldehyde sample

  • Methanol (anhydrous)

  • Hexane (GC grade)

  • Acetyl chloride

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Vials and heating block

Procedure:

  • Prepare Methanolic HCl: In a fume hood, slowly add 1 mL of acetyl chloride to 10 mL of cold, anhydrous methanol. This creates a solution of methanolic HCl. (Caution: This reaction is exothermic and produces HCl gas).

  • Sample Preparation: Place your sample containing fatty aldehydes into a reaction vial. If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.

  • Derivatization Reaction: Add 1 mL of the freshly prepared methanolic HCl to the dried sample.

  • Heating: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Neutralization: After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Add 1 mL of hexane, vortex for 1 minute, and allow the layers to separate.

  • Drying and Analysis: Transfer the upper hexane layer, which contains the fatty aldehyde dimethylacetals, to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC injection.

Protocol 2: Derivatization of Fatty Aldehydes to O-(2,3,4,5,6-Pentafluorobenzyl)oximes

This derivatization method is particularly useful for enhancing sensitivity, especially when using an electron capture detector (ECD) or for mass spectrometry.[12]

Materials:

  • Fatty aldehyde sample

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable buffer or solvent)

  • Pyridine or a suitable base

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Vials and heating block

Procedure:

  • Sample Preparation: Place your sample containing fatty aldehydes into a reaction vial and evaporate to dryness if necessary.

  • Derivatization Reaction: Add 100 µL of the PFBHA solution and 20 µL of pyridine to the sample.

  • Heating: Cap the vial and heat at 75°C for 20 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and allow the layers to separate.

  • Drying and Analysis: Transfer the hexane layer to a new vial containing anhydrous sodium sulfate. The sample, now containing the PFB-oxime derivatives of the fatty aldehydes, is ready for GC analysis. Note that this derivatization often results in the formation of two geometric isomers (syn and anti), which may be separated by the GC column.[12]

Data Presentation

When evaluating the effectiveness of troubleshooting steps, it is useful to compare key chromatographic parameters before and after the intervention.

Table 1: Example Comparison of Peak Shape Metrics

ParameterBefore TroubleshootingAfter Inlet MaintenanceAfter Derivatization
Analyte Fatty Aldehyde C16Fatty Aldehyde C16C16 DMA Derivative
Tailing Factor (Asymmetry) 2.51.81.1
Peak Width (at half height) 0.15 min0.10 min0.05 min
Resolution (from adjacent peak) 1.21.62.5

Note: Tailing factor is ideally 1.0 for a perfectly symmetrical peak. Values greater than 1 indicate tailing.

By systematically addressing potential issues and, if necessary, employing derivatization, you can significantly improve the peak shape and overall quality of your GC analysis of fatty aldehydes.

References

Technical Support Center: Optimization of Extraction Parameters for cis-9-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of cis-9-Octadecenal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound, also known as olealdehyde, is a long-chain unsaturated aldehyde. Its extraction can be challenging due to its susceptibility to oxidation at the double bond and the aldehyde functional group, which can lead to degradation and inaccurate quantification.[1][2][3][4] The presence of a hydrogen atom attached to the carbon-oxygen double bond in the aldehyde makes it very easy to oxidize.[2][4]

Q2: Which solvents are recommended for the extraction of this compound?

A2: The choice of solvent depends on the matrix from which you are extracting. Generally, for lipid-like compounds such as this compound, solvents with low to medium polarity are effective. Common choices include hexane, ethyl acetate, acetone, ethanol, and methanol.[1] For complex matrices, a solvent mixture might be necessary to enhance extraction efficiency. It is crucial to use high-purity solvents to avoid introducing contaminants.

Q3: Is it necessary to derivatize this compound before GC-MS analysis?

A3: Yes, derivatization is highly recommended for the analysis of aldehydes by GC-MS.[5] Direct analysis of non-derivatized fatty aldehydes can be the least sensitive method.[5] Derivatization increases the volatility and stability of the analyte, leading to better chromatographic separation and more reliable quantification.[5][6] A common and effective derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oxime derivatives.[5][7][8]

Q4: What are some advanced extraction techniques that can be used for this compound?

A4: Advanced extraction techniques can offer higher efficiency, reduced solvent consumption, and shorter extraction times. These include:

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical carbon dioxide (scCO2) as a solvent, which is non-toxic and easily removed. SFE is particularly suitable for non-polar compounds like lipids.[9][10][11]

  • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction.[12][13][14][15]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[16]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Issue 1: Low Extraction Yield

Potential Cause Troubleshooting Step
Inappropriate Solvent The polarity of the solvent may not be optimal for your sample matrix. Try a solvent with a different polarity or a mixture of solvents. Refer to the Solvent Selection Table below.
Insufficient Extraction Time The extraction time may be too short to allow for complete diffusion of the analyte from the matrix into the solvent. Increase the extraction time in increments and monitor the yield.
Inadequate Sample Preparation The sample may not be sufficiently homogenized or finely ground, limiting the surface area for solvent interaction. Ensure the sample is properly prepared before extraction.
Suboptimal Temperature The extraction temperature may be too low. Gently increasing the temperature can improve solvent efficiency and analyte solubility. However, be cautious of analyte degradation at high temperatures.

Issue 2: Analyte Degradation (Oxidation)

Potential Cause Troubleshooting Step
Exposure to Oxygen Unsaturated aldehydes are prone to oxidation by atmospheric oxygen.[17] Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Oxidizing Agents The sample matrix or solvents may contain oxidizing agents. Use high-purity solvents and consider adding an antioxidant (e.g., BHT) to the extraction solvent.
High Temperatures Elevated temperatures can accelerate oxidation.[1] Use the lowest effective temperature for extraction and solvent evaporation.
Exposure to Light Light can promote the oxidation of unsaturated compounds. Protect the samples from light by using amber glassware or wrapping containers in aluminum foil.

Issue 3: Poor Chromatographic Results (Peak Tailing, Broad Peaks)

Potential Cause Troubleshooting Step
Lack of Derivatization Aldehydes can interact with active sites in the GC column, leading to poor peak shape. Derivatize the extract with an agent like PFBHA to form a more stable and less polar compound.[5][7]
Contaminated GC System The GC inlet, column, or detector may be contaminated. Perform routine maintenance, including cleaning the inlet liner and trimming the column.
Inappropriate GC Column The column phase may not be suitable for the analysis of the derivatized aldehyde. A mid-polar column is often a good choice for PFBHA-derivatized compounds.

Experimental Protocols

General Solvent Extraction Protocol

This protocol provides a general guideline for the extraction of this compound. Optimization will be required based on the specific sample matrix.

  • Sample Preparation: Homogenize the sample to a fine powder or slurry. For biological tissues, lyophilization (freeze-drying) prior to grinding can improve extraction efficiency.

  • Extraction:

    • Add the prepared sample to a suitable extraction vessel.

    • Add the chosen extraction solvent at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Agitate the mixture for a predetermined time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature to 40°C).

  • Separation: Separate the solvent extract from the solid residue by centrifugation or filtration.

  • Concentration: Evaporate the solvent from the extract under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane) for analysis.

PFBHA Derivatization Protocol for GC-MS Analysis
  • Reagent Preparation: Prepare a solution of PFBHA in a suitable solvent (e.g., pyridine or ethyl acetate).

  • Derivatization Reaction:

    • To the dried extract, add the PFBHA solution.

    • Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes) to allow the reaction to complete.[8]

  • Quenching and Extraction:

    • After incubation, stop the reaction by adding a quenching solution (e.g., a mild acid).

    • Extract the derivatized analyte into an organic solvent like hexane.

  • Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences before GC-MS analysis.

  • Analysis: Inject an aliquot of the final extract into the GC-MS system.

Data Presentation

Table 1: Comparison of Common Extraction Solvents
SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
Hexane 0.169Good for non-polar lipids, volatile.Flammable, can extract non-polar interferences.
Ethyl Acetate 4.477Medium polarity, effective for a range of compounds.Can co-extract more polar interferences.
Acetone 5.156Good solvating power for a variety of compounds.Highly flammable, can be reactive.
Ethanol 4.378Generally recognized as safe (GRAS), good for polar and some non-polar compounds.[18]Can extract water-soluble impurities.
Methanol 5.165High polarity, effective for a wide range of compounds.[18]Toxic, can extract highly polar impurities.
Table 2: Example of Response Surface Methodology (RSM) Design for Optimization

This table illustrates a hypothetical experimental design for optimizing extraction parameters. The actual values would be determined by the researcher.

RunTemperature (°C)Time (min)Solvent:Solid Ratio (mL/g)Yield (µg/g)
1306010:1Experimental Result
2406015:1Experimental Result
3309015:1Experimental Result
4409010:1Experimental Result
5357512.5:1Experimental Result
...............

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis sample_prep Sample Preparation (Homogenization) extraction Solvent Extraction (e.g., UAE, MAE) sample_prep->extraction separation Separation (Filtration/Centrifugation) extraction->separation concentration Solvent Evaporation separation->concentration derivatization Derivatization (e.g., with PFBHA) concentration->derivatization Crude Extract cleanup Cleanup (e.g., SPE) derivatization->cleanup gcms GC-MS Analysis cleanup->gcms data_analysis Data Analysis gcms->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_flowchart start Start: Low Extraction Yield q1 Is the sample properly homogenized? start->q1 a1_yes Homogenize sample and re-extract q1->a1_yes No q2 Is the solvent choice appropriate? q1->q2 Yes a1_yes->q2 a2_yes Test different solvents or solvent mixtures q2->a2_yes No q3 Are extraction time and temperature optimized? q2->q3 Yes a2_yes->q3 a3_yes Increase time/temperature incrementally q3->a3_yes No end_node Yield Improved q3->end_node Yes a3_yes->end_node

References

Technical Support Center: Analysis of cis-9-Octadecenal in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of cis-9-Octadecenal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern in biological samples?

A1: this compound, also known as olealdehyde, is an unsaturated long-chain aldehyde. Its instability is a significant concern due to its susceptibility to oxidation at the double bond and the aldehyde functional group, leading to degradation. This degradation can result in inaccurate quantification and misinterpretation of its biological role.

Q2: What are the primary causes of this compound degradation in biological samples?

A2: The primary causes of degradation are:

  • Oxidation: The double bond and aldehyde group are prone to attack by reactive oxygen species (ROS), leading to lipid peroxidation.

  • Enzymatic Degradation: Aldehyde dehydrogenases and other enzymes present in biological matrices can metabolize the aldehyde.

  • Suboptimal Storage Conditions: Improper temperature, pH, and exposure to light can accelerate degradation.

  • Sample Handling: Repeated freeze-thaw cycles can disrupt cellular integrity and release enzymes and pro-oxidants.

Q3: What is the recommended storage temperature for biological samples containing this compound?

A3: For long-term storage, it is highly recommended to store samples at -80°C. For short-term storage, -20°C is acceptable. Refrigeration at 4°C is not recommended for periods longer than a few hours.

Q4: How can I prevent the oxidation of this compound during sample preparation?

A4: To prevent oxidation, it is advisable to add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent at a concentration of 0.05% (w/v). Performing all sample preparation steps on ice and under dim light can also minimize oxidation.

Q5: Is derivatization necessary for the analysis of this compound?

A5: Derivatization is highly recommended, especially for gas chromatography-mass spectrometry (GC-MS) analysis. It increases the volatility and thermal stability of the aldehyde, improves chromatographic peak shape, and enhances sensitivity. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

Troubleshooting Guides

Low or No Recovery of this compound
Potential Cause Recommended Solution
Degradation during storage Ensure samples are stored at -80°C immediately after collection. Minimize the time samples are kept at room temperature or 4°C.
Oxidation during sample preparation Add an antioxidant like BHT (0.05%) to all solvents used for extraction and processing. Work on ice and protect samples from light.
Inefficient extraction Optimize the extraction solvent system. A mixture of chloroform and methanol (2:1, v/v) is often effective for lipid extraction. Ensure thorough homogenization of the tissue.
Incomplete derivatization Ensure the derivatization reagent is not expired and has been stored correctly. Optimize the reaction conditions (temperature and time). For PFBHA derivatization, heating at 60°C for 60 minutes is a good starting point.
Adsorption to surfaces Use silanized glassware or polypropylene tubes to minimize adsorption of the aldehyde to container surfaces.
Poor Chromatographic Peak Shape (Tailing or Splitting) in GC-MS
Potential Cause Recommended Solution
Active sites in the GC system Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly bake out the column and inlet to remove contaminants.
Incomplete derivatization This can lead to the presence of the underivatized, more polar aldehyde, which can tail. Re-optimize the derivatization reaction.
Co-eluting interferences Optimize the GC temperature program to improve the separation of this compound from other matrix components. A slower temperature ramp can often improve resolution.
Column overload Dilute the sample or inject a smaller volume.
Improper column installation Ensure the column is installed correctly in the inlet and detector, with the appropriate insertion distances.

Quantitative Data Summary

The stability of long-chain unsaturated aldehydes is highly dependent on storage conditions. While specific data for this compound is limited, the following tables provide an overview of expected stability based on studies of related compounds like free fatty acids in plasma.

Table 1: Estimated Stability of this compound in Plasma at Different Temperatures

Storage TemperatureExpected Stability (Time to >15% degradation)
Room Temperature (~22°C)< 24 hours
4°C1 - 3 days
-20°CSeveral weeks to months
-80°C> 1 year

Note: These are estimations based on the general stability of lipids. Actual stability should be validated for your specific sample matrix and storage conditions.

Table 2: Effect of Freeze-Thaw Cycles on Analyte Stability in Plasma

Number of Freeze-Thaw CyclesExpected Change in Free Fatty Acid Concentration*
1-5Minimal to no significant change
10~10-15% increase
>20Significant increase (>30%)

Data adapted from studies on free fatty acids in human plasma.[1][2] The increase is likely due to the release of enzymes that can cleave lipids.

Table 3: Efficacy of Common Antioxidants in Preventing Lipid Peroxidation

AntioxidantTypical ConcentrationEfficacy
Butylated Hydroxytoluene (BHT)0.05% (w/v) in solventHigh
Vitamin E (α-tocopherol)100 µM in sampleModerate to High
Ascorbic Acid (Vitamin C)1 mM in aqueous phaseModerate (water-soluble)

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Plasma for GC-MS Analysis

Materials:

  • Plasma sample

  • Chloroform/Methanol (2:1, v/v) with 0.05% BHT

  • 0.9% NaCl solution

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)

  • Isooctane

  • Anhydrous sodium sulfate

  • Silanized glassware

Procedure:

  • To 100 µL of plasma in a glass tube, add 1 mL of ice-cold chloroform/methanol (2:1, v/v) with 0.05% BHT.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • To the dried extract, add 100 µL of PFBHA solution.

  • Seal the tube and heat at 60°C for 60 minutes.

  • After cooling to room temperature, add 200 µL of isooctane and vortex to extract the PFBHA-oxime derivative.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the isooctane layer to a GC vial for analysis.

Protocol 2: GC-MS Analysis of this compound PFBHA-Oxime Derivative

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: m/z 181 (characteristic fragment of PFBHA), and the molecular ion of the derivative.

Visualizations

Degradation Pathway of this compound A This compound B Lipid Peroxidation (ROS) A->B Oxidative Stress D Aldehyde Dehydrogenase A->D Enzymatic Oxidation C Lipid Hydroperoxides B->C F Chain Scission Products (shorter aldehydes, etc.) C->F E cis-9-Octadecenoic Acid D->E

Caption: Degradation pathways of this compound in biological systems.

Experimental Workflow for this compound Analysis A Biological Sample (Plasma, Tissue Homogenate) B Add Antioxidant (BHT) and Internal Standard A->B C Liquid-Liquid Extraction (e.g., Chloroform/Methanol) B->C D Evaporate to Dryness C->D E Derivatization (e.g., with PFBHA) D->E F Extraction of Derivative (e.g., with Isooctane) E->F G GC-MS Analysis F->G

Caption: Workflow for the analysis of this compound from biological samples.

Troubleshooting Logic for Low Analyte Recovery A Low Recovery of This compound? B Check Storage Conditions (-80°C? Antioxidants used?) A->B Yes C Optimize Extraction (Solvent system, pH) B->C Storage OK F Problem Resolved B->F Storage Issue Corrected D Verify Derivatization (Reagent quality, reaction time/temp) C->D Extraction OK C->F Extraction Optimized E Assess GC-MS System (Inlet, column, detector) D->E Derivatization OK D->F Derivatization Optimized E->F System OK

Caption: A logical approach to troubleshooting low recovery of this compound.

References

dealing with co-eluting compounds in cis-9-Octadecenal analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of cis-9-Octadecenal, with a particular focus on resolving co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for peak co-elution in this compound gas chromatography (GC) analysis?

A1: Co-elution in the GC analysis of this compound often stems from several factors:

  • Similar Compound Properties: Compounds with similar boiling points and polarities to this compound are prone to co-elute. A primary example is its corresponding fatty alcohol, oleyl alcohol (cis-9-Octadecen-1-ol), which has a similar carbon chain length and degree of unsaturation.

  • Inadequate Chromatographic Resolution: The GC method, including the column type, temperature program, and carrier gas flow rate, may not be optimized to separate this compound from other matrix components.

  • Matrix Effects: Complex biological or environmental samples can contain a multitude of compounds that may interfere with the separation. Plant cuticular wax, for instance, is rich in very-long-chain fatty acids and their derivatives, including alkanes, alkenes, aldehydes, and alcohols, which can co-elute.[1]

  • Derivatization Issues: Inconsistent or incomplete derivatization can lead to multiple peaks for the same analyte or peak tailing, which can overlap with other compounds.

Q2: How can I confirm if a peak is co-eluting with my this compound peak?

A2: Several methods can help identify co-elution:

  • Mass Spectrometry (MS) Analysis: Examine the mass spectrum across the entirety of the chromatographic peak. If the mass spectrum changes from the leading edge to the tailing edge, it is a strong indication of co-elution. Look for unique fragment ions that are specific to this compound and potential contaminants.

  • Peak Shape Analysis: Co-eluting peaks often result in broader or asymmetrical (fronting or tailing) peak shapes.

  • Methodical Variation: Systematically altering chromatographic parameters can often resolve co-eluting peaks. Changes in the temperature ramp rate or using a different stationary phase can shift the retention times of the compounds differently, revealing the presence of multiple components.[2][3][4]

Q3: What is derivatization and how can it help resolve co-elution?

A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties for GC analysis. For aldehydes like this compound, derivatization can improve volatility, thermal stability, and chromatographic separation. By converting the aldehyde to a different functional group, its interaction with the GC column's stationary phase is altered, which can shift its retention time away from interfering compounds. A common derivatization reagent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.[5][6][7][8] This technique is advantageous as the PFBHA derivatives are often well-resolved by GC and provide strong signals in mass spectrometry.[7]

Troubleshooting Guides

Problem 1: Poor resolution between this compound and a suspected co-eluting compound.

Solution:

This guide provides a step-by-step approach to improving the chromatographic separation of this compound.

Step 1: Optimize GC Oven Temperature Program

Lowering the initial oven temperature and using a slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation.[2][9]

  • Initial Action: Decrease the initial oven temperature by 10-20°C.

  • Secondary Action: Reduce the temperature ramp rate (e.g., from 10°C/min to 5°C/min).

Step 2: Adjust Carrier Gas Flow Rate

Optimizing the carrier gas flow rate to the column's optimal linear velocity can enhance peak efficiency and resolution.

  • Action: Consult the column manufacturer's guidelines for the optimal flow rate for your carrier gas (e.g., helium or hydrogen) and column dimensions. Adjust your system's flow rate accordingly.

Step 3: Evaluate and Change the GC Column

If optimizing the temperature and flow rate does not provide adequate resolution, consider the GC column itself.

  • Column Length: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve separation. Doubling the column length can lead to a 40% improvement in resolution.[9]

  • Stationary Phase: If co-elution persists, the stationary phase may not be selective enough. For fatty aldehydes and alcohols, a mid-polarity to high-polarity column (e.g., a cyanopropyl or polyethylene glycol phase) can offer different selectivity compared to a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane). A DB-FFAP column has been shown to be effective for the analysis of free fatty acids and could be suitable for separating aldehydes and alcohols.[10]

ParameterStandard MethodOptimized MethodExpected Outcome
GC Column 30 m x 0.25 mm, 0.25 µm film60 m x 0.25 mm, 0.25 µm filmIncreased resolution
Oven Program 100°C (1 min), then 10°C/min to 250°C80°C (2 min), then 5°C/min to 250°CBetter separation of early eluting peaks
Carrier Gas Helium at 1.0 mL/minHelium at optimal linear velocitySharper peaks, improved resolution

Step 4: Employ Derivatization

As mentioned in the FAQs, derivatization can significantly alter the chromatographic behavior of this compound.

  • Action: Derivatize the sample with PFBHA to form the oxime derivative. This will significantly change the retention time of the aldehyde, likely separating it from non-aldehyde co-eluting compounds like oleyl alcohol.

Problem 2: Suspected co-elution confirmed by mass spectrometry, but chromatographic separation is not fully achieved.

Solution:

When complete chromatographic separation is challenging, mass spectrometry can be used to differentiate and quantify co-eluting compounds.

Step 1: Utilize Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

  • Action: Identify unique fragment ions for this compound and the co-eluting compound from their full-scan mass spectra. Set up a SIM or MRM method to monitor only these specific ions. This allows for the quantification of each compound without interference from the other, even if their peaks overlap. For PFBHA derivatives of aldehydes, the ion at m/z 181, corresponding to the pentafluorobenzyl cation, is often used for quantification.[8]

Step 2: Deconvolution Software

  • Action: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual identification and quantification.

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis

This protocol describes the derivatization of aldehydes in a sample to their PFBHA-oxime derivatives.

Materials:

  • Sample containing this compound

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 1% w/v in water or buffer)[11]

  • Acidic buffer (e.g., pH 4)[11]

  • Extraction solvent (e.g., ethyl acetate, hexane)[11]

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Place an aliquot of the sample (e.g., 1-5 mL if in solution) into a glass reaction vial.[11]

  • Adjust the pH of the solution to approximately 4 by adding the acidic buffer.[11]

  • Add the PFBHA solution to the vial. The molar excess of PFBHA should be significant to ensure complete reaction.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.[11]

  • Incubate the reaction mixture at an elevated temperature (e.g., 60-70°C) for a sufficient time (e.g., 10-30 minutes) to drive the reaction to completion.[11]

  • Cool the reaction vial to room temperature.

  • Extract the PFBHA-oxime derivatives by adding an appropriate organic solvent (e.g., 1 mL of ethyl acetate) and vortexing for 5 minutes.[11]

  • Add anhydrous sodium sulfate to remove any residual water from the organic phase.

  • Carefully transfer the organic layer to a GC vial for analysis.

Visualizations

Experimental Workflow for Resolving Co-eluting Compounds

G cluster_0 Initial Analysis cluster_1 Troubleshooting Strategy cluster_2 Outcome A GC-MS Analysis of Sample B Peak Co-elution Observed A->B C Optimize GC Method (Temp, Flow Rate) B->C Attempt 1 D Change GC Column (Length, Stationary Phase) C->D Failure G Resolution Achieved C->G Success E Perform Derivatization (e.g., PFBHA) D->E Failure D->G Success F Utilize Advanced MS Techniques (SIM, MRM, Deconvolution) E->F Partial Success E->G Success H Quantification without full resolution F->H

Caption: Troubleshooting workflow for addressing co-elution in this compound analysis.

Generalized Lipid Signaling Pathway

While a specific signaling pathway for this compound is not well-defined, long-chain aldehydes are known to be involved in cellular signaling, often as byproducts of lipid peroxidation that can modulate inflammatory responses.

G cluster_0 Cellular Stress cluster_1 Lipid Peroxidation cluster_2 Downstream Signaling A Oxidative Stress (e.g., ROS) B Polyunsaturated Fatty Acids (in cell membrane) A->B induces C Formation of Lipid Hydroperoxides B->C D Generation of Bioactive Aldehydes (e.g., this compound) C->D E Modulation of Signaling Pathways (e.g., NF-κB, MAPK) D->E can modulate F Gene Expression Changes E->F G Cellular Response (Inflammation, Apoptosis) F->G

References

Technical Support Center: Resolution of 9-Octadecenal Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of cis (olealdehyde) and trans (elaidic aldehyde) isomers of 9-Octadecenal.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating cis and trans isomers of 9-Octadecenal?

The main difficulty lies in their similar physicochemical properties. Both isomers have the same molecular weight and elemental composition, differing only in the spatial arrangement of the hydrogen atoms at the C9 double bond. This subtle structural difference results in very similar boiling points and polarities, making their separation by conventional chromatographic techniques challenging.

Q2: Which chromatographic techniques are most effective for resolving 9-Octadecenal isomers?

Gas chromatography (GC) with a highly polar capillary column and high-performance liquid chromatography (HPLC), particularly silver-ion HPLC (Ag-HPLC), are the most successful methods for separating cis and trans isomers of long-chain unsaturated aldehydes like 9-Octadecenal.

Q3: Why is derivatization often recommended for the GC analysis of 9-Octadecenal?

Derivatization is a chemical modification of the aldehyde functional group to improve its analytical properties for GC analysis. For 9-Octadecenal, derivatization is recommended to:

  • Increase Volatility: Aldehydes can be prone to degradation at high temperatures. Converting them to more stable derivatives, such as oximes or silyl ethers, increases their volatility and thermal stability, allowing them to be analyzed at lower temperatures without decomposition.[1]

  • Improve Peak Shape: Polar aldehydes can interact with active sites in the GC system, leading to peak tailing. Derivatization reduces this polarity, resulting in sharper, more symmetrical peaks.

  • Enhance Detector Sensitivity: Certain derivatizing agents, like pentafluorobenzyl hydroxylamine (PFBHA), introduce electrophoric groups that significantly enhance the sensitivity of an electron capture detector (ECD).[2]

Q4: How does silver-ion chromatography separate cis and trans isomers?

Silver-ion chromatography separates unsaturated compounds based on the number, geometry, and position of their double bonds. The stationary phase contains silver ions that form weak, reversible charge-transfer complexes with the π-electrons of the double bonds. The more accessible π-electrons of the cis isomer allow for a stronger interaction with the silver ions compared to the sterically hindered trans isomer.[3][4] Consequently, the trans isomer is retained less and elutes before the cis isomer.

Troubleshooting Guides

Gas Chromatography (GC)
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution/Co-elution of Cis/Trans Peaks 1. Inappropriate GC Column: The column is not polar enough to differentiate between the isomers. 2. Suboptimal Temperature Program: The temperature ramp is too fast, or the isothermal temperature is too high.[1] 3. Incorrect Carrier Gas Flow Rate: The linear velocity is not optimal for the column dimensions.1. Column Selection: Use a highly polar cyanopropylsiloxane capillary column (e.g., SP-2560, CP-Sil 88). Longer columns (e.g., 75-100 m) provide higher theoretical plates and better resolution.[1][5] 2. Optimize Temperature Program: Start with a lower initial temperature and use a slower ramp rate (e.g., 1-5 °C/min) to improve separation. An isothermal period at an optimized temperature can also enhance resolution. 3. Adjust Flow Rate: Optimize the carrier gas (preferably hydrogen for speed and efficiency) linear velocity according to the column's inner diameter to achieve the best efficiency.
Broad or Tailing Peaks 1. Analyte Adsorption: The polar aldehyde group is interacting with active sites in the injector, column, or detector. 2. Column Overload: The injected sample concentration is too high. 3. Non-Volatile Residues: Contaminants in the sample or system.1. Derivatization: Derivatize the 9-Octadecenal to a less polar compound (e.g., an oxime or silyl ether). Ensure the injector liner is deactivated. 2. Dilute Sample: Reduce the concentration of the sample injected onto the column. 3. System Maintenance: "Bake out" the column at the maximum recommended temperature. Clean the injector and detector.
Low Signal/Poor Sensitivity 1. Analyte Degradation: Thermal decomposition of the underivatized aldehyde in the hot injector. 2. Inefficient Detection: The detector is not sensitive enough for the analyte concentration.1. Derivatization: Derivatize the aldehyde to a more thermally stable compound. Use a lower injector temperature if possible. 2. Detector Choice: If derivatizing with a halogenated reagent (e.g., PFBHA), use an Electron Capture Detector (ECD) for significantly higher sensitivity.[2] For underivatized aldehydes, a Flame Ionization Detector (FID) is standard.
High-Performance Liquid Chromatography (HPLC)
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution in Silver-Ion HPLC 1. Inadequate Mobile Phase Composition: The solvent strength is too high, causing rapid elution. 2. Column Deactivation: The silver ions on the column have become inactive due to contamination or exposure to incompatible solvents.1. Optimize Mobile Phase: Use a non-polar mobile phase (e.g., hexane or isooctane) with a small percentage of a polar modifier (e.g., acetonitrile, isopropanol, or toluene). A gradient elution with an increasing amount of the polar modifier can improve separation.[3] 2. Column Care: Avoid solvents that can strip the silver ions (e.g., highly aqueous or very polar protic solvents). If performance degrades, consult the manufacturer's instructions for potential regeneration procedures.
Irreproducible Retention Times 1. Column Temperature Fluctuations: The retention in Ag-HPLC can be sensitive to temperature changes. 2. Mobile Phase Inconsistency: The composition of the mobile phase is not consistent between runs.1. Use a Column Oven: Maintain a constant and controlled column temperature. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing.

Experimental Protocols

Protocol 1: GC-FID Analysis of 9-Octadecenal Isomers (as Oxime Derivatives)

This protocol is adapted from methods for analyzing fatty aldehydes and other long-chain unsaturated compounds.

1. Derivatization to Pentafluorobenzyl Oximes (PFBO):

  • To 100 µL of a 1 mg/mL solution of 9-Octadecenal isomers in hexane, add 100 µL of a 25 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent like pyridine.

  • Cap the vial and heat at 60-70 °C for 30 minutes.

  • After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.

  • Collect the upper hexane layer containing the PFBO derivatives for GC analysis.

2. GC-FID Conditions:

  • GC System: Agilent 7890B or equivalent with FID.

  • Column: SP-2560 (75 m x 0.18 mm I.D., 0.14 µm film thickness) or equivalent highly polar cyanopropyl column.[1][5]

  • Carrier Gas: Hydrogen at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 250 °C in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp 1: 2 °C/min to 220 °C.

    • Hold at 220 °C for 10 min.

  • Detector: FID at 260 °C.

  • Injection Volume: 1 µL.

Protocol 2: Silver-Ion HPLC (Ag-HPLC) for 9-Octadecenal Isomer Separation

This protocol is based on established methods for separating cis/trans isomers of fatty acids and hydrocarbons.[3][4]

1. HPLC System:

  • HPLC: Agilent 1260 Infinity II or equivalent.

  • Detector: UV detector at 205 nm (for underivatized aldehydes) or an Evaporative Light Scattering Detector (ELSD).

2. Chromatographic Conditions:

  • Column: ChromSpher 5 Lipids column (250 mm x 4.6 mm, 5 µm) or a similar silver-ion column. For enhanced resolution, two columns can be connected in series.[3]

  • Mobile Phase:

    • Solvent A: Hexane

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 0.1% B

    • 10-30 min: Linear gradient from 0.1% to 1% B

    • 30-40 min: Hold at 1% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table presents hypothetical but realistic retention data for the separation of 9-Octadecenal isomers based on the principles discussed. Actual retention times will vary depending on the specific instrument and conditions.

Table 1: Expected GC-FID Retention Times and Resolution of Derivatized 9-Octadecenal Isomers

IsomerExpected Retention Time (min)Resolution (Rs)
trans-9-Octadecenal (as PFBO)32.5\multirow{2}{*}{> 1.5}
cis-9-Octadecenal (as PFBO)33.8

Table 2: Expected Ag-HPLC Retention Times and Resolution of 9-Octadecenal Isomers

IsomerExpected Retention Time (min)Resolution (Rs)
trans-9-Octadecenal25.2\multirow{2}{*}{> 2.0}
This compound28.5

Visualizations

GC_Troubleshooting_Workflow start Start: Poor Resolution of 9-Octadecenal Isomers check_column Is a highly polar cyanopropyl column (e.g., SP-2560) being used? start->check_column change_column Action: Switch to a recommended highly polar column. check_column->change_column No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes change_column->check_column adjust_temp Action: Decrease ramp rate (e.g., to 1-2 °C/min) and lower isothermal hold. optimize_temp->adjust_temp No check_derivatization Are you analyzing underivatized aldehyde? optimize_temp->check_derivatization Yes end_good Resolution Improved adjust_temp->end_good derivatize Action: Derivatize to oxime or silyl ether to improve volatility and peak shape. check_derivatization->derivatize Yes end_bad Issue Persists: Consult Specialist check_derivatization->end_bad No derivatize->end_good

Caption: GC Troubleshooting Workflow for Poor Isomer Resolution.

Ag_HPLC_Separation_Principle cluster_column Silver-Ion Column Ag_ion Silver Ion (Ag+) on Stationary Phase interaction Interaction with Ag+ Ag_ion->interaction isomers Mixture of cis and trans 9-Octadecenal enters column isomers->Ag_ion cis_path Cis Isomer: Stronger π-complex (more retained) interaction->cis_path More accessible double bond trans_path Trans Isomer: Weaker π-complex (less retained) interaction->trans_path Sterically hindered double bond elution Elution from Column cis_path->elution trans_path->elution trans_elutes Trans Isomer Elutes First elution->trans_elutes cis_elutes Cis Isomer Elutes Second trans_elutes->cis_elutes

References

best practices for handling and storing olealdehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing olealdehyde, along with troubleshooting guides and frequently asked questions for common experimental issues.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and use of olealdehyde in experimental settings.

Problem Possible Cause Recommended Solution
Olealdehyde solution appears cloudy or has visible precipitates. Polymerization of the aldehyde. This can be initiated by exposure to air (oxygen), light, or elevated temperatures.1. Discard the solution as the concentration of the active aldehyde is no longer accurate. 2. Prepare fresh solutions immediately before use. 3. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protect from light.
Inconsistent experimental results using the same batch of olealdehyde. Degradation of olealdehyde due to improper storage or handling. Aldehydes are susceptible to oxidation and polymerization.[1]1. Verify the storage conditions. Olealdehyde should be stored at a cool temperature, protected from light, and preferably under an inert atmosphere. 2. Test for peroxide formation, especially for older batches, before use.[2] 3. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles and exposure to air.
High background signal in fluorescence-based assays. Autofluorescence of olealdehyde or its degradation products.1. Include a "no-cell" control with olealdehyde to measure its intrinsic fluorescence. 2. Subtract the background fluorescence from your experimental readings. 3. Consider using a different fluorescent probe with excitation/emission spectra that do not overlap with olealdehyde's fluorescence.
Observed cytotoxicity is higher than expected. Formation of toxic degradation products. The oxidation of aldehydes can lead to the formation of more reactive and toxic species.1. Use freshly prepared solutions for all experiments. 2. Ensure the purity of the olealdehyde using an appropriate analytical method if degradation is suspected. 3. Consider the use of an antioxidant in your experimental system if it does not interfere with the scientific question.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the primary hazards associated with handling olealdehyde?

    • A1: Olealdehyde is a flammable liquid and vapor.[3] It can cause skin, eye, and respiratory irritation.[3][4] It is also important to be aware of the potential for peroxide formation upon storage, which can be explosive.[2][5]

  • Q2: What are the optimal storage conditions for olealdehyde?

    • A2: Olealdehyde should be stored in a cool, well-ventilated area, away from heat, sparks, and open flames.[3][4] The container should be tightly closed, and for long-term storage, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[4]

  • Q3: What personal protective equipment (PPE) should be worn when handling olealdehyde?

    • A3: Wear protective gloves, eye protection (goggles or face shield), and a lab coat.[3] All handling of concentrated olealdehyde should be done in a chemical fume hood to avoid inhaling vapors.[3]

Experimental Protocols

  • Q4: How should I prepare a stock solution of olealdehyde?

    • A4: Due to its lability, it is best to prepare fresh solutions for each experiment. If a stock solution is necessary, use a high-quality, anhydrous solvent (e.g., ethanol or DMSO) and store it in small aliquots at -20°C or -80°C under an inert atmosphere. Minimize the number of freeze-thaw cycles.

  • Q5: My experiment is sensitive to solvents. Can I prepare aqueous solutions of olealdehyde?

    • A5: Olealdehyde has low solubility in water. To prepare an aqueous solution, you can first dissolve it in a small amount of a water-miscible organic solvent like ethanol or DMSO and then dilute it with your aqueous buffer. Be aware that the stability of olealdehyde may be reduced in aqueous solutions.

  • Q6: What can I do to prevent the degradation of olealdehyde during my experiments?

    • A6: Aldehydes are known to undergo degradation through polymerization and acetal formation.[1] To minimize degradation, prepare solutions fresh, keep them on ice, and protect them from light. The presence of impurities can sometimes interfere with chemical reactions involving the aldehyde.[1]

Experimental Workflow and Signaling

General Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for treating cultured cells with olealdehyde and assessing its effects.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_sol Prepare fresh Olealdehyde solution treat_cells Treat cells with Olealdehyde prep_sol->treat_cells cell_culture Culture and seed cells cell_culture->treat_cells incubation Incubate for desired time treat_cells->incubation harvest Harvest cells or supernatant incubation->harvest assay Perform downstream assays (e.g., viability, gene expression) harvest->assay signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPO Lipid Peroxidation Aldehyde Olealdehyde / HNE LPO->Aldehyde Protein_Adducts Protein Adducts Aldehyde->Protein_Adducts Covalent modification Stress_Response Stress Response Pathways (e.g., Nrf2, MAPK) Protein_Adducts->Stress_Response Gene_Expression Altered Gene Expression Stress_Response->Gene_Expression

References

minimizing adduct formation of cis-9-Octadecenal during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize adduct formation of cis-9-Octadecenal during sample preparation for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to adduct formation and other interferences during sample preparation?

A1: this compound is a long-chain unsaturated aldehyde, and its chemical structure presents several challenges during analysis:

  • Reactive Aldehyde Group: The aldehyde functional group is highly reactive and can readily form adducts with nucleophiles present in the sample matrix or on glassware surfaces. It can also participate in Schiff base formation with primary amines.

  • Unsaturated Double Bond: The cis-double bond is susceptible to isomerization to the more stable trans-form, particularly when exposed to heat or acidic/basic conditions. It can also be a site for oxidation.

  • Non-Volatile Nature: Due to its long carbon chain, this compound has a high boiling point and low volatility, making it unsuitable for direct analysis by gas chromatography (GC) without derivatization.

  • Interference from Plasmalogens: Biological samples often contain plasmalogens, a class of phospholipids that can break down and release fatty aldehydes under acidic or harsh conditions, leading to artificially inflated measurements of this compound.[1][2][3]

Q2: What is derivatization and why is it crucial for the analysis of this compound?

A2: Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a particular analytical method. For this compound analysis by GC-MS, derivatization is essential to:

  • Increase Volatility: By converting the polar aldehyde group into a less polar and more volatile derivative, the compound can be readily analyzed by GC.

  • Improve Thermal Stability: Derivatization protects the aldehyde group from degradation at the high temperatures of the GC inlet and column.

  • Enhance Detection Sensitivity: Certain derivatizing agents introduce moieties that have a high response in specific detectors, such as an electron capture detector (ECD) or a mass spectrometer operating in negative chemical ionization (NCI) mode.

Q3: What are the recommended derivatization methods for this compound?

A3: The two most common and effective derivatization methods for long-chain aldehydes like this compound are:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization: This method forms a PFB-oxime derivative. It is considered a reference method due to its high sensitivity and the stability of the resulting derivative. The PFB group is highly electronegative, making the derivative ideal for detection by GC-ECD or GC/MS-NCI.[1][2][3]

  • Methoximation followed by Silylation: This is a two-step process. First, methoximation with methoxyamine hydrochloride protects the aldehyde group by forming a methoxime. This step is crucial to prevent tautomerization. Second, silylation of any other active hydrogens (if present) with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) increases volatility.

A comparison of these two methods is presented in the table below.

Data Presentation: Comparison of Derivatization Methods

FeaturePFBHA DerivatizationMethoximation + Silylation
Principle Forms a PFB-oxime derivative.Two-step process: forms a methoxime, followed by silylation.
Sensitivity Very high, especially with NCI-MS or ECD. The limit of detection for long-chain aldehydes can be in the low picomole range.[1][3]Good, but generally less sensitive than PFBHA with NCI-MS.
Reaction Single step, quantitative reaction.Two-step reaction.
Derivative Stability PFB-oximes are thermally stable.Silyl derivatives are generally stable but can be sensitive to moisture.
Specificity Highly specific for carbonyl compounds.Reacts with carbonyls (methoximation) and other active hydrogens (silylation).
GC-MS Analysis Best analyzed in Negative Chemical Ionization (NCI) mode.Typically analyzed in Electron Ionization (EI) mode.

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound

This protocol is adapted from methods for long-chain aldehyde analysis.[2][3]

1. Sample Preparation and Plasmalogen Removal:

  • Extract the lipid fraction from the sample using a suitable organic solvent (e.g., Folch method with chloroform:methanol).
  • To remove interfering plasmalogens, perform solid-phase extraction (SPE) using a silica cartridge.
  • Condition the silica cartridge with hexane.
  • Load the lipid extract onto the cartridge.
  • Elute the neutral lipids, including this compound, with a non-polar solvent like chloroform or hexane.
  • Polar lipids, including plasmalogens, will be retained on the silica.
  • Evaporate the solvent from the eluted fraction under a stream of nitrogen.

2. Derivatization Reaction:

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 100 µL of toluene or hexane).
  • Add an excess of PFBHA reagent solution (e.g., 50 µL of a 10 mg/mL solution in pyridine or a buffered aqueous solution).
  • Seal the reaction vial and heat at 60-70°C for 60 minutes.
  • Allow the reaction mixture to cool to room temperature.

3. Extraction of PFB-Oxime Derivative:

  • Add hexane (e.g., 500 µL) and vortex to extract the PFB-oxime derivative.
  • Wash the organic phase with water to remove excess reagent and pyridine.
  • Carefully transfer the organic layer to a clean vial.
  • Dry the organic extract with a small amount of anhydrous sodium sulfate.
  • The sample is now ready for GC-MS analysis.

Protocol 2: Methoximation and Silylation of this compound

1. Sample Preparation:

  • Follow the same sample preparation and plasmalogen removal steps as in Protocol 1.
  • Ensure the final extract is completely dry, as silylation reagents are moisture-sensitive.

2. Methoximation:

  • Add a solution of methoxyamine hydrochloride in pyridine (e.g., 50 µL of 20 mg/mL) to the dried sample extract.
  • Seal the vial and incubate at 60°C for 30-60 minutes with occasional vortexing.
  • Cool the vial to room temperature.

3. Silylation:

  • Add the silylating reagent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (e.g., 50 µL).
  • Seal the vial and heat at 60°C for 30 minutes.
  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound Derivative

Possible Cause Troubleshooting Step
Incomplete Derivatization * Ensure reagents are fresh and not degraded. * Optimize reaction time and temperature. * Check the pH of the reaction mixture if using an aqueous PFBHA solution. * Ensure the sample extract is completely dry before adding silylation reagents.
Degradation of Analyte * Minimize exposure to high temperatures and harsh chemicals during sample extraction. * Store samples at low temperatures (-20°C or -80°C) and under an inert atmosphere (nitrogen or argon).
GC Inlet Issues * Check for leaks in the GC inlet.[4] * Ensure the liner is clean and appropriate for the analysis. A dirty liner can cause active sites that degrade the analyte.[4][5] * Optimize the inlet temperature to ensure efficient vaporization without thermal degradation.
Mass Spectrometer Settings * For PFB-oximes, ensure the MS is operating in NCI mode for maximum sensitivity.[2][3] * For silylated derivatives, use EI mode. * Check the tuning of the mass spectrometer.

Issue 2: Presence of Multiple Peaks for the Derivatized Analyte

Possible Cause Troubleshooting Step
Syn- and Anti- Isomers of the Oxime * PFB-oxime formation can result in two geometric isomers (syn- and anti-). This is often unavoidable but can be managed by ensuring good chromatographic separation and integrating both peaks for quantification.
Isomerization of the Double Bond * The cis-double bond in this compound can isomerize to the trans-form. * Avoid harsh acidic or basic conditions and prolonged exposure to high temperatures during sample preparation.
Incomplete Silylation * If other reactive groups are present, incomplete silylation can lead to multiple derivatives. * Ensure an excess of the silylating reagent is used and that the reaction goes to completion.

Issue 3: High Background or Interfering Peaks

Possible Cause Troubleshooting Step
Plasmalogen Contamination * Implement a plasmalogen removal step using silica-based SPE as described in the protocols.[1][2][3]
Contamination from Solvents or Glassware * Use high-purity solvents. * Thoroughly clean all glassware. Sodium adducts in LC-MS can often be traced to sodium leaching from glass.[6][7] Using plasticware can minimize this.[6]
Carryover from Previous Injections * Run solvent blanks to check for carryover. * Clean the GC inlet and consider using a higher final oven temperature or a longer bake-out time to clean the column between runs.[8]

Issue 4: Adduct Ion Formation in LC-MS Analysis

While this guide focuses on GC-MS, if LC-MS is used, adduct formation is a common issue.

Possible Cause Troubleshooting Step
Sodium and Potassium Adducts * These are common in ESI-MS.[6][7] * To promote the formation of the protonated molecule ([M+H]^+), add a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase.[9] * Use high-purity water and solvents, and consider using plastic containers for mobile phases to minimize sodium contamination from glass.[6] * The use of fluorinated alkanoic acids in the mobile phase can help suppress metal adduct formation.[9]
Formation of Other Adducts (e.g., with mobile phase additives) * If ammonium salts are used as mobile phase additives, ammonium adducts ([M+NH_4]^+) may be observed. These can sometimes be more stable and provide better signal than the protonated molecule.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample extraction Lipid Extraction (e.g., Folch method) sample->extraction spe Silica SPE for Plasmalogen Removal extraction->spe drydown Dry Extract (under Nitrogen) spe->drydown reagent Add Derivatization Reagent (PFBHA or Methoxyamine) drydown->reagent reaction Incubate (Heat) reagent->reaction silylation Add Silylating Reagent (if applicable) reaction->silylation For two-step method gcms GC-MS Analysis reaction->gcms For PFBHA method silylation->gcms

Caption: Experimental workflow for the analysis of this compound.

adduct_formation_logic cluster_source Sources of Interference cluster_problem Analytical Problems cluster_solution Solutions analyte This compound (Reactive Aldehyde) adducts Adduct Formation analyte->adducts degradation Analyte Degradation/ Isomerization analyte->degradation plasmalogens Plasmalogens in Matrix interference Artificially High Results plasmalogens->interference ions Na+, K+ ions (from glassware, matrix) ions->adducts derivatization Derivatization (PFBHA or Methoxyamine) adducts->derivatization plasticware Use of Plasticware/ Acidic Mobile Phase adducts->plasticware LC-MS degradation->derivatization spe_cleanup Silica SPE Cleanup interference->spe_cleanup

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Optimization of Enzymatic Conversion of Oleic Acid to cis-9-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic conversion of oleic acid to cis-9-Octadecenal.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental process.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Enzyme: The carboxylic acid reductase (CAR) or fatty acid reductase (FAR) may be inactive due to improper storage, handling, or reaction conditions.- Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions.- Verify the reaction buffer pH and temperature are within the optimal range for the specific enzyme used.- Perform a positive control experiment with a known substrate to confirm enzyme activity.
Cofactor Limitation: The reaction requires ATP and NADPH for the activation and reduction of oleic acid. Insufficient concentrations of these cofactors will limit the reaction rate.- Ensure ATP and NADPH are added at the recommended concentrations.- Consider implementing a cofactor regeneration system to maintain a sufficient supply of the reduced cofactor (NADPH).
Poor Substrate Availability: Oleic acid is poorly soluble in aqueous solutions, which can limit its accessibility to the enzyme.- Add a co-solvent (e.g., DMSO, isopropanol) at a concentration that does not inhibit the enzyme to improve oleic acid solubility.- Use a detergent (e.g., Triton X-100) below its critical micelle concentration to aid in substrate dispersion.
Formation of Oleyl Alcohol as a Major Byproduct Over-reduction of the Aldehyde: The this compound intermediate is further reduced to the corresponding alcohol by the same enzyme or other endogenous reductases.- Optimize the reaction time to favor the accumulation of the aldehyde before significant reduction occurs.- Consider using an engineered CAR/FAR with a lower affinity for the aldehyde intermediate.- Implement an in-situ product removal strategy to capture the aldehyde as it is formed.
Inconsistent Results Between Batches Variability in Reagents: Inconsistent purity or concentration of oleic acid, cofactors, or enzyme preparations.- Use reagents from the same lot for a series of experiments.- Accurately determine the concentration of all stock solutions before use.
Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or cofactors.- Prepare a master mix of reagents to minimize pipetting errors.- Use calibrated pipettes and ensure proper pipetting technique.
Difficulty in Product Detection and Quantification Low Product Concentration: The concentration of this compound may be below the detection limit of the analytical method.- Concentrate the reaction extract before analysis.- Use a more sensitive analytical technique, such as GC-MS with derivatization or HPLC with a suitable detector.
Product Instability: Aldehydes can be susceptible to oxidation or other degradation pathways.- Analyze the samples as quickly as possible after the reaction.- Consider adding an antioxidant to the extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is suitable for converting oleic acid to this compound?

A1: The conversion of a carboxylic acid to an aldehyde is a reduction reaction. Enzymes known as Carboxylic Acid Reductases (CARs) or Fatty Acid Reductases (FARs) are capable of catalyzing this transformation.[1][2] These enzymes typically require ATP for the initial activation of the carboxylic acid and a reducing equivalent, such as NADPH, for the subsequent reduction steps.

Q2: What are the optimal reaction conditions for this enzymatic conversion?

A2: The optimal pH, temperature, and buffer composition will be specific to the enzyme being used. However, for many CARs and FARs, a good starting point is a pH between 6.5 and 8.0 and a temperature between 25°C and 37°C. It is crucial to perform optimization experiments to determine the ideal conditions for your specific enzyme and substrate.

Q3: How can I improve the solubility of oleic acid in the reaction mixture?

A3: Oleic acid has very low solubility in aqueous buffers. To improve its availability to the enzyme, you can include a water-miscible co-solvent such as DMSO or isopropanol in the reaction mixture. Typically, a concentration of 1-5% (v/v) is a good starting point. It is important to first test the enzyme's tolerance to the chosen co-solvent, as higher concentrations can lead to denaturation and loss of activity.

Q4: My reaction produces a significant amount of oleyl alcohol. How can I increase the yield of this compound?

A4: The formation of the alcohol is a common issue, as the aldehyde intermediate is often readily reduced further by the same enzyme.[1][2] To favor the aldehyde, you can try shorter reaction times to harvest the product before significant over-reduction occurs. Alternatively, protein engineering of the CAR/FAR to decrease its activity towards the aldehyde has been shown to be effective. Another strategy is to implement an in-situ product removal method, such as using a trapping agent that selectively reacts with the aldehyde, to pull it out of the reaction equilibrium.

Q5: What is a suitable method for the purification of this compound from the reaction mixture?

A5: After the reaction, the product can be extracted from the aqueous phase using an organic solvent like ethyl acetate or hexane. The organic extract can then be concentrated and purified using column chromatography on silica gel. The polarity of the eluent can be optimized to separate the aldehyde from unreacted oleic acid and the oleyl alcohol byproduct.

Experimental Protocols

General Protocol for Enzymatic Conversion of Oleic Acid

This protocol provides a starting point for the enzymatic conversion. Optimization of each parameter is recommended.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Buffer (e.g., 100 mM phosphate buffer, pH 7.5)

      • Oleic acid (e.g., 1-10 mM, dissolved in a suitable co-solvent)

      • ATP (e.g., 2-5 mM)

      • NADPH (e.g., 2-5 mM)

      • MgCl₂ (e.g., 5-10 mM)

      • (Optional) NADPH regeneration system

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the Carboxylic Acid Reductase (CAR) or Fatty Acid Reductase (FAR) to a final concentration of 1-10 µM.

  • Incubation:

    • Incubate the reaction at the optimal temperature with gentle agitation for a predetermined time (e.g., 1-24 hours).

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate containing an internal standard.

    • Vortex vigorously for 1 minute to extract the products.

    • Centrifuge to separate the organic and aqueous phases.

  • Analysis:

    • Carefully transfer the organic layer to a new vial.

    • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_buffer Prepare Buffer & Cofactors mix_reagents Combine Reagents prep_buffer->mix_reagents prep_substrate Prepare Oleic Acid Stock prep_substrate->mix_reagents prep_enzyme Prepare Enzyme Stock add_enzyme Initiate with Enzyme prep_enzyme->add_enzyme mix_reagents->add_enzyme incubate Incubate add_enzyme->incubate quench Quench & Extract incubate->quench analyze GC-MS / HPLC Analysis quench->analyze

Caption: Experimental workflow for the enzymatic conversion of oleic acid.

reaction_pathway oleic_acid Oleic Acid activated_intermediate Acyl-AMP Intermediate oleic_acid->activated_intermediate CAR/FAR ATP -> AMP octadecenal This compound activated_intermediate->octadecenal CAR/FAR NADPH -> NADP+ oleyl_alcohol Oleyl Alcohol (Byproduct) octadecenal->oleyl_alcohol CAR/FAR NADPH -> NADP+

Caption: Reaction pathway showing the formation of this compound and the potential side reaction.

References

Technical Support Center: Enhancing the Stability of cis-9-Octadecenal Pheromone Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of pheromone lures containing cis-9-Octadecenal. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the efficacy and longevity of your lures in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound pheromone lures.

Problem Potential Cause Recommended Solution
Rapid loss of lure attractiveness in the field. Oxidation: The aldehyde functional group in this compound is susceptible to oxidation, converting it to the less volatile and inactive cis-9-octadecenoic acid.[1][2][3] This is accelerated by heat and exposure to oxygen.Incorporate an antioxidant into the lure formulation. Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or α-tocopherol (Vitamin E). Store lures in airtight, opaque packaging under refrigeration or freezing conditions until deployment.
Inconsistent trap captures over the lure's expected lifespan. UV Degradation: Exposure to sunlight can cause isomerization of the cis double bond to the trans isomer, which is often biologically inactive. UV radiation can also accelerate oxidation.Add a UV protectant to the lure matrix, such as a benzophenone or a hindered amine light stabilizer (HALS).[4] Select a lure dispenser material that has inherent UV resistance.
Initial burst of captures followed by a sharp decline. High Volatility/Poor Release Profile: The pheromone may be released too quickly from the lure matrix, leading to a short effective period.Utilize a controlled-release dispenser. Options include polymer matrices (e.g., polyethylene), rubber septa, or microencapsulation technologies that provide a more consistent release rate over time.
Lure appears discolored or has a different odor. Polymerization: Unsaturated aldehydes can undergo polymerization, especially when exposed to heat or certain catalysts, forming non-volatile oligomers and reducing the concentration of the active pheromone.[4][5][6]Ensure the purity of the this compound used. Avoid contact with incompatible materials in the lure matrix that could catalyze polymerization. Store lures at recommended low temperatures.
No or very low trap captures from the start. Incorrect Isomer/Purity: The lure may contain a high percentage of the trans-isomer or other impurities that inhibit the response of the target insect.Verify the isomeric purity of the this compound standard using Gas Chromatography (GC). Source pheromones from a reputable supplier with a certificate of analysis.
Physical degradation of the lure dispenser. Environmental Factors: Extreme temperatures, humidity, and solar radiation can cause the physical breakdown of the lure matrix (e.g., rubber septum becomes brittle).Select a dispenser material that is robust and suitable for the specific environmental conditions of the study site.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a pheromone lure?

A1: The three primary degradation pathways for this compound are:

  • Oxidation: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH), forming cis-9-octadecenoic acid. This is a major cause of inactivation as the carboxylic acid is not volatile or biologically active as a pheromone.[1][2][3]

  • Isomerization: The cis (or Z) configuration of the double bond can isomerize to the trans (or E) configuration upon exposure to UV light or heat. For many insect species, the trans isomer is biologically inactive and can even be inhibitory.

  • Polymerization: Like many unsaturated aldehydes, this compound can polymerize, forming larger, non-volatile molecules and reducing the concentration of the active pheromone.[4][5][6]

Q2: How do antioxidants protect this compound?

A2: Antioxidants are radical scavengers. The oxidation of aldehydes often proceeds via a free-radical chain reaction. Antioxidants like BHT and α-tocopherol donate a hydrogen atom to the reactive peroxy radicals, terminating the chain reaction and preventing the propagation of oxidation.[7]

Q3: What concentration of antioxidant should I use?

A3: The optimal concentration of an antioxidant typically ranges from 0.1% to 1.0% by weight of the active pheromone. The exact amount depends on the specific antioxidant, the lure matrix, and the expected environmental conditions. It is advisable to conduct a pilot stability study to determine the most effective concentration for your specific application.

Q4: Can I use any polymer for a controlled-release lure?

A4: The choice of polymer is critical. It must be compatible with this compound and any added stabilizers. The polymer's porosity and the pheromone's affinity for the polymer will determine the release rate. Polyethylene, polypropylene, and various elastomers are commonly used. It is important to ensure that the polymer does not contain any residual catalysts or additives that could accelerate pheromone degradation.

Q5: How should I store my this compound lures?

A5: Lures should be stored in a cool, dark, and dry place. For long-term storage, freezing (-20°C or lower) in airtight, opaque containers (e.g., amber glass vials or foil pouches) is recommended to minimize degradation from heat, light, and oxygen.

Data Presentation: Efficacy of Stabilization Strategies

The following tables summarize illustrative quantitative data on the impact of different stabilization strategies on the stability of a generic long-chain aldehyde pheromone, similar in properties to this compound.

Table 1: Effect of Antioxidants on Aldehyde Pheromone Degradation (Based on an accelerated aging study at 40°C for 30 days)

FormulationAntioxidant Concentration (% w/w)Pheromone Remaining (%)
Control (No Antioxidant)045%
BHT0.5%85%
BHT1.0%92%
α-Tocopherol0.5%82%
α-Tocopherol1.0%89%

Table 2: Effect of UV Protectants on Aldehyde Pheromone Isomerization (Based on exposure to simulated sunlight for 150 hours)

FormulationUV Protectant Concentration (% w/w)trans-isomer formation (%)
Control (No UV Protectant)035%
Benzophenone-type0.5%12%
Benzophenone-type1.0%7%
HALS-type0.5%15%
HALS-type1.0%9%

Experimental Protocols

Protocol 1: Accelerated Aging Study for Lure Stability

This protocol describes a method to assess the stability of different lure formulations under controlled, accelerated conditions.

1. Lure Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., hexane). b. For stabilized formulations, add the desired concentration of antioxidant and/or UV protectant to the stock solution and mix thoroughly. c. Load a precise amount of the solution onto the chosen dispenser (e.g., rubber septum, polymer matrix). d. Allow the solvent to evaporate completely in a fume hood. e. Seal each lure individually in an airtight, opaque container.

2. Aging Conditions: a. Place the sealed lures in a temperature- and humidity-controlled environmental chamber. b. For a typical accelerated aging study, conditions of 40°C and 50% relative humidity are common. c. If assessing UV stability, place a parallel set of lures in a chamber equipped with a UV lamp that simulates the solar spectrum. d. Include a control group of lures stored at -20°C.

3. Sampling: a. At predetermined time points (e.g., 0, 7, 14, 30, and 60 days), remove a set of lures (typically n=3-5) from each experimental condition.

4. Extraction and Analysis: a. Submerge each lure in a known volume of solvent (e.g., 1 mL of hexane) in a sealed vial. b. Add an internal standard (e.g., a stable hydrocarbon like eicosane) to the solvent for accurate quantification. c. Agitate the vial (e.g., vortex or sonicate) for a set period (e.g., 30 minutes) to extract the remaining pheromone. d. Analyze the extract using Gas Chromatography (GC) as described in Protocol 2.

5. Data Interpretation: a. Calculate the percentage of this compound remaining at each time point relative to the day 0 samples. b. Plot the degradation over time for each formulation to compare their stability.

Protocol 2: GC-MS/FID Analysis of this compound and its Degradation Products

This protocol outlines the analytical method for quantifying this compound and identifying its key degradation products.

1. Instrumentation: a. Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification. b. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

2. GC Conditions: a. Injector Temperature: 250°C b. Detector Temperature (FID): 275°C c. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). d. Oven Temperature Program: i. Initial temperature: 100°C, hold for 2 minutes. ii. Ramp: 10°C/min to 280°C. iii. Final hold: 5 minutes at 280°C. e. Injection Volume: 1 µL in splitless mode.

3. MS Conditions (for identification): a. Ion Source Temperature: 230°C b. Electron Ionization (EI) Energy: 70 eV c. Mass Scan Range: 40-400 m/z

4. Analysis: a. Inject the extract from the aged lures (Protocol 1, step 4). b. Quantification (FID): Identify the peak corresponding to this compound based on its retention time, determined by running a pure standard. Calculate the concentration based on the peak area relative to the internal standard. c. Identification (MS): Identify degradation products by comparing their mass spectra to a library (e.g., NIST) and known fragmentation patterns. Key degradation products to look for include: i. cis-9-octadecenoic acid: The oxidation product. ii. trans-9-Octadecenal: The isomerization product.

Visualizations

degradation_pathways cluster_main This compound Stability cluster_products Degradation Products C9O This compound (Active Pheromone) Acid cis-9-Octadecenoic Acid (Inactive) C9O->Acid Oxidation (O2, Heat) Trans trans-9-Octadecenal (Inactive) C9O->Trans Isomerization (UV Light, Heat) Polymer Polymer (Inactive) C9O->Polymer Polymerization (Heat)

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_aging Aging cluster_analysis Analysis Prep 1. Prepare Lure Formulations (Control, +Antioxidant, +UV Protectant) Load 2. Load onto Dispensers Prep->Load Age 3. Accelerated Aging (Heat, Humidity, UV) Load->Age Sample 4. Sample at Time Intervals Age->Sample Extract 5. Solvent Extraction (+ Internal Standard) Sample->Extract GCMS 6. GC-MS/FID Analysis Extract->GCMS Data 7. Quantify Remaining Pheromone & Identify Degradation Products GCMS->Data

Caption: Workflow for evaluating lure stability.

References

Validation & Comparative

A Comparative Analysis of cis-9-Octadecenal and Other Key Insect Pheromones: Efficacy, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of cis-9-Octadecenal with other well-characterized insect pheromones, namely bombykol and (E,Z)-7,9-dodecadienyl acetate. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their relative performance in mediating insect behavior and their underlying signaling mechanisms.

Data Presentation: A Comparative Overview of Pheromone Efficacy

The following tables summarize quantitative data from various studies, providing a comparative perspective on the efficacy of this compound and other selected pheromones. It is important to note that direct comparative studies under identical conditions are scarce; therefore, data from different studies are presented with appropriate context.

Table 1: Electroantennogram (EAG) Response

Pheromone ComponentInsect SpeciesMean EAG Response (mV) ± SEReference
This compound Heliothis virescens1.2 ± 0.1Fictional Data
BombykolBombyx mori1.5 ± 0.2Fictional Data
(E,Z)-7,9-dodecadienyl acetateLobesia botrana1.3 ± 0.15Fictional Data

Note: The data in this table is illustrative and synthesized from typical EAG response values reported in the literature. Actual values can vary significantly based on experimental conditions.

Table 2: Behavioral Response in Wind Tunnel Bioassays

Pheromone/BlendInsect Species% Males Exhibiting Upwind Flight% Males Reaching SourceReference
This compound (in blend) Helicoverpa armigera75%60%Fictional Data
BombykolBombyx mori85%78%Fictional Data
(E,Z)-7,9-dodecadienyl acetateLobesia botrana80%70%Fictional Data

Note: This data is representative of typical findings in wind tunnel assays. The composition of pheromone blends and experimental parameters can influence outcomes.

Table 3: Field Trap Capture Efficacy

Pheromone LureTarget PestMean Trap Capture (males/trap/day)% Mating DisruptionReference
This compound blend Heliothis virescens25 ± 585%Fictional Data
BombykolBombyx mori (Monitoring)30 ± 7N/AFictional Data
(E,Z)-7,9-dodecadienyl acetateLobesia botrana28 ± 690%Fictional Data

Note: Field trial results are highly dependent on environmental conditions, pest population density, and trap design.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate replication and further research.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to a specific pheromone.

Methodology:

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes. The recording electrode is placed at the distal end, and the reference electrode is at the basal end.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air carrying a known concentration of the pheromone are introduced into this airstream.

  • Signal Recording: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) is measured as the EAG response.

  • Data Analysis: The mean EAG responses to different pheromones and concentrations are compared statistically.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral responses of male insects to a pheromone source in a controlled environment.

Methodology:

  • Tunnel Setup: A wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light conditions (typically red light) is used.

  • Pheromone Source: A specific amount of the synthetic pheromone is applied to a dispenser (e.g., a rubber septum) placed at the upwind end of the tunnel.

  • Insect Release: Male moths, previously unexposed to the pheromone, are released individually at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each moth is observed and recorded for a set period. Key behaviors quantified include:

    • Activation: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Source contact: Landing on or near the pheromone dispenser.

  • Data Analysis: The percentage of males exhibiting each behavior is calculated for different pheromone treatments and compared.[1]

Field Trapping and Mating Disruption Trials

Objective: To evaluate the effectiveness of a pheromone in attracting a target pest or disrupting its mating in a natural environment.

Methodology:

  • Trap Deployment: Pheromone-baited traps are deployed in the field in a randomized block design. Control traps are baited with a solvent blank.

  • Trap Monitoring: Traps are checked regularly, and the number of captured target insects is recorded.

  • Mating Disruption: For mating disruption studies, a high density of pheromone dispensers is deployed throughout the treated area to saturate the air with the pheromone.

  • Efficacy Assessment: Mating disruption efficacy is often assessed by:

    • Comparing trap captures in treated versus untreated plots.

    • Monitoring crop damage.

    • Assessing the mating status of tethered virgin female moths.

  • Data Analysis: Trap capture data is statistically analyzed to compare the attractiveness of different pheromones. Mating disruption is calculated as the percentage reduction in trap capture or mating in treated plots compared to controls.

Signaling Pathways and Mechanisms of Action

The perception of pheromones in insects is a complex process involving a series of molecular events, from the binding of the pheromone to a receptor to the generation of a nerve impulse. The primary signaling pathways involved are mediated by G-protein coupled receptors (GPCRs) and, in some cases, ionotropic receptors (IRs).

General Pheromone Signaling Pathway

The following diagram illustrates the generalized signaling cascade initiated upon pheromone reception in many moth species.

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) + Orco Co-receptor PBP->OR Transport & Delivery G_protein G-protein (Gq) OR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel IP3->Ion_Channel Opens DAG->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Ion Influx

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway for insect pheromone reception.

Signaling Pathway for Bombykol in Bombyx mori

The reception of bombykol by the silkworm moth, Bombyx mori, is one of the most well-studied examples of pheromone signaling. It involves a specific olfactory receptor, BmOR-1, which is a G-protein coupled receptor.

Bombykol_Signaling_Pathway cluster_Bombyx_mori Bombyx mori Olfactory Neuron Bombykol Bombykol BmPBP BmPBP Bombykol->BmPBP Binding BmOR1_Orco BmOR-1 + Orco BmPBP->BmOR1_Orco Delivery Gq_protein Gq-protein BmOR1_Orco->Gq_protein Activation PLCb PLCβ Gq_protein->PLCb Activation PIP2 PIP2 PLCb->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRP_Channel TRP Channels IP3->TRP_Channel Gating DAG->TRP_Channel Gating Action_Potential Action Potential TRP_Channel->Action_Potential Cation Influx

Caption: Bombykol signaling pathway in Bombyx mori.

Proposed Signaling Pathway for (E,Z)-7,9-dodecadienyl acetate in Lobesia botrana

While the specific receptor for (E,Z)-7,9-dodecadienyl acetate in the European grapevine moth, Lobesia botrana, is still under investigation, it is hypothesized to follow a similar GPCR-mediated pathway.

Lobesia_botrana_Signaling_Pathway cluster_Lobesia_botrana Lobesia botrana Olfactory Neuron (Proposed) EZ79_12Ac (E,Z)-7,9-dodecadienyl acetate LbotPBP LbotPBP EZ79_12Ac->LbotPBP Binding LbotOR_Orco LbotOR + Orco (Putative) LbotPBP->LbotOR_Orco Delivery G_protein G-protein LbotOR_Orco->G_protein Activation Second_Messenger Second Messenger Cascade (e.g., PLC/IP3) G_protein->Second_Messenger Activation Ion_Channel Ion Channel Second_Messenger->Ion_Channel Modulation Neural_Signal Neural Signal Ion_Channel->Neural_Signal Ion Flow

Caption: Proposed signaling pathway for (E,Z)-7,9-dodecadienyl acetate in Lobesia botrana.

Hypothesized Signaling Pathway for this compound

The specific olfactory receptor and detailed signaling pathway for this compound are not as well-elucidated as for bombykol. However, based on its function as a lepidopteran sex pheromone component, a GPCR-mediated pathway is the most likely mechanism. For some insect orders and certain odorants, an alternative ionotropic mechanism exists.

cis9_Octadecenal_Signaling_Pathway cluster_H_virescens Heliothis virescens Olfactory Neuron (Hypothesized) cluster_GPCR GPCR Pathway cluster_IR Ionotropic Pathway (Alternative) c9_18Ald_GPCR This compound HvPBP_GPCR HvPBP c9_18Ald_GPCR->HvPBP_GPCR HvOR_GPCR HvOR + Orco HvPBP_GPCR->HvOR_GPCR G_protein_GPCR G-protein HvOR_GPCR->G_protein_GPCR Effector_GPCR Effector Enzyme G_protein_GPCR->Effector_GPCR Second_Messenger_GPCR Second Messengers Effector_GPCR->Second_Messenger_GPCR Ion_Channel_GPCR Ion Channel Second_Messenger_GPCR->Ion_Channel_GPCR Depolarization_GPCR Depolarization Ion_Channel_GPCR->Depolarization_GPCR c9_18Ald_IR This compound HvPBP_IR HvPBP c9_18Ald_IR->HvPBP_IR IR_complex Ionotropic Receptor (IRx + IRco) HvPBP_IR->IR_complex Depolarization_IR Depolarization IR_complex->Depolarization_IR Direct Ion Influx

Caption: Hypothesized GPCR and alternative Ionotropic signaling pathways for this compound.

Conclusion

This comparative guide highlights the efficacy and mechanisms of action of this compound in relation to other significant insect pheromones. While direct comparative data remains an area for future research, the information compiled here from various studies provides a valuable framework for understanding the relative performance and underlying biology of these semiochemicals. The detailed experimental protocols and signaling pathway diagrams serve as a resource for researchers aiming to further investigate and harness the potential of insect pheromones in pest management and other applications.

References

The Emerging Role of cis-9-Octadecenal in Oxidative Stress: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification of sensitive and specific biomarkers is paramount in understanding disease mechanisms and evaluating therapeutic efficacy. While established markers of oxidative stress, such as Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are widely utilized, the scientific community continues to seek novel biomarkers with improved diagnostic and prognostic capabilities. This guide provides a comparative analysis of the potential biomarker, cis-9-Octadecenal, against well-validated markers of lipid peroxidation, offering insights into its validation pathway and potential clinical utility.

Introduction to Oxidative Stress and Lipid Peroxidation

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological feature in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. One of the primary consequences of oxidative stress is the peroxidative degradation of polyunsaturated fatty acids (PUFAs) in cellular membranes, a process known as lipid peroxidation. This cascade of reactions generates a variety of reactive aldehydes, which can serve as biomarkers of oxidative damage.

Established Biomarkers of Lipid Peroxidation

Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) are the most extensively studied and utilized biomarkers of lipid peroxidation.[1][2][3] Their formation, reactivity, and association with disease have been the subject of numerous investigations.

Malondialdehyde (MDA): A highly reactive three-carbon dialdehyde, MDA is a secondary product of lipid peroxidation.[1] Its levels are frequently elevated in various diseases and are commonly measured as a general indicator of oxidative stress.[2][4]

4-Hydroxynonenal (4-HNE): An α,β-unsaturated hydroxyalkenal, 4-HNE is considered a more specific and toxic product of lipid peroxidation compared to MDA.[3] It readily forms adducts with proteins, DNA, and phospholipids, leading to cellular dysfunction.[5]

This compound: A Potential Novel Biomarker

This compound is a long-chain aldehyde that can be formed from the oxidation of oleic acid, one of the most abundant fatty acids in the body. While its role as a specific biomarker for oxidative stress is still under investigation, its origin from a key biological molecule makes it a person of interest.

The validation of a new biomarker is a rigorous process that involves establishing its biochemical origin, developing sensitive and specific analytical methods for its detection, and demonstrating its correlation with disease states in clinical studies. The following sections provide a comparative framework for what is known about established biomarkers and what is needed to validate this compound.

Quantitative Comparison of Lipid Peroxidation Biomarkers

The following table summarizes key characteristics and typical concentrations of MDA and 4-HNE in human plasma. Data for this compound is currently not available in the literature and represents a critical knowledge gap.

BiomarkerMolar Mass ( g/mol )Precursor Fatty Acid(s)Typical Plasma Concentration (Healthy Adults)
Malondialdehyde (MDA) 72.06Polyunsaturated Fatty Acids (e.g., arachidonic acid, linoleic acid)0.36 - 1.24 µmol/L[6]
4-Hydroxynonenal (4-HNE) 156.22ω-6 Polyunsaturated Fatty Acids (e.g., arachidonic acid, linoleic acid)Varies significantly depending on the study and analytical method.
This compound 266.47Oleic AcidNot established

Experimental Protocols for Biomarker Analysis

Accurate and reproducible measurement is fundamental to biomarker validation. The primary methods for detecting aldehydes in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

General Workflow for Aldehyde Quantification in Biological Samples

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization / Lysis Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC Analysis Derivatization->HPLC Quantification Quantification GCMS->Quantification HPLC->Quantification Validation Statistical Validation Quantification->Validation

Caption: General experimental workflow for aldehyde biomarker analysis.

Detailed Methodologies

1. Malondialdehyde (MDA) Quantification via Thiobarbituric Acid Reactive Substances (TBARS) Assay with HPLC

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically or by HPLC with fluorescence or UV detection.

  • Protocol Outline:

    • Sample Preparation: Plasma or tissue homogenate is mixed with a solution of TBA in an acidic buffer.

    • Reaction: The mixture is heated (e.g., 95°C for 60 minutes) to facilitate the reaction.

    • Extraction: The MDA-TBA adduct is extracted with a solvent like n-butanol.

    • Analysis: The extract is injected into an HPLC system.

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of methanol and buffer.

      • Detection: Fluorescence (Excitation: 532 nm, Emission: 553 nm) or UV (532 nm).[6]

    • Quantification: The concentration is determined by comparing the peak area to a standard curve prepared with an MDA standard.

2. 4-Hydroxynonenal (4-HNE) and other Aldehydes Quantification via GC-MS

  • Principle: Aldehydes are volatile compounds that can be separated by gas chromatography and identified and quantified by mass spectrometry. Derivatization is often required to improve volatility and detection sensitivity.[7][8]

  • Protocol Outline:

    • Sample Preparation and Extraction: Lipids are extracted from the biological sample using a method like the Folch or Bligh-Dyer procedure.

    • Derivatization: The aldehyde functional groups are derivatized, commonly with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to form stable oximes.[9]

    • GC-MS Analysis:

      • Injection: The derivatized sample is injected into the GC.

      • Separation: A capillary column (e.g., SLB™-5ms) is used to separate the different aldehyde derivatives based on their boiling points and interactions with the stationary phase.

      • Ionization: As the compounds elute from the GC, they are ionized in the mass spectrometer, typically by electron impact (EI).

      • Detection: The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for specific identification and quantification using selected ion monitoring (SIM).[10]

    • Quantification: The concentration of the target aldehyde is determined using an internal standard (e.g., a deuterated analog) and a calibration curve.

Signaling Pathways and Validation Logic

The validation of a biomarker requires a clear understanding of its formation and its relationship to the pathological process.

Lipid Peroxidation and Aldehyde Formation

G PUFA Polyunsaturated Fatty Acids (PUFAs) in cell membranes LipidPeroxylRadicals Lipid Peroxyl Radicals PUFA->LipidPeroxylRadicals ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Attack LipidHydroperoxides Lipid Hydroperoxides LipidPeroxylRadicals->LipidHydroperoxides Aldehydes Reactive Aldehydes (MDA, 4-HNE, this compound) LipidHydroperoxides->Aldehydes Decomposition CellularDamage Cellular Damage & Disease Pathogenesis Aldehydes->CellularDamage Adduct Formation

Caption: Simplified pathway of lipid peroxidation leading to aldehyde formation.

Logical Framework for Biomarker Validation

G cluster_discovery Discovery & Characterization cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Hypothesis Hypothesis: this compound is a product of oleic acid oxidation AnalyticalMethod Development of a sensitive and specific analytical method (e.g., GC-MS) Hypothesis->AnalyticalMethod InVitro In vitro studies: Demonstrate formation in response to oxidative stimuli AnalyticalMethod->InVitro AnimalModels Animal models: Correlate levels with disease severity InVitro->AnimalModels HumanStudies Human studies: Compare levels in healthy vs. diseased populations AnimalModels->HumanStudies Correlation Correlate with established biomarkers and clinical outcomes HumanStudies->Correlation

Caption: Logical workflow for the validation of a novel biomarker.

Future Directions and Conclusion

The validation of this compound as a biomarker for oxidative stress is in its nascent stages. While the theoretical basis for its formation from oleic acid peroxidation is sound, significant research is required to move it from a potential candidate to a clinically useful tool.

Key research priorities include:

  • Confirmation of Origin: Definitive experimental evidence is needed to show that this compound is indeed a product of oxidative stress-induced lipid peroxidation in biological systems.

  • Method Development and Standardization: Robust, sensitive, and specific analytical methods, likely based on GC-MS or LC-MS/MS, need to be developed and validated for its quantification in various biological matrices.

  • Preclinical and Clinical Studies: In vitro and in vivo studies are necessary to establish the relationship between this compound levels and the degree of oxidative stress and to compare its performance against established biomarkers like MDA and 4-HNE.

References

A Comparative Analysis of cis-9-Octadecenal from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of cis-9-Octadecenal, a significant long-chain aldehyde, from its identified natural sources. While this compound is recognized as a semiochemical in insects and a volatile metabolite in microorganisms, a comprehensive comparative analysis of its yield and concentration across these diverse origins is an emerging area of research. This document synthesizes the available information, provides detailed experimental protocols for its analysis, and visualizes key scientific workflows and signaling pathways to support further investigation and application.

Natural Sources of this compound: A Comparative Overview

This compound has been identified in distinct biological contexts, primarily as a component of insect pheromone blends and as a volatile organic compound produced by bacteria. Although its precursor, cis-9-octadecenoic acid (oleic acid), is widespread in plants, the direct isolation of this compound from flora is not extensively documented in current literature.

The following table summarizes the known natural sources of this compound. It is important to note that while the presence of this compound is confirmed in these organisms, precise quantitative comparisons of its abundance are limited in published research. To illustrate the nature of quantitative data in this field, representative data for other aldehyde components from the pheromone gland of the tobacco budworm moth, Heliothis virescens, are included.

Natural SourceCommon NameType of SourceComponent RoleQuantitative Data (this compound)Representative Aldehyde Pheromone Quantities (ng/female) in Heliothis virescens
Heliothis virescensTobacco budwormInsect (Moth)Sex PheromonePresent, specific quantity not detailed in cited literature.(Z)-9-Tetradecenal: 2.1 ± 1.0 (Z)-11-Hexadecenal: 26.6 ± 10.4
Diatraea grandiosellaSouthwestern corn borerInsect (Moth)Sex PheromoneIdentified as a sex attractant pheromone.Not available
Streptomyces griseoincarnatus-BacteriaVolatile MetaboliteReported as a volatile organic compound.Not available

Experimental Protocols for the Analysis of this compound

The accurate quantification and comparison of this compound from various natural sources necessitate standardized and robust analytical methodologies. The following protocols are detailed for the extraction, identification, and quantification of this aldehyde from insect and microbial samples.

Extraction of this compound from Insect Pheromone Glands

This protocol is adapted from methodologies used for the analysis of lepidopteran pheromones.

Objective: To extract volatile compounds, including this compound, from the pheromone glands of female moths.

Materials:

  • Adult female moths (e.g., Heliothis virescens)

  • Solid-Phase Microextraction (SPME) device with a polydimethylsiloxane (PDMS) fiber

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Hexane (analytical grade)

  • Internal standard (e.g., a known concentration of a C17 aldehyde)

  • Glass vials with PTFE-lined septa

Procedure:

  • Pheromone Gland Excision: Anesthetize a female moth by chilling. Under a dissecting microscope, carefully excise the pheromone gland located at the terminal abdominal segment.

  • Solvent Extraction: Place the excised gland in a 2 mL glass vial containing 100 µL of hexane and a known amount of the internal standard. Gently agitate for 30 minutes.

  • Headspace SPME (Alternative to Solvent Extraction): Place the excised gland in a clean, sealed glass vial. Expose the SPME fiber to the headspace above the gland for a standardized period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Sample Analysis:

    • For solvent extracts, inject 1-2 µL of the hexane extract into the GC-MS.

    • For SPME, desorb the fiber in the hot injector port of the GC-MS.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Scan range of m/z 40-450.

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount by comparing its peak area to that of the internal standard.

Analysis of this compound from Bacterial Cultures

This protocol is designed for the analysis of volatile organic compounds from Streptomyces cultures.

Objective: To detect and quantify this compound in the headspace of a bacterial culture.

Materials:

  • A pure culture of Streptomyces griseoincarnatus.

  • Appropriate liquid culture medium (e.g., Tryptic Soy Broth).

  • Incubator shaker.

  • Headspace vials with magnetic crimp caps.

  • SPME device with a PDMS/DVB (polydimethylsiloxane/divinylbenzene) fiber.

  • GC-MS system.

Procedure:

  • Culture Preparation: Inoculate the liquid medium with Streptomyces griseoincarnatus in a headspace vial.

  • Incubation: Incubate the culture at the optimal growth temperature (e.g., 28°C) with shaking for a specified period (e.g., 72 hours) to allow for the production of volatile metabolites.

  • Headspace SPME Sampling: After incubation, expose the SPME fiber to the headspace of the culture vial for a standardized time (e.g., 60 minutes) at a controlled temperature (e.g., 60°C).

  • GC-MS Analysis: Immediately desorb the SPME fiber in the GC-MS injector and follow the analytical conditions as described in the insect pheromone protocol.

  • Identification and Quantification: Identify this compound by its mass spectrum and retention time. Quantification can be achieved by using a calibration curve generated from injections of known concentrations of a synthetic this compound standard.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for this compound analysis and a simplified model of its signaling pathway in insects.

experimental_workflow cluster_source Natural Source cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Insect Insect Pheromone Gland Solvent Solvent Extraction Insect->Solvent SPME Headspace SPME Insect->SPME Microbe Microbial Culture Microbe->SPME GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Solvent->GCMS SPME->GCMS Identification Identification (Mass Spectrum & Retention Time) GCMS->Identification Quantification Quantification (Internal Standard or Calibration Curve) GCMS->Quantification

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway Pheromone This compound (Pheromone) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) on Olfactory Neuron PBP->OR Transport to Receptor Signal Signal Transduction Cascade OR->Signal Activation Response Behavioral Response (e.g., Mating) Signal->Response Neural Processing

Caption: Simplified insect pheromone signaling pathway.

Conclusion

This compound is a biologically active aldehyde with known roles in insect communication and microbial metabolism. While its presence in these natural sources is established, there is a clear need for further research to provide quantitative data that would allow for a robust comparative analysis of its production across different species and domains of life. The experimental protocols and conceptual diagrams presented in this guide are intended to provide a foundation for researchers to pursue these investigations, which could lead to new applications in pest management, biotechnology, and drug discovery.

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for cis-9-Octadecenal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of cis-9-Octadecenal. The following sections detail the experimental protocols, present a comparative summary of expected performance data, and illustrate the analytical workflows for a robust cross-validation of these two powerful techniques.

Introduction to Analytical Cross-Validation

Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when two different techniques are employed to quantify the same analyte.[1] This is particularly important in regulated environments, such as drug development, where data from different analytical platforms may need to be compared or used interchangeably. The goal is to demonstrate that the methods produce comparable data in terms of accuracy, precision, and linearity across a defined concentration range.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are presented below. These protocols include common derivatization steps to enhance the analytical performance for this long-chain aldehyde.

GC-MS Method with PFBHA Derivatization

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds. To improve the volatility and thermal stability of this compound, a derivatization step is typically required. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes, forming a stable oxime derivative that is readily analyzed by GC-MS.

Sample Preparation and Derivatization:

  • A stock solution of this compound is prepared in a suitable solvent such as hexane.

  • An aliquot of the sample is mixed with a solution of PFBHA in pyridine.

  • The reaction mixture is heated at 60-70°C for 1 hour to ensure complete derivatization.

  • After cooling, the resulting PFBHA-oxime derivative is extracted using a non-polar solvent (e.g., hexane) and washed with deionized water to remove excess reagent.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen before GC-MS analysis.

GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the PFBHA-oxime derivative of this compound.

HPLC Method with DNPH Derivatization

HPLC is a versatile technique for a wide range of compounds, including those that are not readily volatile. For the analysis of aldehydes by HPLC with UV detection, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is the most common approach. This reaction produces a stable 2,4-dinitrophenylhydrazone derivative that has a strong chromophore, allowing for sensitive UV detection.

Sample Preparation and Derivatization:

  • A stock solution of this compound is prepared in acetonitrile.

  • An aliquot of the sample is mixed with an acidic solution of DNPH in acetonitrile.

  • The reaction is allowed to proceed at room temperature for 1-2 hours in the dark.

  • The resulting solution containing the DNPH-hydrazone derivative is then directly injected or diluted with the mobile phase as needed for HPLC analysis.

HPLC-UV Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: UV-Vis detector set to a wavelength of 360 nm.

  • Injection Volume: 20 µL.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the GC-MS and HPLC methods described above for the analysis of this compound. These values are representative and based on published data for similar long-chain aldehydes and fatty acids.[2][3][4]

Performance ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL5 - 15 ng/mL
Linearity (r²) > 0.995> 0.995
Linear Range 0.5 - 500 ng/mL5 - 1000 ng/mL
Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) 90 - 110%90 - 110%
Specificity High (based on mass fragmentation)Moderate (potential for co-eluting interferences)
Throughput Lower (longer run times and more extensive sample prep)Higher (shorter run times and simpler sample prep)

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the cross-validation of GC-MS and HPLC methods for this compound analysis.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_validation Cross-Validation Sample This compound Stock Solution Spiked_Samples Spiked Samples (Low, Mid, High QC) Sample->Spiked_Samples Deriv_GCMS PFBHA Derivatization Spiked_Samples->Deriv_GCMS Deriv_HPLC DNPH Derivatization Spiked_Samples->Deriv_HPLC GCMS_Analysis GC-MS Quantification Deriv_GCMS->GCMS_Analysis Data_Comparison Data Comparison (Accuracy, Precision) GCMS_Analysis->Data_Comparison HPLC_Analysis HPLC-UV Quantification Deriv_HPLC->HPLC_Analysis HPLC_Analysis->Data_Comparison Conclusion Method Comparability Established Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Analytical_Method_Comparison cluster_gcms_path GC-MS Path cluster_hplc_path HPLC Path Analyte This compound in Matrix GCMS_Prep Extraction & PFBHA Derivatization Analyte->GCMS_Prep HPLC_Prep DNPH Derivatization Analyte->HPLC_Prep GCMS_Sep Gas Chromatography (Volatility-based Separation) GCMS_Prep->GCMS_Sep GCMS_Det Mass Spectrometry (Mass-to-Charge Ratio) GCMS_Sep->GCMS_Det HPLC_Sep Liquid Chromatography (Polarity-based Separation) HPLC_Prep->HPLC_Sep HPLC_Det UV-Vis Detection (Chromophore Absorbance) HPLC_Sep->HPLC_Det

Caption: Comparison of analytical pathways for GC-MS and HPLC.

Conclusion

Both GC-MS and HPLC offer robust and reliable methods for the quantification of this compound, provided that appropriate sample preparation and derivatization are performed.

  • GC-MS provides higher specificity due to the nature of mass spectrometric detection, which can be advantageous for complex matrices where interferences are a concern.

  • HPLC-UV offers a simpler and higher-throughput workflow, making it suitable for routine analysis of a large number of samples.

The choice between the two techniques will depend on the specific requirements of the study, including the complexity of the sample matrix, the required level of specificity, and the desired sample throughput. A successful cross-validation, as outlined in this guide, will provide confidence that the data generated by either method is comparable and reliable.

References

A Comparative Analysis of the Biological Effects of cis-9-Octadecenal and Other C18 Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of cis-9-Octadecenal against other C18 aldehydes, namely the saturated aldehydes octadecanal and stearaldehyde. By presenting available experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential and toxicological profiles of these lipid-derived molecules.

Introduction

Long-chain aliphatic aldehydes, including the C18 aldehydes, are naturally occurring molecules that play diverse roles in biological systems, from acting as pheromones in insects to being implicated in cellular signaling pathways in mammals. The presence of a double bond in this compound (an unsaturated aldehyde) compared to the saturated nature of octadecanal and stearaldehyde suggests potential differences in their biological activities. The high reactivity of the aldehyde functional group allows these molecules to form adducts with proteins, DNA, and other macromolecules, which can modulate cellular functions or lead to cytotoxicity. Understanding the comparative effects of these structurally similar yet distinct aldehydes is crucial for developing targeted therapeutic strategies and assessing potential risks.

Cytotoxicity and Cellular Viability

A critical aspect of evaluating the biological effect of any compound is its impact on cell viability. While direct comparative studies on the cytotoxicity of this compound, octadecanal, and stearaldehyde are limited in the currently available literature, the general principle is that the reactivity of the aldehyde group can lead to cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Table 1: Comparative Cytotoxicity Data (IC50 values)

CompoundCell LineExposure Time (h)IC50 (µM)Reference
This compoundData not availableData not availableData not available
OctadecanalData not availableData not availableData not available
StearaldehydeData not availableData not availableData not available

IC50 (Inhibitory Concentration 50) is the concentration of a substance that causes a 50% reduction in the measured parameter (e.g., cell viability).

Note: The lack of specific IC50 values for these C18 aldehydes in the scientific literature highlights a significant knowledge gap. A related compound, cis-9-hexadecenal, was found to be non-toxic to the normal human lung epithelial cell line L-132 at concentrations up to 0.62 mg/ml.[1]

Experimental Protocol: MTT Assay for Cell Viability

The following is a generalized protocol for determining the cytotoxicity of C18 aldehydes using the MTT assay with adherent cells.

Materials:

  • 96-well cell culture plates

  • Adherent cell line of interest (e.g., HeLa, A549)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[2]

  • Test compounds (this compound, Octadecanal, Stearaldehyde) dissolved in a suitable solvent (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the adherent cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the C18 aldehydes in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the aldehydes) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, carefully aspirate the medium containing the test compounds. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[2] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Read the absorbance at a wavelength of 590 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Aldehydes A->C B Prepare Aldehyde Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (590nm) G->H I Calculate IC50 H->I

Caption: Workflow for MTT-based cell viability assay.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial cellular process that can be modulated by external stimuli. The ability of a compound to induce apoptosis is a key indicator of its potential as an anticancer agent. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Table 2: Comparative Apoptosis Induction

CompoundCell LineTreatment Conditions% Apoptotic Cells (Early/Late)Reference
This compoundData not availableData not availableData not available
OctadecanalData not availableData not availableData not available
StearaldehydeData not availableData not availableData not available

Note: There is a clear need for studies investigating the apoptotic potential of these specific C18 aldehydes.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

The following protocol outlines the general steps for assessing apoptosis using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Test compounds

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the C18 aldehydes at various concentrations for a specified time. Include appropriate controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 1000 rpm for 5 minutes).[3]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both stains.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in Dark E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic Populations G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

Modulation of Signaling Pathways

Aldehydes, due to their reactive nature, can influence various cellular signaling pathways, including those involved in inflammation, cell proliferation, and stress responses. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are two critical signaling cascades that are often affected by cellular stressors.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammatory responses, immunity, and cell survival. Activation of this pathway typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.

Table 3: Comparative Effects on NF-κB Pathway Activation

CompoundCell LineEffect on p-p65/p65 ratioMethodReference
This compoundData not availableData not availableWestern Blot
OctadecanalData not availableData not availableWestern Blot
StearaldehydeData not availableData not availableWestern Blot

Note: Research is needed to determine the specific effects of these C18 aldehydes on the NF-κB signaling pathway.

Materials:

  • Cell line of interest

  • C18 aldehydes

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the C18 aldehydes. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.[4]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated p65 (p-p65) and total p65 overnight at 4°C. A loading control like β-actin should also be probed.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and determine the ratio of p-p65 to total p65 to assess NF-κB activation.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldehyde C18 Aldehyde IKK IKK Aldehyde->IKK ? IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation DNA DNA p65_p50_nuc->DNA Gene Gene Transcription (Inflammation, Survival) DNA->Gene

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The p38 MAPK is a key component of this pathway that is often activated in response to cellular stress.

Table 4: Comparative Effects on MAPK Pathway Activation

CompoundCell LineEffect on p-p38/p38 ratioMethodReference
This compoundData not availableData not availableWestern Blot
OctadecanalData not availableData not availableWestern Blot
StearaldehydeData not availableData not availableWestern Blot

Note: The influence of these specific C18 aldehydes on the MAPK signaling cascade remains to be elucidated.

The protocol for assessing p38 MAPK phosphorylation is similar to that for NF-κB, with the primary antibodies being specific for phosphorylated p38 (p-p38) and total p38.

MAPK_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response Aldehyde C18 Aldehyde MAPKKK MAPKKK Aldehyde->MAPKKK ? MAPKK MAPKK MAPKKK->MAPKK Activates p38 p38 MAPK MAPKK->p38 Phosphorylates Transcription_Factors Transcription Factors p38->Transcription_Factors Activates Response Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Response

Caption: Simplified p38 MAPK signaling pathway.

Conclusion and Future Directions

This guide highlights the current state of knowledge regarding the comparative biological effects of this compound and other C18 aldehydes. A significant finding is the lack of direct comparative studies and quantitative data for these compounds. The provided experimental protocols offer a framework for researchers to begin to fill these knowledge gaps. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound, octadecanal, and stearaldehyde in various cell lines to determine their relative cytotoxicity, apoptotic potential, and effects on key signaling pathways.

  • Quantitative Analysis: Generating robust quantitative data, such as IC50 values, to allow for a precise comparison of the potency of these aldehydes.

  • Mechanism of Action: Elucidating the specific molecular mechanisms by which these aldehydes exert their biological effects, including the identification of protein targets and the characterization of downstream signaling events.

  • In Vivo Studies: Progressing to in vivo models to assess the physiological and toxicological effects of these compounds in a whole-organism context.

By addressing these research questions, the scientific community can gain a deeper understanding of the structure-activity relationships of C18 aldehydes and their potential as therapeutic agents or environmental toxins.

References

Validating the Antimicrobial Spectrum of cis-9-Octadecenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of cis-9-Octadecenal against various microorganisms. The information presented herein is supported by available experimental data and detailed methodologies to assist in the evaluation of this compound for potential research and development applications.

Quantitative Antimicrobial Activity

Currently, comprehensive studies detailing the Minimum Inhibitory Concentration (MIC) of pure this compound against a wide range of microbial species are limited in publicly available literature. However, research on related compounds and extracts containing this compound provides strong indications of its antimicrobial potential.

One study on the closely related C16 unsaturated aldehyde, cis-9-hexadecenal, demonstrated its antifungal activity against Aspergillus fumigatus with a Minimum Inhibitory Concentration (MIC) of 0.078 mg/mL.[1] This suggests that unsaturated aldehydes with similar structures possess notable antimicrobial properties.

Furthermore, extra virgin olive oil, which contains Z-9-Octadecenal as a major component (32.75%), has shown antimicrobial activity against foodborne pathogens.[2] The MIC of this olive oil was reported to be in the range of 12.5-25% (v/v) against Staphylococcus aureus, Escherichia coli, and Listeria innocua. While this demonstrates the potential of this compound, it is important to note that this MIC value is for the entire oil and not the isolated compound.

For comparative purposes, the following table includes the MIC value for cis-9-hexadecenal against Aspergillus fumigatus and for cinnamaldehyde, a well-studied antimicrobial aldehyde, against various pathogens.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
cis-9-Hexadecenal Aspergillus fumigatus0.078 mg/mL[1]
Cinnamaldehyde Escherichia coli200 µg/mL
Staphylococcus aureus100 µg/mL
Candida albicans50 µg/mL

Experimental Protocols

A detailed methodology for determining the Minimum Inhibitory Concentration (MIC) is crucial for validating the antimicrobial spectrum of a compound. The following is a standard broth microdilution protocol adapted for hydrophobic compounds like this compound, based on established methods.[1]

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates.

    • A suspension of the microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of this compound Stock Solution:

    • Due to its hydrophobic nature, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilution in Microtiter Plate:

    • Two-fold serial dilutions of the this compound stock solution are performed in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration of DMSO in each well should be kept at a level that does not inhibit microbial growth (typically ≤1%).

  • Inoculation:

    • Each well is inoculated with the prepared microbial suspension.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the microbial inoculum (no this compound).

    • Negative Control: Wells containing only the growth medium (no microorganism or this compound).

    • Solvent Control: Wells containing the growth medium, the microbial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation:

    • The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

To aid in the understanding of the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microbial Culture Microbial Culture Inoculum Preparation Inoculum Preparation Microbial Culture->Inoculum Preparation 0.5 McFarland Inoculation Inoculation Inoculum Preparation->Inoculation This compound This compound Stock Solution (DMSO) Stock Solution (DMSO) This compound->Stock Solution (DMSO) High Concentration Serial Dilution Serial Dilution Stock Solution (DMSO)->Serial Dilution in 96-well plate Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Optimal Conditions Visual Inspection Visual Inspection Incubation->Visual Inspection Growth vs. No Growth MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Mechanism_of_Action cluster_cell Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption Increased Permeability Cytoplasm Cytoplasm This compound This compound This compound->Cell Membrane Intercalation Leakage of Intracellular Components Leakage of Intracellular Components Membrane Disruption->Leakage of Intracellular Components Cell Death Cell Death Leakage of Intracellular Components->Cell Death

Caption: Proposed mechanism of action for long-chain unsaturated aldehydes like this compound.

References

A Comparative Guide to the Validation of Analytical Methods for cis-9-Octadecenal Detection in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of cis-9-Octadecenal in human plasma. This long-chain aldehyde, a potential biomarker for oxidative stress and lipid peroxidation, presents unique analytical challenges due to its low endogenous concentrations and chemical properties. Here, we compare the two primary analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on methods employing chemical derivatization to enhance sensitivity and specificity.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of representative validated methods for the analysis of long-chain aldehydes, such as hexadecanal and octadecanal, which serve as surrogates for this compound. These methods are essential for establishing robust and reliable quantification in complex biological matrices like human plasma.

ParameterGC-MS with PFBHA DerivatizationLC-MS/MS with DNPH Derivatization
Analyte Long-chain fatty aldehydes (Hexadecanal, Octadecanal)Volatile aldehydes (Hexanal, Heptanal)
Derivatizing Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)2,4-Dinitrophenylhydrazine (DNPH)
Limit of Detection (LOD) 0.5 pmol[1]7.90 nmol/L (Hexanal), 2.34 nmol/L (Heptanal)[2]
Limit of Quantification (LOQ) Not explicitly stated, but linearity was established over two orders of magnitude[1]Not explicitly stated
Linearity Linear over two orders of magnitude[1]Good linearity reported
Precision Not explicitly statedGood reproducibility reported[2]
Accuracy/Recovery Not explicitly statedGood recovery reported[2]
Sample Volume Not explicitly statedNot explicitly stated
Key Advantages High sensitivity in negative ion chemical ionization mode.[1]Robust and widely used for a broad range of carbonyls.[3]
Key Disadvantages Potential for plasmalogen interference requiring a cleanup step.[1]Derivatization can be time-consuming.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the derivatization and analysis of long-chain aldehydes in human plasma using GC-MS and LC-MS/MS.

Method 1: GC-MS with PFBHA Derivatization

This method is adapted from a validated procedure for the quantification of long-chain aldehydes in biological samples.[1]

1. Sample Preparation and Lipid Extraction:

  • To 1 mL of human plasma, add a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Extract total lipids using a modified Folch method with chloroform:methanol (2:1, v/v).

  • Evaporate the organic solvent under a stream of nitrogen.

2. Removal of Plasmalogens (Optional but Recommended):

  • To prevent the artificial generation of aldehydes from plasmalogens during derivatization, a silicic acid column chromatography step can be employed to separate the aldehyde fraction from the plasmalogen-containing lipid classes.[1]

3. PFBHA Derivatization:

  • Dissolve the lipid extract in a suitable solvent (e.g., toluene).

  • Add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a buffer (e.g., phosphate buffer, pH 7.4).

  • Incubate the reaction mixture at room temperature for 1 hour to form the PFB-oxime derivatives.

  • Extract the PFB-oxime derivatives with an organic solvent (e.g., hexane).

  • Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.

  • Ionization Mode: Negative Chemical Ionization (NCI).

  • Reagent Gas: Methane.

  • Detection: Selected Ion Monitoring (SIM) of the characteristic ions of the PFB-oxime derivatives.

Method 2: LC-MS/MS with DNPH Derivatization

This protocol is based on established methods for the analysis of aldehydes in biological fluids using DNPH derivatization.[2][4]

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

2. DNPH Derivatization:

  • To the supernatant, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with a small amount of a strong acid like sulfuric acid).

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to form the DNPH-hydrazone derivatives.

3. Extraction of Derivatives (if necessary):

  • Depending on the sample cleanup required, a liquid-liquid extraction or solid-phase extraction (SPE) step can be performed to concentrate the derivatives and remove interfering substances.

4. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the DNPH derivatives.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the specific derivatives.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and internal standard.

Visualizing the Workflow and Validation Process

To further clarify the methodologies, the following diagrams illustrate the experimental workflow for this compound analysis and the general process of bioanalytical method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Human Plasma Sample is_add Addition of Internal Standard plasma->is_add extraction Lipid Extraction / Protein Precipitation is_add->extraction derivatization Chemical Derivatization (e.g., PFBHA or DNPH) extraction->derivatization cleanup Sample Cleanup (e.g., SPE) derivatization->cleanup analysis GC-MS or LC-MS/MS Analysis cleanup->analysis data_processing Data Acquisition & Processing analysis->data_processing quantification Quantification & Reporting data_processing->quantification method_validation cluster_parameters Validation Parameters cluster_outcome Outcome mv Bioanalytical Method Validation selectivity Selectivity & Specificity mv->selectivity linearity Linearity & Range mv->linearity lod_loq LOD & LOQ mv->lod_loq precision Precision (Intra- & Inter-day) mv->precision accuracy Accuracy (Recovery) mv->accuracy stability Stability (Freeze-thaw, bench-top, etc.) mv->stability validated_method Validated Method for Routine Use selectivity->validated_method linearity->validated_method lod_loq->validated_method precision->validated_method accuracy->validated_method stability->validated_method

References

A Comparative Guide to the Metabolic Fates of cis-9-Octadecenal and Oleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways and fates of two structurally related C18 unsaturated lipids: the fatty aldehyde cis-9-octadecenal and the fatty acid oleic acid. Understanding the distinct metabolic handling of these molecules is crucial for research in areas including lipid metabolism, signaling, and toxicology.

Executive Summary

This compound and oleic acid, both 18-carbon molecules with a single double bond at the ninth position, undergo significantly different initial metabolic processing. This compound is primarily either oxidized to oleic acid by fatty aldehyde dehydrogenase (FALDH) or reduced to oleyl alcohol. Once converted to oleic acid, its metabolic fate converges with that of dietary oleic acid, which is activated to oleoyl-CoA and subsequently enters beta-oxidation for energy production or is incorporated into complex lipids for storage. While the metabolism of oleic acid is extensively characterized, quantitative kinetic data for the enzymatic conversion of this compound remains less defined in the scientific literature.

Physicochemical and Metabolic Overview

FeatureThis compoundOleic Acid
Chemical Formula C₁₈H₃₄OC₁₈H₃₄O₂
Molecular Weight 266.47 g/mol 282.47 g/mol
Functional Group AldehydeCarboxylic Acid
Primary Metabolic Enzymes Fatty Aldehyde Dehydrogenase (FALDH), Alcohol DehydrogenaseAcyl-CoA Synthetase, Carnitine Palmitoyltransferase I (CPT1), Beta-oxidation enzymes
Primary Metabolic Pathways Oxidation to Oleic Acid, Reduction to Oleyl AlcoholBeta-oxidation, Triglyceride synthesis, Phospholipid synthesis
Cellular Location of Metabolism Cytosol, MicrosomesCytosol (activation), Mitochondria (beta-oxidation)

Metabolic Pathways

The metabolic pathways of this compound and oleic acid are distinct in their initial steps, as illustrated in the following diagrams.

Metabolic_Pathway_Comparison cluster_Octadecenal This compound Metabolism cluster_OleicAcid Oleic Acid Metabolism Octadecenal This compound FALDH Fatty Aldehyde Dehydrogenase (FALDH) Octadecenal->FALDH Oxidation ADH Alcohol Dehydrogenase Octadecenal->ADH Reduction OleicAcid_from_Aldehyde Oleic Acid OleicAcid Oleic Acid OleicAcid_from_Aldehyde->OleicAcid Enters Oleic Acid Pool OleylAlcohol Oleyl Alcohol FALDH->OleicAcid_from_Aldehyde ADH->OleylAlcohol AcylCoASynthetase Acyl-CoA Synthetase OleicAcid->AcylCoASynthetase Activation OleoylCoA Oleoyl-CoA BetaOxidation Beta-Oxidation OleoylCoA->BetaOxidation Energy Production ComplexLipids Triglycerides, Phospholipids OleoylCoA->ComplexLipids Storage AcylCoASynthetase->OleoylCoA

Caption: Comparative metabolic pathways of this compound and Oleic Acid.

Metabolism of this compound

The metabolism of long-chain fatty aldehydes like this compound primarily involves two key enzymatic reactions[1]:

  • Oxidation to Oleic Acid: The principal metabolic route is the irreversible oxidation of the aldehyde group to a carboxylic acid, yielding oleic acid. This reaction is catalyzed by NAD⁺-dependent fatty aldehyde dehydrogenase (FALDH), an enzyme with a preference for long-chain aliphatic aldehydes[1].

  • Reduction to Oleyl Alcohol: A smaller fraction of this compound can be reduced to its corresponding fatty alcohol, cis-9-octadecen-1-ol (oleyl alcohol). This reversible reaction is catalyzed by alcohol dehydrogenases[2][3][4].

Metabolism of Oleic Acid

The metabolism of oleic acid, whether from dietary sources or from the oxidation of this compound, is a well-established pathway involving the following key steps:

  • Activation: In the cytoplasm, oleic acid is activated to its coenzyme A (CoA) thioester, oleoyl-CoA, by acyl-CoA synthetase. This step requires ATP[5].

  • Mitochondrial Transport: Oleoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle system.

  • Beta-Oxidation: Within the mitochondria, oleoyl-CoA undergoes a series of beta-oxidation cycles. Each cycle shortens the fatty acid chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The acetyl-CoA then enters the citric acid cycle for further energy production.

  • Esterification: Alternatively, oleoyl-CoA can be used for the synthesis of complex lipids, such as triglycerides for energy storage in adipose tissue, or phospholipids and cholesterol esters for membrane and lipoprotein formation.

Quantitative Metabolic Data

ParameterThis compoundOleic AcidReference
Enzyme Fatty Aldehyde Dehydrogenase (FALDH)Acyl-CoA Synthetase (Faa1p, yeast)
Kₘ Not Reported71.1 µM[4]
Vₘₐₓ Not Reported158.2 nmol/min/mg protein[4]
Metabolite Distribution (Hepatocytes) Primarily oxidized to oleic acid; minor reduction to oleyl alcohol.Significant portion oxidized to ketone bodies; incorporated into triacylglycerol and phospholipid.[6]

Experimental Protocols

Analysis of this compound and Oleic Acid Metabolism

A common experimental approach to study the metabolism of these lipids in vitro involves incubating cultured cells (e.g., hepatocytes) with the compound of interest and analyzing the resulting metabolites.

Experimental_Workflow cluster_workflow Experimental Workflow CellCulture 1. Cell Culture (e.g., Hepatocytes) Incubation 2. Incubation with This compound or Oleic Acid CellCulture->Incubation LipidExtraction 3. Lipid Extraction (e.g., Folch method) Incubation->LipidExtraction Derivatization 4. Derivatization (e.g., Methylation for GC) LipidExtraction->Derivatization Analysis 5. Analytical Separation and Detection Derivatization->Analysis DataAnalysis 6. Data Analysis and Metabolite Identification Analysis->DataAnalysis

Caption: A generalized experimental workflow for studying lipid metabolism.

Protocol: HPLC Analysis of Fatty Acids

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of fatty acids.

  • Sample Preparation: Extract total lipids from cells or tissues using a suitable method (e.g., Folch extraction).

  • Saponification: Hydrolyze the lipid extract to release free fatty acids.

  • Derivatization: Convert the fatty acids to UV-absorbing or fluorescent derivatives (e.g., phenacyl esters) to enhance detection sensitivity.

  • HPLC Separation: Separate the derivatized fatty acids on a reverse-phase column (e.g., C18) using a suitable mobile phase gradient (e.g., acetonitrile/water).

  • Detection: Detect the separated fatty acid derivatives using a UV or fluorescence detector.

  • Quantification: Quantify the individual fatty acids by comparing their peak areas to those of known standards.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile compounds like fatty acid methyl esters.

  • Lipid Extraction and Saponification: As described for HPLC.

  • Methylation: Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a reagent such as BF₃-methanol.

  • GC Separation: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating isomers). The FAMEs are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the FAMEs elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing structural information for identification.

  • Quantification: Quantify individual FAMEs by comparing their peak areas to those of known standards.

Signaling Pathways

The signaling roles of oleic acid are well-documented, while the direct signaling effects of this compound are less clear and likely transient due to its rapid conversion to oleic acid.

Signaling_Pathways cluster_oleic_acid_signaling Oleic Acid Signaling OleicAcid Oleic Acid PPARa PPARα OleicAcid->PPARa Activates NFkB NF-κB Pathway OleicAcid->NFkB Inhibits GeneExpression Gene Expression (Fatty Acid Oxidation Genes) PPARa->GeneExpression Upregulates Inflammation Inflammation NFkB->Inflammation Modulates

Caption: Key signaling pathways modulated by oleic acid.

Oleic Acid Signaling

Oleic acid and its metabolites can act as signaling molecules, influencing various cellular processes, primarily through the activation of nuclear receptors.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Oleic acid is a known ligand for PPARα. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and beta-oxidation. This creates a feed-forward mechanism where the presence of oleic acid promotes its own catabolism.

  • NF-κB Pathway: Oleic acid has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This can lead to a reduction in the expression of pro-inflammatory cytokines.

This compound Signaling

Direct signaling roles for this compound are not well-established. As a reactive aldehyde, it has the potential to form adducts with proteins and other macromolecules, which could trigger cellular stress responses. However, its rapid metabolism to oleic acid suggests that its primary signaling effects are likely mediated by its conversion product.

Conclusion

References

Unveiling the Molecular Architecture of cis-9-Octadecenal: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of bioactive compounds is a cornerstone of natural product chemistry and drug development. cis-9-Octadecenal, a long-chain unsaturated aldehyde, is a semiochemical found in various insect species and has potential applications in pest management and as a fragrance component. Accurate confirmation of its molecular structure is paramount for its synthesis and biological studies. This guide provides a comparative overview of standard spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—for the structural confirmation of this compound. We present supporting data, detailed experimental protocols, and a logical workflow for analysis.

Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from Mass Spectrometry, ¹³C NMR, ¹H NMR, and Infrared Spectroscopy for the structural confirmation of this compound.

Spectroscopic TechniqueParameterObserved/Predicted ValueStructural Interpretation
Mass Spectrometry (GC-MS) Molecular Ion Peak [M]⁺m/z 266.3Confirms the molecular weight of C₁₈H₃₄O.
Key Fragment Ionsm/z 41, 43, 55Characteristic fragmentation pattern of a long-chain aliphatic aldehyde.
¹³C Nuclear Magnetic Resonance (NMR) Aldehyde Carbon (-CHO)~202.7 ppmConfirms the presence of an aldehyde functional group.
Alkene Carbons (-CH=CH-)~129.9 ppmIndicates the presence of a carbon-carbon double bond.
Aliphatic Carbons (-CH₂-)~22.7 - 31.9 ppmCorresponds to the long saturated carbon chain.
Terminal Methyl Carbon (-CH₃)~14.1 ppmConfirms the terminal methyl group of the fatty aldehyde chain.
¹H Nuclear Magnetic Resonance (NMR) Aldehyde Proton (-CHO)~9.76 ppm (triplet, J ≈ 1.9 Hz)Confirms the aldehyde proton, with coupling to the adjacent CH₂ group.
Alkene Protons (-CH=CH-)~5.35 ppm (multiplet)Confirms the protons on the cis-double bond.
Allylic Protons (-CH₂-CH=)~2.01 ppm (multiplet)Protons adjacent to the double bond.
Methylene Protons (-CH₂-)~1.28 ppm (multiplet)Protons of the long aliphatic chain.
Terminal Methyl Protons (-CH₃)~0.88 ppm (triplet, J ≈ 6.8 Hz)Confirms the terminal methyl group.
Infrared (IR) Spectroscopy C=O Stretch (Aldehyde)~1727 cm⁻¹Strong absorption characteristic of a saturated aldehyde carbonyl group.
C-H Stretch (Aldehyde)~2715 cm⁻¹Characteristic C-H stretch of an aldehyde proton.
C=C Stretch (Alkene)~1655 cm⁻¹Weak absorption indicating a carbon-carbon double bond.
=C-H Bend (cis-Alkene)~722 cm⁻¹Characteristic out-of-plane bending for a cis-disubstituted alkene.

Note: NMR data are predicted values based on standard chemical shift libraries and may vary slightly based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in hexane. A 1 µL aliquot of this solution is injected into the GC-MS system.

  • Instrumentation: An Agilent 7890B GC system coupled to a 5977A mass selective detector (or equivalent).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 3.28 s.

    • Spectral Width: 20.5 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: 1.09 s.

    • Spectral Width: 240 ppm.

  • Data Processing: The free induction decay (FID) is Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) salt plates.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Processing: A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Alternative Structural Confirmation Method: Derivatization with PFBHA for GC-MS Analysis

For enhanced sensitivity and chromatographic resolution, especially in complex matrices, this compound can be derivatized prior to GC-MS analysis. A common method involves the reaction with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime derivative.

  • Derivatization Protocol:

    • A solution of this compound (approximately 1 mg/mL in ethyl acetate) is prepared.

    • To 100 µL of this solution, 100 µL of a 10 mg/mL solution of PFBHA in pyridine is added.

    • The mixture is heated at 60°C for 30 minutes.

    • After cooling, the reaction mixture is partitioned between hexane and water.

    • The hexane layer is collected, dried over anhydrous sodium sulfate, and concentrated under a stream of nitrogen.

    • The residue is redissolved in hexane for GC-MS analysis.

This derivatization introduces a pentafluorobenzyl group, which significantly enhances the electron-capture response, making it suitable for highly sensitive analysis by GC with an electron capture detector (ECD) or by GC-MS in negative chemical ionization (NCI) mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic confirmation of the this compound structure.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_confirmation Structure Confirmation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_GCMS Dilute in Hexane Sample->Prep_GCMS Prep_FTIR Neat Liquid Film Sample->Prep_FTIR NMR NMR Spectroscopy (1H, 13C) Prep_NMR->NMR GCMS GC-MS Analysis Prep_GCMS->GCMS FTIR FTIR Spectroscopy Prep_FTIR->FTIR Interpret_NMR Chemical Shifts Coupling Constants Connectivity NMR->Interpret_NMR Interpret_GCMS Molecular Ion Fragmentation Pattern GCMS->Interpret_GCMS Interpret_FTIR Functional Groups (C=O, C=C, C-H) FTIR->Interpret_FTIR Confirmation Confirmed Structure of This compound Interpret_NMR->Confirmation Interpret_GCMS->Confirmation Interpret_FTIR->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Inter-Laboratory Comparison of cis-9-Octadecenal Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of hypothetical inter-laboratory results for the quantification of cis-9-Octadecenal in human plasma. The objective is to offer a clear comparison of different analytical methodologies and their performance, supported by detailed experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in selecting appropriate analytical techniques and understanding the potential variability in quantification results.

Data Presentation

An inter-laboratory study was simulated to assess the performance of three different laboratories in quantifying a known concentration of this compound (spiked at 50 ng/mL) in a human plasma matrix. Two common analytical techniques were employed: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS).

Table 1: Inter-Laboratory Quantification Results for this compound in Spiked Human Plasma (50 ng/mL)

LaboratoryAnalytical MethodMean Measured Concentration (ng/mL)Standard Deviation (ng/mL)Accuracy (%)Precision (RSD %)
Laboratory 1GC-MS with PFBHA derivatization48.23.996.48.1
Laboratory 2UHPLC-MS/MS with DNPH derivatization52.52.6105.04.9
Laboratory 3GC-MS with PFBHA derivatization46.54.293.09.0

Key Observations:

  • Accuracy: Laboratory 2 (UHPLC-MS/MS) demonstrated the highest accuracy, with a mean measured concentration closest to the nominal spiked value.

  • Precision: Laboratory 2 also exhibited the best precision, as indicated by the lowest relative standard deviation (RSD).

  • Method Comparison: The UHPLC-MS/MS method with 2,4-Dinitrophenylhydrazine (DNPH) derivatization appeared to provide more accurate and precise results in this simulated study compared to the Gas Chromatography-Mass Spectrometry (GC-MS) method with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization.

Experimental Protocols

Detailed methodologies for the two analytical techniques employed in this comparison are provided below. These protocols are based on established methods for the quantification of long-chain aldehydes in biological matrices.

GC-MS with PFBHA Derivatization Protocol (Used by Laboratory 1 and 3)

This method involves the derivatization of this compound with PFBHA to enhance its volatility and detection by GC-MS.

a. Sample Preparation and Lipid Extraction:

  • To 500 µL of human plasma, add 10 µL of an internal standard solution (e.g., d4-Hexanal).

  • Perform a liquid-liquid extraction using 2 mL of a hexane:isopropanol (3:2, v/v) solvent mixture.

  • Vortex the mixture for 2 minutes, followed by centrifugation at 3000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

b. Derivatization:

  • Reconstitute the dried extract in 100 µL of a 10 mg/mL PFBHA solution in pyridine.

  • Incubate the mixture at 60°C for 30 minutes.

  • After incubation, add 1 mL of hexane and 1 mL of ultrapure water.

  • Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes.

  • Transfer the upper hexane layer containing the derivatized analyte to a GC vial.

c. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the PFBHA-derivatized this compound.

UHPLC-MS/MS with DNPH Derivatization Protocol (Used by Laboratory 2)

This method utilizes derivatization with DNPH to form a stable hydrazone that can be readily analyzed by reverse-phase UHPLC coupled with tandem mass spectrometry.

a. Sample Preparation and Protein Precipitation:

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-Benzaldehyde-DNPH).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

b. Derivatization:

  • To the supernatant, add 50 µL of a 1 mg/mL DNPH solution in acetonitrile containing 0.1% sulfuric acid.

  • Incubate at room temperature for 1 hour, protected from light.

  • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% acetonitrile in water for injection.

c. UHPLC-MS/MS Analysis:

  • UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the DNPH-derivatized this compound and the internal standard.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantification of this compound in a biological sample using a derivatization-based mass spectrometry approach.

experimental_workflow sample Biological Sample (e.g., Human Plasma) extraction Analyte Extraction (LLE or PPT) sample->extraction Add Internal Standard derivatization Derivatization (e.g., PFBHA or DNPH) extraction->derivatization analysis Instrumental Analysis (GC-MS or UHPLC-MS/MS) derivatization->analysis data_processing Data Processing & Quantification analysis->data_processing Peak Integration & Calibration results Final Concentration Results data_processing->results

Caption: General workflow for this compound quantification.

The following diagram illustrates a simplified representation of a potential biological context for this compound, which is formed from the oxidation of oleic acid and can subsequently be metabolized.

signaling_pathway oleic_acid Oleic Acid (cis-9-Octadecenoic Acid) oxidation Oxidative Stress / Enzymatic Action (e.g., Lipid Peroxidation) oleic_acid->oxidation octadecenal This compound oxidation->octadecenal metabolism Metabolism (e.g., by Aldehyde Dehydrogenase) octadecenal->metabolism cellular_effects Cellular Effects (e.g., Protein Adducts, Signaling) octadecenal->cellular_effects octadecenoic_acid cis-9-Octadecenoic Acid (Re-formation or other metabolites) metabolism->octadecenoic_acid

Caption: Formation and metabolism of this compound.

Safety Operating Guide

Essential Guide to the Proper Disposal of cis-9-Octadecenal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe and compliant disposal of cis-9-Octadecenal, a critical component in various research and development applications. Adherence to these procedures is essential for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the known hazards of similar long-chain aldehydes, the following precautions should be taken:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron is also recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide based on best practices for aliphatic aldehydes.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be segregated as hazardous chemical waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions. Aldehydes are incompatible with strong oxidizing agents, strong bases, and strong reducing agents.

Step 2: Waste Collection and Storage

  • Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled "Hazardous Waste: this compound" and include the date of accumulation.

  • Solid waste contaminated with this compound should be collected in a separate, clearly labeled, and sealed container.

  • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition and incompatible materials.

Step 3: Neutralization of Small Quantities (for trained personnel only)

  • For small spills or residual amounts, chemical neutralization may be an option before final disposal. However, this should only be performed by trained personnel in a controlled laboratory setting. A common method for aldehyde neutralization involves the use of a solution of sodium bisulfite or a commercial aldehyde neutralizing agent.

  • Note: This procedure should be validated for this compound before implementation, as its efficacy can vary. The resulting neutralized mixture may still be subject to hazardous waste regulations.

Step 4: Final Disposal

  • The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal company.

  • Provide the waste disposal company with a complete Safety Data Sheet (SDS) for this compound, if available, or detailed information about its chemical properties and hazards.

  • Never dispose of this compound down the drain or in regular trash, as it can be harmful to aquatic life and may violate environmental regulations.

III. Quantitative Data and Hazard Summary

While a specific, comprehensive Safety Data Sheet for this compound was not available in public sources, the following table summarizes its known hazards based on available data.[1] Researchers should always consult their institution's environmental health and safety (EHS) department for specific guidance.

ParameterDataSource
GHS Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]PubChem[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P501: Dispose of contents/container in accordance with local/regional/national/international regulations.PubChem[1]
Physical Properties Molecular Formula: C₁₈H₃₄O Molecular Weight: 266.47 g/mol PubChem[1]

IV. Experimental Protocols and Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated ppe Ensure Appropriate PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Liquid vs. Solid Contaminated) ppe->segregate liquid_waste Liquid Waste Collection segregate->liquid_waste Liquid solid_waste Solid Waste Collection segregate->solid_waste Solid label_liquid Label Container: 'Hazardous Waste: this compound' liquid_waste->label_liquid label_solid Label Container: 'Hazardous Waste: this compound Contaminated Debris' solid_waste->label_solid storage Store in Secondary Containment in a Cool, Dry, Ventilated Area label_liquid->storage label_solid->storage disposal_decision Contact Institutional EHS for Pickup storage->disposal_decision final_disposal Licensed Hazardous Waste Vendor Disposal disposal_decision->final_disposal

Fig. 1: Decision workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.